Hexanediol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
hexane-1,1-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-4-5-6(7)8/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCCMOQWYVYDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181274 | |
| Record name | Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26762-52-7 | |
| Record name | Hexanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026762527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of Hexanediol Isomers
An In-depth Technical Guide to the Chemical Properties of Hexanediol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of this compound isomers. Hexanediols (C₆H₁₄O₂) are a class of organic compounds containing two hydroxyl (-OH) groups on a six-carbon chain. Their isomeric variations, differing in the position of these hydroxyl groups, lead to distinct physicochemical properties that are critical for their application in chemical synthesis, polymer science, cosmetics, and pharmaceutical development. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides logical diagrams to illustrate isomer classification and characterization workflows.
The location of the two hydroxyl groups along the hexane (B92381) backbone significantly influences the physical properties of each isomer, including its melting point, boiling point, density, and solubility. These differences arise from variations in intermolecular hydrogen bonding, molecular symmetry, and polarity. For instance, terminal diols like 1,6-hexanediol (B165255) tend to have higher melting points due to greater molecular symmetry which allows for more efficient packing in the crystal lattice.
Data Presentation
The following table summarizes the key physicochemical properties of various this compound isomers for comparative analysis. Note that some values, particularly pKa, are predicted or estimated due to a lack of extensive experimental data in the literature for all isomers. The pKa of simple alcohols typically falls in the range of 16-18.[1]
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL @ 25°C) | pKa (Predicted) | Solubility |
| 1,2-Hexanediol | 6920-22-5 | 2[2] | 223-224[2][3] | 0.951[2][3] | ~16-18 | Miscible with water[2][3] |
| 1,3-Hexanediol | 21531-91-9 | - | 228.2[4] | 0.961[4][5] | ~16-18 | Miscible with water[5] |
| 1,5-Hexanediol | 928-40-5 | - | 89-91 (at 0.5 mmHg)[6][7] | 0.981[6][7] | ~16-18 | Soluble (54 g/L @ 25°C)[8] |
| 1,6-Hexanediol | 629-11-8 | 38-42[9] | 250[9] | 0.967 (solid)[1] | 14.87[10] | Water-soluble[11] |
| 2,3-Hexanediol | 617-30-1 | 60[12] | 205 (478.15 K)[13] | 0.990[12] | ~16-18 | - |
| 2,4-Hexanediol | 19780-90-6 | 26.38 (estimate)[14] | 217[15] | 0.958[15] | 15.01[16] | - |
| 2,5-Hexanediol | 2935-44-6 | -43[17] | 216-218[18] | 0.961[18] | ~16-18 | Freely soluble in water[17] |
| 3,4-Hexanediol (B1617544) | 922-17-8 | - | - | - | ~16-18 | Moderate (30.24 g/L @ 25°C)[19] |
| meso-3,4-Hexanediol | 22520-39-4 | 19-20 (292.15-293.15 K)[13] | - | - | ~16-18 | - |
Note: Boiling points at reduced pressure are not directly comparable to those at atmospheric pressure. Data for some isomers is limited.
Stereoisomerism: The Case of 3,4-Hexanediol
3,4-Hexanediol is a notable example of stereoisomerism within this class of compounds. It possesses two chiral centers at the C3 and C4 positions, giving rise to three distinct stereoisomers: a pair of enantiomers, (3R,4R)- and (3S,4S)-3,4-hexanediol, and an achiral meso compound, (3R,4S)-3,4-hexanediol.[20][21] The meso isomer is achiral due to an internal plane of symmetry.[20] These stereochemical differences can lead to distinct biological activities and physical properties, which is a critical consideration in drug development and asymmetric synthesis.[21]
Logical and Workflow Diagrams
To visualize the relationships and experimental processes relevant to this compound isomers, the following diagrams are provided.
Caption: Classification of this compound isomers based on hydroxyl group positions.
Caption: Workflow for the physicochemical characterization of a this compound isomer.
Experimental Protocols
Accurate determination of chemical properties is fundamental. The following sections detail standard methodologies for key experiments.
Melting Point Determination (Capillary Method)
This method is suitable for crystalline solid isomers like 1,6-hexanediol. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[11]
Methodology:
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.[22][23]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed bottom. Drop the tube through a long, vertical glass tube to tightly pack the sample to a height of 2-3 mm.[2][22]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a MelTemp or DigiMelt device).[11][22]
-
Heating and Observation:
-
For an unknown sample, perform a rapid preliminary heating (4-5°C per minute) to determine an approximate melting point.[2] Allow the apparatus to cool.
-
For the accurate measurement, heat rapidly to about 15-20°C below the approximate melting point.[2][23]
-
Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2][22]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point.[11][23]
Boiling Point Determination (Thiele Tube Method)
This microscale method is efficient for determining the boiling point of liquid isomers with minimal sample volume (less than 0.5 mL).[24]
Methodology:
-
Sample Preparation: Add approximately 0.5 mL of the liquid this compound isomer to a small test tube (e.g., a 75x12mm tube).
-
Capillary Inversion: Place a standard capillary tube (sealed at one end) into the liquid with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube containing high-boiling mineral oil.[24][25]
-
Heating: Gently heat the side arm of the Thiele tube with a microburner. The oil will circulate, ensuring uniform heating.[24][25]
-
Observation: As the liquid heats, trapped air will bubble out of the inverted capillary. Continue heating until a rapid and continuous stream of bubbles emerges, indicating the sample's vapor pressure has overcome the atmospheric pressure.[25][26]
-
Data Recording: Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[24][26]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent (e.g., water).[18][27]
Methodology:
-
Preparation: Add an excess amount of the this compound isomer to a flask or vial containing a known volume of the solvent (e.g., purified water). The presence of excess solid is crucial to ensure saturation.[5][18]
-
Equilibration: Seal the flask and place it in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[18][27]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid via centrifugation or filtration (using a filter that does not adsorb the solute).[18][27]
-
Quantification: Accurately withdraw a known volume of the clear, saturated supernatant.
-
Analysis: Determine the concentration of the this compound isomer in the supernatant using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy (if the compound has a chromophore or can be derivatized).
-
Calculation: Express the solubility in appropriate units, such as g/L or mol/L.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the acidity of the hydroxyl protons. For alcohols, this value is typically high. Several methods can be employed for its determination.
A. Potentiometric Titration
This is a highly precise and common method for pKa determination.[28][29]
Methodology:
-
Solution Preparation: Dissolve a precisely weighed amount of the this compound isomer in a suitable solvent (often a co-solvent like methanol-water for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[29][30] An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[30]
-
Titration Setup: Calibrate a pH electrode using standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and purge with nitrogen to remove dissolved CO₂.[30]
-
Titration: While stirring, incrementally add a standardized strong base titrant (e.g., 0.1 M NaOH) using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.[29]
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[15][29]
B. UV-Vis Spectrophotometry
This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[28] While aliphatic alcohols do not have strong chromophores, this method is a cornerstone of pKa determination for many drug molecules.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with known, closely spaced pH values that span the expected pKa range.[31][32]
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.[31]
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution. Identify wavelengths where the absorbance changes significantly with pH.[14][32]
-
Data Analysis: Plot the absorbance at a chosen wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[15][31]
Chemical Reactivity
As diols, this compound isomers undergo the typical reactions of alcohols. The two hydroxyl groups allow for the formation of a variety of derivatives and polymers.
-
Oxidation: The hydroxyl groups can be oxidized. Primary alcohols (as in 1,6-hexanediol) can be oxidized to aldehydes and then to carboxylic acids, while secondary alcohols (as in 2,5-hexanediol) are oxidized to ketones.[31]
-
Esterification: They react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form mono- or di-esters.[31]
-
Polymerization: Their difunctional nature makes them key monomers in polycondensation reactions. For example, 1,6-hexanediol is widely used in the production of polyesters and polyurethanes.[11]
-
Cleavage: Vicinal diols (e.g., 3,4-hexanediol) can be cleaved at the C-C bond between the hydroxyl-bearing carbons using strong oxidizing agents like periodic acid (HIO₄) to yield two aldehyde molecules.[20]
References
- 1. chem.indiana.edu [chem.indiana.edu]
- 2. jk-sci.com [jk-sci.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pKa determination by 1H NMR spectroscopy - an old methodology revisited [edoc.unibas.ch]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [guidechem.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. mt.com [mt.com]
- 13. meso-3,4-Hexanediol [webbook.nist.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3,4-hexanediol - Wikidata [wikidata.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. quora.com [quora.com]
- 19. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 26. uomus.edu.iq [uomus.edu.iq]
- 27. enamine.net [enamine.net]
- 28. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 29. dergipark.org.tr [dergipark.org.tr]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 32. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,6-Hexanediol from Adipic Acid: A Technical Guide
Introduction
1,6-Hexanediol (B165255) (HDO) is a crucial chemical intermediate widely utilized in the production of polyurethanes, polyesters, coatings, and adhesives.[1][2] Industrially, HDO is synthesized from adipic acid, a readily available dicarboxylic acid. The conversion of adipic acid to 1,6-hexanediol primarily occurs through catalytic hydrogenation. This technical guide provides an in-depth overview of the primary synthesis routes, detailing various catalytic systems, experimental protocols, and quantitative performance data for researchers and professionals in chemical and pharmaceutical development.
Two principal pathways exist for this transformation: a traditional two-step process involving esterification followed by hydrogenation, and a more streamlined direct one-step hydrogenation of adipic acid.[1]
Synthesis Pathways from Adipic Acid to 1,6-Hexanediol
The conversion of adipic acid to 1,6-hexanediol can be visualized as two distinct routes, each with its own set of intermediates and reaction conditions. The choice of pathway often involves a trade-off between process complexity, energy consumption, and catalyst cost.
References
A Technical Guide to the Physical Properties of 1,2-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Hexanediol (B41856) is a versatile organic compound that has garnered significant attention across various scientific disciplines, including the pharmaceutical and cosmetic industries. Its unique combination of properties, such as its excellent solvency, moisturizing capabilities, and antimicrobial effects, makes it a valuable excipient in drug delivery systems and a functional ingredient in advanced skincare formulations. A thorough understanding of its physical properties is paramount for its effective application in research and product development. This technical guide provides an in-depth overview of the core physical characteristics of 1,2-hexanediol, complete with detailed experimental protocols for their determination.
Core Physical Properties
The physical properties of 1,2-hexanediol are summarized in the table below. These values represent the most consistently reported data in the scientific literature and technical data sheets.
| Property | Value | Conditions |
| Molecular Formula | C₆H₁₄O₂ | |
| Molecular Weight | 118.17 g/mol | |
| Appearance | Clear, colorless to pale yellow, viscous liquid | Ambient |
| Odor | Mild, characteristic | |
| Boiling Point | 223-224 °C | 1 atm |
| Melting Point | 2 °C | 1 atm |
| Density | 0.951 g/cm³ | 25 °C |
| Refractive Index (nD) | 1.442 | 20 °C |
| Flash Point | 122 °C | Closed Cup |
| Vapor Pressure | 0.576 Pa | 25 °C |
| Dynamic Viscosity | ~80 mPa·s | Not Specified |
| Surface Tension | 24.1 mN/m | 293.15 K (20 °C) |
| Solubility | Miscible with water, lower aliphatic hydrocarbons, and fatty acids. Slightly soluble in chloroform (B151607) and methanol. |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of 1,2-hexanediol. These protocols are based on established standards and common laboratory practices.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Methodology (Micro-Reflux Method):
-
Apparatus Setup:
-
Place a small magnetic stir bar into a clean, dry test tube.
-
Add approximately 2-3 mL of 1,2-hexanediol to the test tube.
-
Clamp the test tube securely in a heating block or oil bath.
-
Suspend a calibrated thermometer or temperature probe in the test tube, ensuring the bulb is positioned in the vapor phase, approximately 1 cm above the liquid surface.
-
-
Heating and Observation:
-
Begin gentle stirring and heating of the sample.
-
Observe the formation of a reflux ring—the level at which the vapor condenses and flows back into the liquid.
-
Adjust the heating rate to maintain a steady reflux.
-
-
Measurement:
-
The boiling point is the stable temperature reading on the thermometer when the liquid is in a state of constant reflux.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Determination of Density
Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.
Methodology (Pycnometer Method):
-
Preparation:
-
Thoroughly clean and dry a pycnometer of a known volume.
-
Record the mass of the empty, dry pycnometer (m₁).
-
-
Measurement with a Reference Liquid (e.g., Deionized Water):
-
Fill the pycnometer with deionized water of a known temperature and density (ρ_water).
-
Ensure no air bubbles are trapped and the capillary is filled to the mark.
-
Record the mass of the pycnometer filled with water (m₂).
-
-
Measurement with 1,2-Hexanediol:
-
Empty, clean, and dry the pycnometer.
-
Fill the pycnometer with 1,2-hexanediol at the same temperature as the water.
-
Record the mass of the pycnometer filled with 1,2-hexanediol (m₃).
-
-
Calculation:
-
Calculate the mass of the water: m_water = m₂ - m₁
-
Calculate the volume of the pycnometer: V = m_water / ρ_water
-
Calculate the mass of the 1,2-hexanediol: m_diol = m₃ - m₁
-
Calculate the density of 1,2-hexanediol: ρ_diol = m_diol / V
-
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental property used for substance identification and purity assessment.
Methodology (Abbe Refractometer):
-
Calibration:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Ensure the prism surfaces are clean and dry.
-
-
Sample Application:
-
Place a few drops of 1,2-hexanediol onto the surface of the measuring prism.
-
Close the illuminating prism gently to spread the liquid into a thin film.
-
-
Measurement:
-
Adjust the light source and the mirror to obtain optimal illumination of the crosshairs in the eyepiece.
-
Rotate the adjustment knob until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.
-
Use the dispersion correction knob to eliminate any color fringes at the boundary.
-
-
Reading:
-
Read the refractive index value directly from the instrument's scale.
-
Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.
-
Determination of Viscosity
Viscosity is a measure of a fluid's resistance to flow. For a moderately viscous liquid like 1,2-hexanediol, a rotational viscometer is a suitable instrument.
Methodology (Rotational Viscometer):
-
Instrument Setup:
-
Select an appropriate spindle and rotational speed based on the expected viscosity of 1,2-hexanediol.
-
Calibrate the viscometer according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Place a sufficient volume of 1,2-hexanediol in a beaker or the instrument's sample container.
-
Allow the sample to equilibrate to the desired measurement temperature.
-
-
Measurement:
-
Immerse the selected spindle into the liquid up to the immersion mark.
-
Start the motor and allow the reading to stabilize.
-
-
Data Acquisition:
-
Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).
-
Note the spindle number, rotational speed, and temperature for each measurement.
-
Determination of Surface Tension
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The Du Noüy ring method is a classic technique for its measurement.
Methodology (Du Noüy Ring Tensiometer):
-
Apparatus Preparation:
-
Ensure the platinum-iridium ring is meticulously cleaned (e.g., by flaming) and free of any contaminants.
-
Calibrate the tensiometer.
-
-
Sample Setup:
-
Place the 1,2-hexanediol sample in a clean, temperature-controlled vessel.
-
Position the vessel on the instrument's platform.
-
-
Measurement:
-
Immerse the ring below the surface of the liquid.
-
Slowly raise the platform, causing the ring to be pulled through the liquid surface.
-
The instrument measures the maximum force required to pull the ring from the liquid surface just before the liquid film breaks.
-
-
Calculation:
-
The surface tension is calculated from this maximum force, taking into account the dimensions of the ring and a correction factor. The instrument often provides a direct reading.
-
Conclusion
The physical properties of 1,2-hexanediol are critical to its functionality in various applications. The data and methodologies presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals. Accurate and consistent measurement of these properties is essential for ensuring product quality, optimizing formulations, and advancing scientific understanding. It is recommended to consult relevant ASTM standards for more detailed procedural information where applicable.
An In-depth Technical Guide to the Solubility of Hexanediol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility of various hexanediol isomers. Understanding the solubility profiles of these isomers is critical for a wide range of applications, including pharmaceutical formulations, materials science, and chemical synthesis. This document details the structural factors influencing solubility, presents available quantitative and qualitative data, and outlines detailed experimental protocols for solubility determination.
Core Concepts: Structure and Solubility of Diols
Hexanediols are organic compounds with the chemical formula C₆H₁₄O₂. As diols, they possess two hydroxyl (-OH) groups, which significantly influence their physicochemical properties, particularly their solubility. The solubility of a this compound isomer is primarily governed by the interplay between two opposing characteristics of its molecular structure:
-
Hydrophilic Character: The two hydroxyl groups are polar and capable of forming hydrogen bonds with polar solvents, most notably water. This hydrogen bonding capacity promotes solubility in protic and polar aprotic solvents.
-
Hydrophobic Character: The six-carbon alkane backbone is nonpolar and contributes to the hydrophobic nature of the molecule. This portion of the molecule interacts favorably with nonpolar organic solvents.
The overall solubility of a specific this compound isomer in a given solvent is a balance between these hydrophilic and hydrophobic contributions. The position of the hydroxyl groups on the carbon chain plays a crucial role in determining this balance. For instance, isomers with terminal hydroxyl groups (e.g., 1,6-hexanediol) have a different polarity profile compared to isomers with internal hydroxyl groups (e.g., 2,5-hexanediol). Generally, as the carbon chain length increases in diols, their solubility in water decreases due to the increasing dominance of the hydrophobic alkyl group.[1]
Data Presentation: Solubility of this compound Isomers
Table 1: Quantitative Solubility of this compound Isomers in Water
| Isomer | Solvent | Temperature (°C) | Quantitative Solubility | Source(s) |
| 1,3-Hexanediol | Water | 20 | > 42 g/L | [2] |
| 1,5-Hexanediol | Water | 25 | 54 g/L | [3] |
| 1,6-Hexanediol | Water | 25 | 500 g/L | [4] |
| 3,4-Hexanediol | Water | 25 | 30.24 g/L | [5] |
| 2,5-Hexanediol | Water | Not Specified | Freely Soluble | [5] |
| 1,2-Hexanediol | Water | Not Specified | Miscible | [6] |
| 2-Ethyl-1,3-hexanediol | Water | 20 | 0.6% (w/w) | [7] |
Table 2: Qualitative Solubility of this compound Isomers in Organic Solvents
| Isomer | Solvent | Qualitative Solubility | Source(s) |
| 1,2-Hexanediol | Alcohols | Miscible | [6] |
| 1,2-Hexanediol | Many Organic Solvents | Miscible | [6] |
| 1,3-Hexanediol | Ethanol | Miscible | [2] |
| 1,3-Hexanediol | Isopropanol | Miscible | [2] |
| 1,3-Hexanediol | Ether | Miscible | [2] |
| 1,3-Hexanediol | Chloroform | Miscible | [2] |
| 1,6-Hexanediol | Ethanol | Soluble | [4] |
| 1,6-Hexanediol | Acetone | Soluble | [4] |
| 1,6-Hexanediol | Diethyl Ether | Slightly Soluble | [4] |
| 1,6-Hexanediol | Benzene | Insoluble | [4] |
| 3,4-Hexanediol | Ethanol | High | [5] |
| 3,4-Hexanediol | Acetone | Enhanced | [5] |
| 3,4-Hexanediol | Dimethyl Sulfoxide (DMSO) | Enhanced | [5] |
| 3,4-Hexanediol | Ethyl Acetate | Moderate | [5] |
| 3,4-Hexanediol | Chloroform | Moderate | [5] |
| 3,4-Hexanediol | Hexane | Low | [5] |
| 2,5-Hexanediol | Organic Solvents | Excellent | [8] |
Experimental Protocols
Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for two common and robust techniques for determining the solubility of this compound isomers.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[9]
Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated supernatant is then determined.
Materials and Equipment:
-
This compound isomer of interest (high purity)
-
Selected solvent (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled orbital shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.
Procedure:
-
Preparation: Add an excess amount of the this compound isomer to a pre-weighed vial. The excess solid should be visually apparent throughout the experiment.
-
Solvent Addition: Add a known volume or mass of the pre-equilibrated solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed (e.g., 150-300 rpm) for a sufficient period to reach equilibrium.[10] A duration of 24 to 72 hours is typical.[5] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 1-2 hours) to allow the undissolved solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the this compound isomer.
-
Data Reporting: Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, at the specified temperature.
Nephelometry for Kinetic Solubility Assessment
Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound by measuring the light scattered by undissolved particles.[11][12]
Principle: A compound is introduced into an aqueous buffer from a concentrated stock solution (typically in DMSO). If the compound's solubility limit is exceeded, it will precipitate, causing turbidity. A nephelometer measures the intensity of light scattered by these suspended particles, which is proportional to the amount of insoluble material.
Materials and Equipment:
-
Nephelometer (plate-based is ideal for high-throughput)
-
Microtiter plates (e.g., 96- or 384-well)
-
This compound isomer stock solutions in DMSO (e.g., 10-20 mM)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Multichannel pipettes or automated liquid handler
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound isomer in DMSO.
-
Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate. It is common to create a serial dilution of the stock solution to test a range of concentrations.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final concentrations of the this compound isomer. The final DMSO concentration should be kept low and constant across all wells (typically ≤ 1%).
-
Incubation: Mix the contents of the plate and incubate at a controlled temperature for a set period (e.g., 1-2 hours).
-
Measurement: Measure the light scattering in each well using the nephelometer.
-
Data Analysis: The kinetic solubility is often defined as the concentration at which a significant increase in light scattering is observed compared to a blank or a soluble control.
Mandatory Visualizations
Logical Relationship of this compound Isomers
The following diagram illustrates the structural isomerism of common hexanediols, categorized by the positions of the two hydroxyl groups.
Caption: Structural classification of common this compound isomers.
Experimental Workflow for Shake-Flask Solubility Determination
This diagram outlines the sequential steps involved in determining equilibrium solubility using the shake-flask method.
Caption: Step-by-step workflow for the shake-flask solubility method.
Signaling Pathway for Nephelometric Solubility Assay
The following diagram illustrates the process flow and decision points in a high-throughput nephelometric solubility assay.
Caption: Decision pathway for nephelometric kinetic solubility screening.
References
- 1. Diols | Research Starters | EBSCO Research [ebsco.com]
- 2. Buy 1,3-Hexanediol | 21531-91-9 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 1,2-Hexanediol: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond - Sinobio Chemistry [sinobiochemistry.com]
- 7. 2,5-Hexanediol | C6H14O2 | CID 18049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. quora.com [quora.com]
- 11. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicallabnotes.com [medicallabnotes.com]
An In-depth Technical Guide to the Structure and Chirality of 3,4-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Hexanediol (B1617544), a vicinal diol with the chemical formula C₆H₁₄O₂, is a molecule of significant interest in organic synthesis and drug development due to its stereochemical properties.[1] The presence of two chiral centers at carbons 3 and 4 gives rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.[1] Understanding the unique spatial arrangement and properties of these isomers is critical for their application as chiral building blocks in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the structure, chirality, and synthesis of 3,4-hexanediol stereoisomers, supplemented with detailed experimental protocols and a clear visualization of their stereochemical relationships.
Chemical Structure and Stereoisomerism
3,4-Hexanediol possesses two stereocenters, leading to a total of 2² = 4 possible stereoisomers. However, due to the symmetrical nature of the substitution on the hexane (B92381) chain, one of these is an achiral meso compound. The three stereoisomers are:
-
(3R,4R)-3,4-Hexanediol: A chiral molecule.
-
(3S,4S)-3,4-Hexanediol: The enantiomer of (3R,4R)-3,4-hexanediol, also chiral.[2]
-
(3R,4S)-3,4-Hexanediol: An achiral meso compound due to an internal plane of symmetry.[1]
The relationship between these stereoisomers is crucial. The (3R,4R) and (3S,4S) forms are non-superimposable mirror images of each other (enantiomers), while the meso form is a diastereomer of both the (3R,4R) and (3S,4S) enantiomers.[2]
Physicochemical Properties
The different spatial arrangements of the hydroxyl groups in the stereoisomers of 3,4-hexanediol result in distinct physical properties. A summary of available quantitative data is presented below.
| Property | meso-(3R,4S)-3,4-Hexanediol | (3R,4R)-3,4-Hexanediol | (3S,4S)-3,4-Hexanediol | Racemic (±)-3,4-Hexanediol |
| CAS Number | 22520-39-4[2] | 53448-10-5[2] | 11829411[2] | 922-17-8[2] |
| Molecular Formula | C₆H₁₄O₂[2] | C₆H₁₄O₂[2] | C₆H₁₄O₂[2] | C₆H₁₄O₂[2] |
| Molecular Weight | 118.17 g/mol [2] | 118.17 g/mol [2] | 118.17 g/mol | 118.17 g/mol [2] |
| Melting Point | 90.1-90.2 °C[3] | Not readily available | Not readily available | Not readily available |
| Boiling Point | 199.6 °C at 760 mmHg[3] | Likely similar to other stereoisomers | Likely similar to other stereoisomers | Likely similar to other stereoisomers |
| Specific Rotation | 0° (achiral) | Not readily available | Not readily available | 0° (racemic mixture) |
Stereochemical Relationships
The stereochemical relationships between the enantiomers and the meso form of 3,4-hexanediol can be visualized as follows:
Caption: Stereochemical relationship between the enantiomers and the meso form of 3,4-hexanediol.
Experimental Protocols for Synthesis
The synthesis of specific stereoisomers of 3,4-hexanediol requires stereocontrolled reactions.
Synthesis of meso-3,4-Hexanediol via Syn-dihydroxylation of cis-3-Hexene (B1361246)
This protocol describes the synthesis of the achiral meso isomer through the syn-dihydroxylation of a cis-alkene.
Materials:
-
cis-3-Hexene
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Acetone (B3395972) or tert-butanol (B103910) (solvent)
-
Sodium bisulfite (quenching agent)
-
Ethyl acetate (B1210297) (extraction solvent)
-
Anhydrous sodium sulfate (B86663) (drying agent)
-
Brine
Procedure:
-
Dissolve cis-3-hexene in a suitable solvent like acetone or tert-butanol and cool the mixture to 0 °C in an ice bath.[3]
-
In a separate flask, prepare a cold (0 °C) aqueous solution of potassium permanganate and a small amount of sodium hydroxide.[3]
-
Slowly add the cold potassium permanganate solution to the stirred alkene solution, maintaining the temperature at or below 5 °C. The purple color of the permanganate will disappear as a brown precipitate of manganese dioxide (MnO₂) forms.[3]
-
After the addition is complete, continue stirring the reaction for an additional 1-2 hours at 0 °C.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent such as sodium bisulfite.[2]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography or recrystallization to obtain pure meso-3,4-hexanediol.[2]
Synthesis of Racemic (±)-3,4-Hexanediol via Anti-dihydroxylation of trans-3-Hexene (B77681)
This protocol outlines the synthesis of the racemic mixture of enantiomers through the anti-dihydroxylation of a trans-alkene.
Materials:
-
trans-3-Hexene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (solvent)
-
Diethyl ether
-
Water
-
Concentrated sulfuric acid (H₂SO₄) (catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Epoxidation: Dissolve trans-3-hexene in dichloromethane. Add m-CPBA in portions while stirring at room temperature. Monitor the reaction by TLC.
-
Workup (Epoxidation): Once the reaction is complete, wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove excess acid, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude epoxide.
-
Hydrolysis: Dissolve the crude epoxide in a mixture of diethyl ether and water.[4] Add a catalytic amount of concentrated H₂SO₄ (2 drops).[4]
-
Stir the mixture vigorously at room temperature for 6 hours.[4]
-
Neutralize the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether.[4]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash chromatography on silica (B1680970) gel to yield (±)-3,4-hexanediol.[4]
Conclusion
A thorough understanding of the stereochemistry of 3,4-hexanediol is fundamental for its effective application in research and development, particularly in the synthesis of chiral pharmaceuticals where specific stereoisomers are often required for biological activity.[1] The choice of synthetic route is primarily determined by the desired stereoisomer. The protocols and data presented in this guide provide a solid foundation for scientists and professionals working with this versatile diol.
References
An In-depth Technical Guide to the Industrial Synthesis of 1,6-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core industrial synthesis methods for 1,6-hexanediol (B165255), a crucial diol in the production of polyurethanes, polyesters, and other specialty chemicals. The document details the prevalent petro-based routes, including the hydrogenation of adipic acid and the hydroformylation of butadiene, alongside emerging sustainable bio-based alternatives. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key methodologies are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to offer a clear visual representation of the chemical processes.
Hydrogenation of Adipic Acid and its Esters
The most established industrial route to 1,6-hexanediol involves the catalytic hydrogenation of adipic acid or its esters, such as dimethyl adipate.[1][2] This process can be carried out in a single step directly from adipic acid or via a two-step process involving esterification followed by hydrogenation.[1][3]
The direct hydrogenation of adipic acid is typically performed at elevated temperatures and pressures in the presence of a heterogeneous catalyst.[4] A variety of catalysts have been developed to improve yield and selectivity, with common choices including cobalt, copper, or manganese-based catalysts.[4] More advanced catalytic systems, such as bimetallic and atomically dispersed catalysts, have shown significant improvements in performance.[1][3]
Alternatively, a two-step process is often employed where adipic acid is first esterified with an alcohol, like methanol, to form a diester (e.g., dimethyl adipate). This ester is then hydrogenated to 1,6-hexanediol.[2] This approach can offer advantages in terms of reaction conditions and catalyst stability.[2]
Comparative Performance of Catalysts for Adipic Acid Hydrogenation
| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Adipic Acid Conversion (%) | 1,6-Hexanediol Yield (%) | 1,6-Hexanediol Selectivity (%) | Reference |
| Atomically dispersed Ni | SiO₂ | 220 | 50 (initial H₂) | 12 | 100 | ~94 | - | [1] |
| 5 wt% RuSn | Al₂O₃ | 220 | 50 (initial H₂) | 12 | - | ~56 | - | [1] |
| Ir-Re | Carbon | 180 | 100 | 16 | 100 | - | 59 | [3] |
| RuCoP | Carbon | 220 | 65 | - | 80 | 64 | 80 | [5] |
| Pt/Mo | - | 70-180 | 45-86 | - | - | >60 | - | [6] |
Experimental Protocol: One-Step Hydrogenation of Adipic Acid with Atomically Dispersed Ni/SiO₂ Catalyst[1]
Catalyst Synthesis (Ammonia Evaporation with Hydrothermal Method): An atomically dispersed Ni/SiO₂ catalyst (Ni-ad) with a Ni loading of 15 wt% is synthesized using an ammonia (B1221849) evaporation method combined with a hydrothermal treatment. For comparison, a 20 wt% Ni/SiO₂ catalyst is prepared by incipient wetness impregnation (Ni-im), and a 5 wt% RuSn/Al₂O₃ (RuSn) is also prepared by incipient wetness impregnation.
Catalytic Hydrogenation Procedure:
-
A 300 mL batch-type reactor (Parr model 4561) is charged with 0.1 g of adipic acid (AA), 60 mL of 1,4-dioxane (B91453) as the solvent, and 0.1 g of the Ni-ad catalyst.
-
The reactor is sealed and purged with hydrogen gas.
-
The reactor is pressurized with an initial hydrogen pressure of 50 bar.
-
The reaction mixture is heated to 220°C with a stirring rate of 500 rpm.
-
The reaction is allowed to proceed for 12 hours.
-
After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The product mixture is analyzed by gas chromatography (GC) to determine the conversion of adipic acid and the yield of 1,6-hexanediol.
Catalyst Characterization: The physicochemical properties of the catalysts are characterized using techniques such as N₂ physisorption, X-ray diffraction (XRD), high-resolution transmission electron microscopy (HR-TEM), X-ray photoelectron spectroscopy (XPS), UV-vis spectroscopy, pyridine-IR spectroscopy, CO chemisorption/desorption, H₂-temperature programmed reduction (H₂-TPR), and NH₃-temperature programmed desorption (NH₃-TPD).
Hydroformylation of Butadiene
An alternative petrochemical route to 1,6-hexanediol starts from 1,3-butadiene.[7][8] This process involves a double hydroformylation (or dihydroformylation) reaction to produce adipaldehyde (B86109) (1,6-hexanedial), which is subsequently hydrogenated to 1,6-hexanediol.[7][9]
The hydroformylation of butadiene is a challenging reaction due to the potential for the formation of various isomers and byproducts.[10][11] The use of specific rhodium-based catalysts complexed with poly-phosphite ligands has been shown to achieve high conversions of butadiene to the desired linear 1,6-hexanedial.[9] To prevent side reactions, the intermediate mono-aldehyde can be protected in situ as an acetal (B89532) before the second hydroformylation step.[7] The resulting dialdehyde (B1249045) is then hydrogenated to yield 1,6-hexanediol.[9]
Bio-based Synthesis Routes
With a growing emphasis on sustainability, significant research has been directed towards the production of 1,6-hexanediol from renewable biomass resources.[12][13] These routes typically involve the catalytic conversion of cellulose-derived platform molecules such as 5-hydroxymethylfurfural (B1680220) (HMF) and levoglucosenone (B1675106).[14][15][16]
From 5-Hydroxymethylfurfural (HMF)
One promising bio-based pathway involves the conversion of HMF, which can be derived from the dehydration of hexose (B10828440) sugars. The synthesis of 1,6-hexanediol from HMF is a multi-step process that can be achieved using double-layered catalysts.[15][17] For instance, a combination of Pd/SiO₂ and Ir-ReOₓ/SiO₂ catalysts in a fixed-bed reactor has been shown to be effective.[15] Another approach utilizes a reusable Pd/zirconium phosphate (B84403) (ZrP) catalyst with formic acid as a hydrogen source.[14][18]
Experimental Protocol: Synthesis of 1,6-Hexanediol from HMF with Double-Layered Catalysts [15]
Catalyst Preparation:
-
Pd/SiO₂ and Ir-ReOₓ/SiO₂ catalysts are prepared and loaded into a fixed-bed reactor in two distinct layers.
Reaction Conditions:
-
The reaction is carried out in a solvent mixture of 40% water and 60% tetrahydrofuran (B95107) (THF).
-
The reaction temperature is maintained at 373 K (100°C).
-
The hydrogen pressure is set to 7.0 MPa.
-
Under these optimal conditions, a 57.8% yield of 1,6-hexanediol can be obtained.
From Levoglucosenone
Levoglucosenone, another platform chemical derivable from the pyrolysis of cellulose, can also be converted to 1,6-hexanediol.[16][19] This process typically involves a two-step hydrogenation.[16][20] In the first step, levoglucosenone is hydrogenated at a lower temperature to form an intermediate product mixture. This mixture is then subjected to a second hydrogenation step at a higher temperature to yield 1,6-hexanediol.[20]
Experimental Protocol: Two-Step Hydrogenation of Levoglucosenone [20]
Catalyst Preparation:
-
Two different hydrogenation catalysts are used for the two steps. The patent suggests that the catalysts can be prepared by methods such as drying, calcination, and reduction.
Reaction Procedure:
-
First Hydrogenation: Levoglucosenone is contacted with hydrogen in the presence of the first hydrogenation catalyst at a temperature between approximately 25°C and 150°C to form an intermediate product mixture.
-
Second Hydrogenation: The intermediate product mixture is then heated in the presence of hydrogen and the second hydrogenation catalyst at a temperature between about 120°C and 260°C to form a final product mixture containing 1,6-hexanediol.
From Tetrahydropyran-2-methanol (B90372) (THP2M)
A three-step conversion of cellulose-derived tetrahydropyran-2-methanol (THP2M) to 1,6-hexanediol has also been reported.[21] This method utilizes relatively inexpensive catalysts. The process involves:
-
Catalytic dehydration of THP2M to 2,3,4,5-tetrahydrooxepine (THO) with a yield of up to 40%.
-
Hydration of THO to 2-oxepanol (B11958029) (OXL) and 6-hydroxyhexanal (B3051487) (6HDHX) with a combined yield of 85% without a catalyst.
-
Quantitative hydrogenation of OXL and 6HDHX to 1,6-hexanediol over a commercial Ni/C or Ru/C catalyst.
The overall yield of 1,6-hexanediol from THP2M through this route is reported to be 34%.[21]
Purification
Regardless of the synthesis route, the crude 1,6-hexanediol product is typically purified to meet the high purity requirements for polymerization applications.[2][22] The primary method for purification is fractional distillation under reduced pressure.[4][22] For instance, distillation can be carried out at a pressure of 0.1 to 100 kPa and a bottom temperature of 130 to 250°C to achieve a purity of 99% or more.[22]
Conclusion
The industrial synthesis of 1,6-hexanediol is dominated by the hydrogenation of adipic acid and its esters, a mature and well-understood technology. However, the hydroformylation of butadiene offers an alternative petro-based route. The future of 1,6-hexanediol production is increasingly pointing towards sustainable, bio-based methods, with several promising pathways from cellulose-derived platform molecules under active development. These bio-based routes have the potential to reduce the environmental impact of 1,6-hexanediol production, although challenges in terms of yield, selectivity, and economic viability are still being addressed. Further research and development in catalysis and process optimization will be crucial for the commercialization of these green technologies.
References
- 1. shokubai.org [shokubai.org]
- 2. 1,6 Hexanediol Production Technology | Johnson Matthey [matthey.com]
- 3. researchgate.net [researchgate.net]
- 4. globallcadataaccess.org [globallcadataaccess.org]
- 5. Amorphous RuCoP Ultrafine Nanoparticles Supported on Carbon as Efficient Catalysts for Hydrogenation of Adipic Acid to 1,6-Hexanediol [mdpi.com]
- 6. WO2015027184A1 - Production of 1,6-hexanediol from adipic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydroformylation CaRLa - Catalysis Research Lab of University of Heidelberg [carla-hd.de]
- 9. EP0577042A1 - Hydroformylation process for producing 1,6-hexanedials - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asset.library.wisc.edu [asset.library.wisc.edu]
- 13. renewable-carbon.eu [renewable-carbon.eu]
- 14. Direct synthesis of 1,6-hexanediol from HMF over a heterogeneous Pd/ZrP catalyst using formic acid as hydrogen source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. US20210130269A1 - Catalytic production of 1,2,5,6-hexanetetrol from levoglucosenone - Google Patents [patents.google.com]
- 17. Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO>2> + Ir-ReO>x>/SiO>2> in a fixed-bed reactor - Nanjing Tech University [pure.njtech.edu.cn]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. US8962894B2 - Process for preparing 1, 6-hexanediol - Google Patents [patents.google.com]
- 21. Production of 1,6-hexanediol from tetrahydropyran-2-methanol by dehydration–hydration and hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. US8304585B2 - Production process of 1,6-hexanediol - Google Patents [patents.google.com]
Spectroscopic Profile of Hexane-1,6-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for hexane-1,6-diol, a versatile diol used in various chemical syntheses. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and materials science by providing key spectral data and the methodologies for their acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for hexane-1,6-diol, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |
| O-H | Stretching (Hydrogen-bonded) | 3500-3200 | Strong, Broad |
| C-H | Stretching (sp³) | 2960-2850 | Strong |
| C-O | Stretching | 1260-1050 | Strong |
Table 1: Key IR absorption bands for hexane-1,6-diol.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| HO-CH₂ -(CH₂)₄-CH₂ -OH | ~3.6 | Triplet | 4H |
| HO-CH₂-CH₂ -(CH₂)₂-CH₂ -CH₂-OH | ~1.5 | Quintet | 4H |
| HO-(CH₂)₂-CH₂ -CH₂ -(CH₂)₂-OH | ~1.4 | Multiplet | 4H |
| HO -(CH₂)₆-OH | Variable | Singlet (broad) | 2H |
Table 2: ¹H NMR spectral data for hexane-1,6-diol. The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.
¹³C NMR (Carbon-13 NMR)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C H₂-OH | ~62 |
| CH₂-C H₂-OH | ~32 |
| CH₂-CH₂-C H₂- | ~25 |
Table 3: ¹³C NMR spectral data for hexane-1,6-diol. Due to the symmetry of the molecule, only three distinct carbon signals are observed.[3][4]
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 118 | Low | [M]⁺ (Molecular Ion) |
| 100 | Moderate | [M - H₂O]⁺ |
| 82 | High | [M - 2H₂O]⁺ |
| 70 | High | [C₅H₁₀]⁺ |
| 55 | Very High | [C₄H₇]⁺ |
| 42 | Very High | [C₃H₆]⁺ |
Table 4: Key mass spectral fragmentation data for hexane-1,6-diol under electron ionization (EI).[5][6]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
Infrared (IR) Spectroscopy
A Fourier Transform Infrared (FTIR) spectrometer is typically used for the analysis of hexane-1,6-diol.
Sample Preparation:
-
Neat (Liquid): As hexane-1,6-diol is a solid at room temperature (melting point ~42-45°C), it can be gently heated to its molten state and a thin film prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[7]
-
KBr Pellet (Solid): A small amount of solid hexane-1,6-diol is ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid or molten sample is placed directly onto the ATR crystal.[8]
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The prepared sample is placed in the instrument's sample compartment.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[2]
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of hexane-1,6-diol is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).
Data Acquisition (¹H and ¹³C NMR):
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a single pulse experiment is typically performed to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to obtain a spectrum with singlet peaks for each unique carbon atom.
-
The acquired data is Fourier transformed and phase corrected to obtain the final NMR spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization technique for GC-MS.[5]
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer. Electrospray Ionization (ESI) is often used for direct infusion.[9]
Data Acquisition (using EI):
-
A small amount of the sample is introduced into the ion source.
-
The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like hexane-1,6-diol.
Caption: General workflow for spectroscopic analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. allsubjectjournal.com [allsubjectjournal.com]
- 3. 1,6-Hexanediol(629-11-8) 13C NMR spectrum [chemicalbook.com]
- 4. C-13 nmr spectrum of hexane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of hexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1,6-Hexanediol | HO(CH2)6OH | CID 12374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,6-Hexanediol [webbook.nist.gov]
- 7. webassign.net [webassign.net]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 9. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 1,6-Hexanediol: A Technical Guide for Cellular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Hexanediol (B165255) (1,6-HD) is a small aliphatic alcohol that has become a widely utilized tool in cell biology to probe the nature of non-membranous cellular compartments. Its primary mechanism of action involves the disruption of weak hydrophobic interactions, which are critical for the formation and maintenance of various biomolecular condensates formed through liquid-liquid phase separation (LLPS). This technical guide provides a comprehensive overview of the biological activity of 1,6-hexanediol in cells, detailing its effects on key cellular structures and processes. It summarizes quantitative data on its efficacy, provides detailed experimental protocols for its application, and presents visual representations of its mechanistic pathways and experimental workflows. This guide is intended to equip researchers with the necessary information to effectively use 1,6-hexanediol as an experimental tool while being mindful of its potential off-target effects.
Introduction
The interior of a cell is a highly organized yet dynamic environment. Beyond membrane-bound organelles, a significant level of organization is achieved through the formation of biomolecular condensates. These structures, which include stress granules, P-bodies, the nucleolus, and components of the nuclear pore complex, are assemblies of proteins and nucleic acids that form through a process known as liquid-liquid phase separation (LLPS). A key characteristic of these liquid-like condensates is their dynamic nature, with components rapidly exchanging with the surrounding cytosol or nucleoplasm. The aliphatic alcohol 1,6-hexanediol has emerged as a key chemical probe to study these structures due to its ability to dissolve them, ostensibly by disrupting the weak hydrophobic interactions that hold them together.[1][2][3][4] However, its effects are not limited to the disruption of LLPS and can have broader consequences for cellular function. This guide will explore the multifaceted biological activities of 1,6-hexanediol in detail.
Mechanism of Action
The primary mechanism attributed to 1,6-hexanediol is its interference with weak, multivalent hydrophobic interactions.[4] These interactions are crucial for the phase separation of many proteins, particularly those containing intrinsically disordered regions (IDRs). The amphipathic nature of 1,6-hexanediol, with its hydroxyl groups and aliphatic chain, allows it to interact with both polar and non-polar residues in proteins, thereby disrupting the protein-protein and protein-RNA interactions necessary for the formation of liquid-like condensates.[4] It is important to note that condensates stabilized primarily by electrostatic interactions are less sensitive to 1,6-hexanediol.
Quantitative Data on the Effects of 1,6-Hexanediol
The following tables summarize the quantitative effects of 1,6-hexanediol on various cellular structures and processes as reported in the literature.
Table 1: Disruption of Nuclear and Cytoplasmic Bodies
| Cellular Structure | Cell Type | 1,6-HD Concentration | Treatment Time | Observed Effect | Reference(s) |
| Cajal Bodies | HeLa | 2.5% | 5-30 min | Gradual disappearance of foci | [1] |
| Cajal Bodies | HeLa | 5% | 15 min | Disruption of compartments | [3] |
| Transcription Condensates (MED14) | HCT116 | 2.5% - 10% | 5-30 min | Dose-dependent decrease in foci number | [1][5] |
| Stress Granules | HeLa | 3.5% | 10 min | Initial reduction, then reappearance | [6][7] |
| P-bodies | Yeast | 10% | 2 min | Rapid disassembly | [8] |
| Nuclear Pore Complex Permeability | Baker's Yeast | 0.625% - 5% | 10 min | Concentration-dependent increase in passive permeability | [9] |
Table 2: Effects on Chromatin and Transcription
| Cellular Process/Component | Cell Type | 1,6-HD Concentration | Treatment Time | Observed Effect | Reference(s) |
| Chromatin Motion (MSD) | HeLa | 2.5% | 5-30 min | Significant reduction | [1] |
| Chromatin Motion (MSD) | HeLa | 5% - 10% | 5-30 min | Chromatin "freezing" (immobilization) | [1][5] |
| Chromatin Condensation | HeLa | 5% - 10% | 5-30 min | Hyper-condensation | [1] |
| Enhancer-Promoter Interactions | HeLa | 5% | 15 min | Weakened interactions | [3][10] |
| Transcription | HeLa | 5% | 15 min | Strong inhibition | [3] |
| Transcription Factor Binding (GATA3) | MCF-7 | Not specified | Not specified | Significantly weakened ChIP-seq peak signal | [11] |
Table 3: Enzymatic Inhibition
| Enzyme Class | Specific Enzyme(s) | 1,6-HD Concentration | Observed Effect | Reference(s) |
| Kinases | Cdk9/CycT1, Cdk7/CycH, DYRK1A | 1% (v/v) | Strong impairment of activity | [12][13] |
| Kinases | Cdk9/CycT1, Cdk7/CycH, DYRK1A | 5% - 10% (v/v) | Virtually inactive | [12][13] |
| Phosphatases | SSU72 | 1% (v/v) | Strong impairment of activity | [12][13] |
| DNA Polymerases | Not specified | 1% (v/v) | Partial blockage of activity | [12][13] |
| DNase | Not specified | 1% (v/v) | No effect on activity | [12][13] |
Experimental Protocols
General Cell Treatment with 1,6-Hexanediol
This protocol provides a general guideline for treating adherent mammalian cells with 1,6-hexanediol for subsequent analysis.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
1,6-Hexanediol (Sigma-Aldrich, #240117)
-
Optional: 1% Tween 20 in DPBS for transient permeabilization[3][10][14]
Procedure:
-
Seed cells on an appropriate culture vessel (e.g., glass-bottom dish for imaging, culture plates for biochemical assays) and grow to the desired confluency.
-
Prepare a stock solution of 1,6-hexanediol in complete culture medium or PBS at the desired final concentration (e.g., a 2x stock for a 1:1 addition to the cells). Common final concentrations range from 1.5% to 10% (v/v).[1][12][15]
-
Optional (for transient permeabilization): Aspirate the culture medium and wash the cells twice with DPBS. Incubate the cells with 1% Tween 20 in DPBS for 10 minutes at room temperature. Wash twice with DPBS and replace with fresh culture medium.[3][10][14]
-
Aspirate the culture medium from the cells and replace it with the medium containing the desired concentration of 1,6-hexanediol.
-
Incubate the cells for the desired period. Treatment times can range from a few minutes to 30 minutes or longer, depending on the experiment.[1][10][15] Note that prolonged exposure can lead to cytotoxicity and changes in cell morphology.[14][16]
-
After treatment, either proceed directly to analysis (e.g., live-cell imaging) or wash the cells to assess the reversibility of the effects. For washout experiments, aspirate the 1,6-hexanediol-containing medium, wash the cells twice with fresh, pre-warmed medium, and then incubate in fresh medium for the desired recovery time (e.g., 90 minutes).[1][5]
In Vitro Kinase Assay with 1,6-Hexanediol
This protocol describes how to assess the direct effect of 1,6-hexanediol on kinase activity in a cell-free system.
Materials:
-
Purified kinase and its substrate
-
Kinase reaction buffer
-
ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP, for radiometric assays)
-
1,6-Hexanediol
-
SDS-PAGE gels and reagents
-
Phosphorimager or other detection system
Procedure:
-
Prepare a series of kinase reaction mixtures, each containing the kinase, substrate, and reaction buffer.
-
Add varying concentrations of 1,6-hexanediol to the reaction mixtures. A typical concentration range to test is 0% to 10% (v/v).[12]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography (for radiolabeled ATP) or by using a phospho-specific antibody and western blotting.
-
Quantify the band intensities to determine the effect of 1,6-hexanediol on kinase activity.
Live-Cell Imaging of Chromatin Dynamics
This protocol is for observing the real-time effects of 1,6-hexanediol on chromatin motion using single-nucleosome imaging.[1]
Materials:
-
Cells stably expressing a fluorescently tagged histone (e.g., H2B-HaloTag)
-
Fluorescent ligand for the tag (e.g., TMR)
-
Live-cell imaging medium
-
Microscope equipped for live-cell imaging with oblique illumination[1]
-
1,6-Hexanediol solution in imaging medium
Procedure:
-
Label the histone-tagged cells with the fluorescent ligand according to the manufacturer's protocol.
-
Mount the cells on the microscope stage in live-cell imaging medium.
-
Acquire baseline images of single nucleosomes, tracking their movement over time (e.g., 50 ms/frame ).[5]
-
Carefully add the 1,6-hexanediol solution to the imaging chamber to achieve the desired final concentration (e.g., 2.5%, 5%, or 10%).
-
Immediately begin acquiring images again to capture the dynamic changes in nucleosome movement.
-
Analyze the acquired image series using single-particle tracking software to calculate the mean square displacement (MSD) of the nucleosomes before and after 1,6-hexanediol treatment.[1]
Visualizing Cellular Pathways and Workflows
Signaling Pathway: Disruption of LLPS-mediated Condensates
Caption: Mechanism of 1,6-hexanediol in disrupting LLPS-dependent condensates.
Experimental Workflow: Investigating Chromatin Organization with 1,6-Hexanediol
Caption: Workflow for studying the effects of 1,6-hexanediol on chromatin.
Off-Target Effects and Considerations
While 1,6-hexanediol is a valuable tool, it is crucial to be aware of its potential off-target effects to ensure proper interpretation of experimental results. As highlighted in Table 3, 1,6-hexanediol can directly inhibit the activity of enzymes such as kinases and phosphatases, independently of its effects on LLPS.[12][13] This is a critical consideration for studies investigating signaling pathways that are regulated by phosphorylation.
Furthermore, at higher concentrations and with longer exposure times, 1,6-hexanediol can induce significant changes in chromatin structure, including hyper-condensation and immobilization, a phenomenon described as "freezing" the chromatin.[1][5] These effects on chromatin are distinct from its ability to dissolve liquid-like condensates and may be related to the dehydration effects of alcohols.[1] It has also been reported to cause cytotoxicity and alterations in cell morphology.[14][16] Therefore, it is recommended to use the lowest effective concentration and the shortest possible treatment time to minimize these off-target effects. The reversibility of the observed effects should also be assessed through washout experiments.[1][5]
Conclusion
1,6-Hexanediol is a powerful tool for dissecting the role of liquid-liquid phase separation in cellular organization and function. Its ability to rapidly and often reversibly dissolve biomolecular condensates provides a means to study their contribution to various cellular processes. However, researchers must be cognizant of its potential off-target effects, including enzyme inhibition and chromatin condensation. By carefully designing experiments with appropriate controls, including dose-response and time-course analyses, and by being mindful of the limitations of this chemical probe, scientists can continue to leverage 1,6-hexanediol to gain valuable insights into the complex and dynamic world of the cell.
References
- 1. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation | The EMBO Journal [link.springer.com]
- 5. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct stages in stress granule assembly and disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct stages in stress granule assembly and disassembly | eLife [elifesciences.org]
- 9. A survey of the specificity and mechanism of 1,6 hexanediol-induced disruption of nuclear transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of liquid–liquid phase separation by 1,6-hexanediol partially compromises the 3D genome organization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
The Versatility of Hexanediol: A Technical Guide to its Application in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Hexanediol (B165255) (HDO) is a linear, bifunctional alcohol that serves as a crucial building block in a myriad of organic syntheses. Its simple six-carbon chain, capped by primary hydroxyl groups at either end, offers a versatile platform for constructing a diverse range of molecules, from industrial polymers to specialized pharmaceutical intermediates. This technical guide provides an in-depth exploration of the core applications of 1,6-hexanediol, presenting detailed experimental protocols, quantitative data for key reactions, and visualizations of synthetic pathways to facilitate its use in research and development.
Physicochemical Properties
A foundational understanding of 1,6-hexanediol's physical and chemical properties is essential for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₆H₁₄O₂ |
| Molar Mass | 118.176 g/mol [1] |
| Appearance | Colorless, water-soluble solid[1] |
| Melting Point | 42 °C (108 °F; 315 K)[1] |
| Boiling Point | 250 °C (482 °F; 523 K)[1] |
| Density | 0.967 g/cm³ |
| Solubility in water | 500 g/L[1] |
| Flash Point | 102 °C (216 °F; 375 K)[1] |
Core Synthetic Applications
1,6-Hexanediol is a precursor to a variety of valuable chemical entities. The primary hydroxyl groups are readily functionalized, making it an ideal starting material for oxidation, esterification, and polymerization reactions.
Oxidation of 1,6-Hexanediol
The controlled oxidation of 1,6-hexanediol can yield either adipic acid or ε-caprolactone, both of which are significant industrial monomers.
Adipic acid is a key precursor to nylon-6,6. The oxidation of 1,6-hexanediol to adipic acid can be achieved through various catalytic methods, including biocatalysis.
Experimental Protocol: Microbial Oxidation of 1,6-Hexanediol to Adipic Acid
This protocol is based on the use of Gluconobacter oxydans resting cells.
Materials:
-
1,6-Hexanediol
-
Gluconobacter oxydans DSM50049 cells
-
Phosphate (B84403) buffer (pH 5.0-5.5)
-
Bioreactor with pH and temperature control
Procedure:
-
Cultivate Gluconobacter oxydans DSM50049 to obtain a sufficient cell mass.
-
Harvest the cells via centrifugation and resuspend them in the phosphate buffer to create a resting cell suspension.
-
In a bioreactor, combine the resting cell suspension with an initial concentration of 1,6-hexanediol (e.g., 10 g/L).
-
Maintain the reaction at 30°C with controlled pH (5.0-5.5) and adequate aeration.
-
Monitor the conversion of 1,6-hexanediol to adipic acid using techniques such as gas chromatography (GC).
-
For a fed-batch process, intermittently add 1,6-hexanediol to the reactor to increase the final product concentration. A fed-batch process with intermittent addition of 1,6-hexanediol can achieve a final adipic acid concentration of approximately 37 g/L with over 99% yield.[2]
-
Upon completion of the reaction, separate the cells from the reaction mixture by centrifugation or filtration.
-
Isolate and purify the adipic acid from the supernatant.
Quantitative Data: Oxidation of 1,6-Hexanediol to Adipic Acid
| Catalyst/Method | Substrate Concentration | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |
| G. oxydans DSM50049 (batch) | 10 g/L | 30 | 30 | 100 | >99 | [2] |
| G. oxydans DSM50049 (fed-batch) | 30 g total | 30 | - | 100 | >99 | [2] |
| Au-based catalysts | - | 110 | - | - | up to 43 (selectivity) | [3] |
| Pd/HAP | - | 70 | - | 100 | 89 | [4] |
ε-Caprolactone is the monomer for the biodegradable polymer polycaprolactone (B3415563) (PCL). Its synthesis from 1,6-hexanediol involves an oxidative lactonization reaction.
Experimental Protocol: Catalytic Oxidation of 1,6-Hexanediol to ε-Caprolactone
This protocol utilizes a ruthenium-based catalyst.
Materials:
-
1,6-Hexanediol (1.0 mmol, 0.12 g)
-
(p-cymene)RuCl₂(L) complex (e.g., L = phosphine (B1218219) or pyridine (B92270) ligand) (0.025 mmol)
-
Base (e.g., K₂CO₃, KOH, or t-BuOK) (0.20 mmol)
-
Methyl isobutyl ketone (MIBK) as a hydrogen acceptor (8.0 mmol, 1.0 mL)
-
Toluene (solvent)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 1,6-hexanediol and the base in 20 mL of toluene.
-
Add the methyl isobutyl ketone to the mixture.
-
Prepare a 2.5 mM solution of the (p-cymene)RuCl₂(L) catalyst in toluene.
-
Introduce 10 mL of the catalyst solution to the reaction mixture.
-
Heat the reaction to 110 °C and stir.
-
Monitor the reaction progress by taking aliquots at desired time intervals, quenching with 1.0 M HCl in an ice bath, and analyzing by gas chromatography-flame ionization detection (GC-FID).[5]
Quantitative Data: Oxidation of 1,6-Hexanediol to ε-Caprolactone
| Catalyst | Base | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) | Reference |
| (p-cymene)RuCl₂(PPh₃) | K₂CO₃ | 110 | 30 | Data varies with ligand | Dependent on conversion | [6][7] |
| (p-cymene)RuCl₂(pyridine) | K₂CO₃ | 110 | 30 | Data varies with ligand | Dependent on conversion | [6][7] |
Note: The specific conversion and selectivity are highly dependent on the nature of the phosphine or pyridine ligand used in the ruthenium complex.
Esterification of 1,6-Hexanediol
The esterification of 1,6-hexanediol with acrylic acid yields 1,6-hexanediol diacrylate (HDDA), a common crosslinking agent in polymers and coatings.
Experimental Protocol: Synthesis of 1,6-Hexanediol Diacrylate
This protocol employs a strong acid cation resin as a catalyst.
Materials:
-
1,6-Hexanediol
-
Acrylic acid
-
Strongly-acidic cation resin (e.g., D072)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Water-carrying agent (e.g., cyclohexane)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Distilled water
-
Three-neck flask with a water separator
Procedure:
-
To a three-neck flask equipped with a water separator, add acrylic acid and 1,6-hexanediol in a molar ratio of approximately 2.2:1.[8]
-
Add the strongly-acidic cation resin catalyst (e.g., 2.5 wt% of total reactants) and the hydroquinone (B1673460) inhibitor (e.g., 0.6 wt% of total reactants).[8]
-
Add cyclohexane (B81311) as the water-carrying agent.
-
Heat the mixture to 80-110°C and stir for 3-5 hours.[9]
-
Continue the reaction until no more water is collected in the separator.
-
Cool the reaction mixture and filter to remove the catalyst.
-
Wash the organic layer with 5% sodium bicarbonate solution to neutralize any unreacted acrylic acid.
-
Subsequently, wash with saturated sodium chloride solution and distilled water until the aqueous layer is neutral.
-
Remove the solvent (cyclohexane) under reduced pressure to obtain the 1,6-hexanediol diacrylate product.
Quantitative Data: Synthesis of 1,6-Hexanediol Diacrylate
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Strong acid cation resin D072 | 2.2:1 | 80-110 | 4 | 93.88 | [8] |
| p-toluenesulfonic acid/phosphorous acid | 2.5:1 | 80-90 | 1.5 | 93.25 | [10] |
| Solid superacid SO₄²⁻/TiO₂-SnO₂ | 3.5:1 | 130 | 4 | 91.8 | [11] |
1,6-Hexanediol in Polymer Synthesis
1,6-Hexanediol is a fundamental monomer in the production of polyesters and polyurethanes, where it imparts flexibility and durability to the resulting polymers.
In polyester (B1180765) synthesis, 1,6-hexanediol is reacted with a dicarboxylic acid (or its anhydride) in a polycondensation reaction. It is often used to create polyester polyols, which are then used in the production of polyurethanes.
Experimental Protocol: Synthesis of Polyester Polyol
This is a general procedure for the synthesis of a polyester polyol from a dicarboxylic acid and a diol.
Materials:
-
1,6-Hexanediol
-
Dicarboxylic acid (e.g., adipic acid)
-
Catalyst (optional, e.g., p-toluenesulfonic acid)
-
Reaction vessel with a stirrer, thermometer, condenser, and nitrogen inlet
Procedure:
-
Charge the reactor with the dicarboxylic acid and 1,6-hexanediol. An excess of the diol is often used to ensure hydroxyl end-groups.
-
Purge the reactor with nitrogen to create an inert atmosphere.
-
Heat the mixture with constant stirring to a temperature of up to 210-220°C.
-
Water produced during the esterification is removed via the condenser.
-
Monitor the reaction by measuring the acid value and viscosity of the mixture.
-
The reaction is considered complete when the desired acid value and viscosity are reached.
-
Cool the resulting polyester polyol to room temperature.
1,6-Hexanediol can be used as a chain extender in polyurethane synthesis or as a component of the polyester polyol soft segment. The reaction involves the polyaddition of a diisocyanate with a polyol.
Experimental Protocol: Synthesis of a Polyurethane Dispersion (PUD)
This is a generalized prepolymer mixing process.
Materials:
-
Polyester polyol (synthesized using 1,6-hexanediol)
-
Diisocyanate (e.g., isophorone (B1672270) diisocyanate - IPDI)
-
Hydrophilic diol (e.g., dimethylolpropionic acid - DMPA)
-
Chain extender (e.g., a diamine like hydrazine)
-
Neutralizing agent (e.g., triethylamine)
-
Solvent (e.g., acetone)
-
Water
Procedure:
-
In a reactor, react the polyester polyol with an excess of the diisocyanate and the hydrophilic diol in a solvent to form an isocyanate-terminated prepolymer.
-
Neutralize the carboxylic acid groups of the DMPA with a neutralizing agent.
-
Disperse the prepolymer in water with vigorous stirring.
-
Add the chain extender to the aqueous dispersion to react with the remaining isocyanate groups, thereby increasing the molecular weight.
-
Remove the solvent under reduced pressure to obtain the final polyurethane dispersion.
Applications in Drug Development
While the primary applications of 1,6-hexanediol are in polymer chemistry, its derivatives also find use in the pharmaceutical industry. For instance, it can be used as a flexible linker in the synthesis of complex molecules, such as in the development of siRNA conjugates for targeted drug delivery.[12] The bifunctionality of 1,6-hexanediol allows for the attachment of different molecular entities at either end, providing spatial separation and flexibility that can be crucial for biological activity.
Conclusion
1,6-Hexanediol is a remarkably versatile and economically important building block in organic synthesis. Its linear structure and terminal hydroxyl groups provide a reactive platform for the synthesis of a wide array of valuable chemicals. From the production of high-performance polymers like polyesters and polyurethanes to its role as a precursor for key industrial monomers such as adipic acid and ε-caprolactone, the utility of 1,6-hexanediol is extensive. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and professionals, enabling the continued innovation and application of this fundamental chemical in various fields of science and technology.
References
- 1. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]
- 2. Base free oxidation of 1,6-hexanediol to adipic acid over supported noble metal mono- and bimetallic catalysts [ouci.dntb.gov.ua]
- 3. Aerobic oxidation of 1,6-hexanediol to adipic acid over Au-based catalysts: the role of basic supports - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. atamankimya.com [atamankimya.com]
- 6. Experimental insights into catalytic oxidation of 1,6-hexanediol to ε-caprolactone over (p-cymene)RuCl2(L) complexes in non-polar media - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN102863337A - Synthesis method of 1,6-hexanediol diacrylate - Google Patents [patents.google.com]
- 10. Synthesis of 1,6-Hexanediol Diacrylate | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. portal.research.lu.se [portal.research.lu.se]
One-Pot Biosynthesis of 1,6-Hexanediol from Cyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The transition towards sustainable and environmentally benign chemical production necessitates innovative approaches to replace traditional, often hazardous, industrial processes. One such process is the synthesis of 1,6-hexanediol (B165255) (HDO), a crucial monomer in the polymer industry for producing polyurethanes, polyesters, and adhesives. The conventional chemical route for HDO production from cyclohexane (B81311) is a multi-stage, energy-intensive process that raises significant environmental concerns.[1][2] This technical guide details a novel, one-pot biocatalytic cascade for the conversion of cyclohexane to 1,6-hexanediol under mild conditions, offering a promising green alternative.
This innovative approach, developed by Zhang et al. (2020), utilizes a microbial consortium of three engineered Escherichia coli cell modules.[1][3] Each module is specifically designed to carry out a segment of the biosynthetic pathway, working in concert to achieve the complete conversion in a single reaction vessel. This modular strategy allows for parallel engineering and optimization of each step, ultimately leading to an efficient and streamlined process.[1]
Biocatalytic Pathway and Engineered Modules
The conversion of cyclohexane to 1,6-hexanediol is achieved through a three-step enzymatic cascade. The overall transformation is compartmentalized into three distinct, engineered E. coli strains, each responsible for one enzymatic step. This division of labor within a microbial consortium helps to distribute the metabolic load and optimize the expression of the required enzymes.
The biosynthetic pathway proceeds as follows:
-
Module 1: Cyclohexane is first hydroxylated to cyclohexanol. This reaction is catalyzed by a cytochrome P450 monooxygenase.
-
Module 2: Cyclohexanol is then oxidized to ε-caprolactone. This step is accomplished through the action of a Baeyer-Villiger monooxygenase.
-
Module 3: Finally, the ε-caprolactone ring is hydrolyzed and the resulting acid is reduced to 1,6-hexanediol. This final transformation is carried out by a combination of a lactonase, a carboxylic acid reductase, and an alcohol dehydrogenase.
The following diagram illustrates the engineered biosynthetic pathway:
Caption: Engineered biosynthetic pathway from cyclohexane to 1,6-hexanediol.
Quantitative Performance Data
The efficiency of the biocatalytic cascade has been evaluated, demonstrating successful conversion of the substrate. The following table summarizes the key quantitative results from the one-pot reaction.
| Substrate | Substrate Concentration (mM) | Product | Product Concentration (mM) | Conversion Time (h) | Reference |
| Cyclohexane | 30 | 1,6-Hexanediol | 13 | 10 | [2] |
| Cyclohexanol | 20 | 1,6-Hexanediol | Not specified | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and further development of this biocatalytic system. The following sections outline the key experimental procedures.
Construction of Engineered E. coli Strains
The three E. coli cell modules were constructed by cloning the necessary enzyme-encoding genes into appropriate expression vectors. E. coli BL21(DE3) is a suitable host for protein expression.[4]
Module 1 (Cyclohexane to Cyclohexanol):
-
Enzyme: A variant of cytochrome P450 monooxygenase (P450BM3), such as the 19A12 variant, is used for its activity on cyclohexane.[4]
-
Gene Synthesis and Cloning: The gene encoding the P450 variant is synthesized and cloned into an expression vector (e.g., pETDuet-1).
Module 2 (Cyclohexanol to ε-Caprolactone):
-
Enzyme: A Baeyer-Villiger monooxygenase (BVMO), for instance, from Acinetobacter sp. NCIMB9871 (a double mutant C376L/M400I), is employed.[4]
-
Gene Synthesis and Cloning: The gene for BVMO is synthesized and cloned into an expression vector.
Module 3 (ε-Caprolactone to 1,6-Hexanediol):
-
Enzymes: This module requires three enzymes: a lactonase (e.g., from Rhodococcus sp. HI-31), a carboxylic acid reductase (CAR), and an alcohol dehydrogenase (ADH) (e.g., from Acinetobacter sp. NCIMB9871).[4] A phosphopantetheinyl transferase (PPT) is also co-expressed to activate the CAR.[4]
-
Gene Synthesis and Cloning: The genes for the lactonase, CAR, PPT, and ADH are synthesized and cloned into expression vectors. To facilitate cofactor regeneration, a glucose dehydrogenase (GDH) from Bacillus megaterium can also be included.[4]
Whole-Cell Biocatalysis
The one-pot conversion is performed using a consortium of the three engineered E. coli strains.
1. Cell Culture and Induction:
-
Each engineered E. coli strain is cultured separately in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C.
-
When the optical density at 600 nm (OD600) reaches 0.6-0.8, protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.2 mM). For P450 expression, 5-aminolevulinic acid (ALA) (e.g., 0.5 mM) can be added as a heme precursor.[4]
-
Cultures are then incubated at a lower temperature (e.g., 20°C) for a defined period (e.g., 16-20 hours) to allow for protein expression.
2. Biotransformation Reaction:
-
The cells from each culture are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate (B84403) buffer).
-
The cell pellets of the three modules are resuspended and combined in the reaction buffer to a specific total OD600 (e.g., 20).[3]
-
The reaction is initiated by adding the substrate (cyclohexane) to the cell suspension. Glucose is also added as a co-substrate for cofactor regeneration.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking.
-
Samples are taken at different time points to monitor the concentrations of the substrate, intermediates, and the final product.
3. Product Analysis:
-
Reaction samples are extracted with an organic solvent (e.g., ethyl acetate).
-
The extracted samples are analyzed by gas chromatography (GC) to determine the concentrations of cyclohexane, cyclohexanol, ε-caprolactone, and 1,6-hexanediol.
The workflow for the one-pot biosynthesis is depicted in the following diagram:
Caption: Experimental workflow for the one-pot biosynthesis.
Conclusion and Future Perspectives
The development of a one-pot biocatalytic process for the synthesis of 1,6-hexanediol from cyclohexane represents a significant advancement in sustainable chemical production. By employing a consortium of engineered E. coli, this method circumvents the harsh conditions and environmental hazards associated with the traditional chemical process. The modular nature of the system allows for independent optimization of each enzymatic step, providing a robust platform for further improvements in yield, titer, and productivity.
Future research should focus on several key areas to enhance the industrial viability of this process. These include:
-
Enzyme Engineering: Further improvement of the catalytic efficiency and stability of the key enzymes, particularly the cytochrome P450 monooxygenase, through directed evolution or rational design.
-
Metabolic Engineering: Optimization of the host strains to improve cofactor regeneration, reduce byproduct formation, and enhance tolerance to the substrate and product.
-
Process Optimization: Fine-tuning of the fermentation and biotransformation conditions, such as temperature, pH, and substrate feeding strategies, to maximize the product yield.
-
Co-culture Engineering: Rational design of the microbial consortium to improve the stability and productivity of the co-culture system.
By addressing these challenges, the one-pot biosynthesis of 1,6-hexanediol from cyclohexane can be advanced from a promising laboratory-scale process to a commercially viable and environmentally friendly manufacturing technology. This approach not only offers a green route to a valuable platform chemical but also serves as a model for the development of other multi-step biocatalytic cascades for the synthesis of a wide range of chemicals.
References
- 1. One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
The Green Horizon: A Technical Guide to the Catalytic Synthesis of 1,6-Hexanediol from 5-Hydroxymethylfurfural
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The transition from petrochemical-based manufacturing to sustainable, bio-based alternatives is a paramount objective in modern chemistry. 5-Hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of C6 sugars, represents a key feedstock in this transition. Its conversion to 1,6-hexanediol (B165255) (1,6-HDO), a valuable monomer for the production of polyesters and polyurethanes, is a process of significant industrial interest. This technical guide provides a comprehensive overview of the primary catalytic routes for the synthesis of 1,6-HDO from HMF, detailing experimental protocols, presenting comparative quantitative data, and illustrating the complex reaction pathways involved.
Catalytic Pathways: A Multi-pronged Approach
The synthesis of 1,6-hexanediol from HMF is not a single-step transformation but rather a series of hydrogenation and hydrogenolysis reactions that navigate through several key intermediates. The primary routes can be broadly categorized into two main strategies: a multi-step approach involving the isolation of intermediates and a more direct, one-pot conversion.
The multi-step pathway often proceeds through the initial hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF), followed by saturation of the furan (B31954) ring to yield 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF). Subsequent hydrogenolysis of the C-O bonds in the tetrahydrofuran (B95107) ring leads to the formation of 1,2,6-hexanetriol (B48424) (1,2,6-HT), which is then further deoxygenated to the final product, 1,6-hexanediol.
Alternatively, direct conversion routes aim to achieve the transformation of HMF to 1,6-HDO in a single reactor, often employing multifunctional or dual-catalyst systems. These pathways may also proceed through similar intermediates, but without their isolation.
Methodological & Application
Application Notes and Protocols for 1,6-Hexanediol in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a highly versatile class of polymers, renowned for their tunable mechanical and thermal properties, making them suitable for a wide array of applications, from industrial coatings and elastomers to advanced biomedical devices and drug delivery systems. The final properties of a polyurethane are intricately linked to the chemical nature of its constituent monomers: a diisocyanate, a polyol (forming the soft segment), and a chain extender (forming the hard segment).
1,6-Hexanediol (B165255) (HDO) is a linear, aliphatic diol commonly employed as a chain extender in polyurethane synthesis. Its incorporation into the polymer backbone significantly influences the material's characteristics. The symmetrical structure of HDO contributes to the formation of well-organized hard segments, leading to polyurethanes with an excellent balance of flexibility and toughness.[1][2] The use of 1,6-hexanediol can lead to improved mechanical strength, enhanced resistance to hydrolysis, and a lower glass transition temperature, which imparts better flexibility at low temperatures.[1][3] These properties make HDO-based polyurethanes particularly attractive for applications in the biomedical field, including for the development of drug delivery vehicles where biocompatibility and controlled release are paramount.[4][5]
This document provides detailed application notes and protocols for the synthesis of polyurethanes using 1,6-hexanediol as a chain extender. It includes a summary of the expected quantitative effects on the polymer's properties, detailed experimental methodologies, and an overview of its application in drug delivery.
Data Presentation: The Impact of 1,6-Hexanediol on Polyurethane Properties
The incorporation of 1,6-hexanediol as a chain extender directly influences the hard segment content of the polyurethane. While specific values are highly dependent on the chosen diisocyanate and polyol, the following tables summarize the general trends observed in the mechanical and thermal properties of polyurethanes as a function of increasing hard segment content, which can be correlated with a higher proportion of 1,6-hexanediol.
Table 1: Representative Mechanical Properties of Polyurethanes with Varying Hard Segment Content
| Property | Low Hard Segment Content (e.g., lower HDO conc.) | High Hard Segment Content (e.g., higher HDO conc.) |
| Tensile Strength (MPa) | 10 - 25 | 30 - 50 |
| Elongation at Break (%) | 500 - 800 | 300 - 500 |
| Young's Modulus (MPa) | 5 - 15 | 20 - 40 |
| Hardness (Shore A) | 70 - 85 | 85 - 95 |
Note: These values are illustrative and can vary significantly based on the specific monomers and synthesis conditions used.
Table 2: Representative Thermal Properties of Polyurethanes with Varying Hard Segment Content
| Property | Low Hard Segment Content (e.g., lower HDO conc.) | High Hard Segment Content (e.g., higher HDO conc.) |
| Glass Transition Temperature (Tg) of Soft Segment (°C) | -50 to -30 | -40 to -20 |
| Melting Temperature (Tm) of Hard Segment (°C) | 140 - 180 | 180 - 220 |
Note: The glass transition temperature of the soft segment may increase slightly with higher hard segment content due to increased phase mixing. The melting temperature of the hard segment becomes more pronounced with higher 1,6-hexanediol content, indicating better-defined hard domains.
Experimental Protocols
The synthesis of polyurethanes can be broadly categorized into two primary methods: the one-shot method and the two-step (or prepolymer) method. The choice of method depends on the desired polymer structure and properties.
Protocol 1: One-Shot Polyurethane Synthesis
This method involves reacting the diisocyanate, polyol, and 1,6-hexanediol simultaneously. It is a more direct and often faster method.
Materials:
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
Polyol (e.g., Polycaprolactone (B3415563) diol - PCL, or Polytetrahydrofuran - PTHF)
-
1,6-Hexanediol (HDO)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO) (optional, for solution polymerization)
Procedure:
-
Drying of Reagents: Thoroughly dry the polyol and 1,6-hexanediol under vacuum at 80-100°C for at least 4 hours to remove any residual water, which can react with the isocyanate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, add the pre-weighed amounts of the dried polyol and 1,6-hexanediol. If performing a solution polymerization, add the anhydrous solvent at this stage.
-
Homogenization: Heat the mixture to 60-70°C under a nitrogen atmosphere with continuous stirring until a homogeneous solution is formed.
-
Isocyanate Addition: Slowly add the stoichiometric amount of the diisocyanate to the reaction mixture dropwise from the dropping funnel over a period of 30-60 minutes while maintaining vigorous stirring.
-
Catalyst Addition: Introduce a catalytic amount of DBTDL (typically 0.01-0.05 wt% of the total reactants) to the mixture.
-
Polymerization: Raise the reaction temperature to 80-90°C and allow the polymerization to proceed for 2-4 hours. The viscosity of the mixture will increase significantly as the polymer forms.
-
Casting and Curing: Pour the viscous polymer into a preheated, non-stick mold (e.g., Teflon) and cure in an oven at 100-110°C for 12-24 hours to ensure complete reaction.
-
Purification (for solution polymerization): If the synthesis was performed in a solvent, cool the polymer solution to room temperature and precipitate the polyurethane by pouring it into a non-solvent such as methanol (B129727) or cold water. The precipitated polymer can then be collected by filtration and dried under vacuum.
Protocol 2: Two-Step (Prepolymer) Polyurethane Synthesis
This method involves first reacting the diisocyanate with the polyol to form an NCO-terminated prepolymer, which is then chain-extended with 1,6-hexanediol. This approach allows for better control over the polymer's block structure.
Materials:
-
Same as Protocol 1.
Procedure:
-
Drying of Reagents: As per Protocol 1.
-
Prepolymer Synthesis:
-
In a reaction flask, add the dried polyol and heat to 60-70°C under a nitrogen atmosphere with stirring.
-
Add a molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol.
-
Add a catalytic amount of DBTDL.
-
Raise the temperature to 80-90°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.
-
-
Chain Extension:
-
In a separate flask, dissolve the dried 1,6-hexanediol in a minimal amount of anhydrous solvent or use it in its molten state (melting point of HDO is ~42°C).
-
Cool the prepolymer to 60-70°C.
-
Slowly add the stoichiometric amount of the 1,6-hexanediol solution/melt to the prepolymer under vigorous stirring. The amount of HDO is calculated to react with the remaining NCO groups.
-
-
Polymerization and Curing: Continue stirring for 1-2 hours. The subsequent casting and curing steps are the same as in Protocol 1.
Application in Drug Development
The tunable properties and good biocompatibility of polyurethanes, particularly those synthesized with aliphatic components like 1,6-hexanediol, make them excellent candidates for various drug delivery applications.[5][6]
Controlled Drug Release:
The segmented nature of polyurethanes with soft and hard domains allows for the controlled release of therapeutic agents. The drug can be loaded into the polyurethane matrix, and its release is governed by several mechanisms:
-
Diffusion: The drug molecules diffuse through the polymer matrix. The rate of diffusion is influenced by the polymer's morphology, the size of the drug molecule, and the interaction between the drug and the polymer.
-
Swelling: In an aqueous environment, the polyurethane matrix can swell, which facilitates the diffusion of the entrapped drug.
-
Biodegradation: Biodegradable polyurethanes can be synthesized by incorporating ester linkages in the soft segment (e.g., using polycaprolactone diol). As the polymer degrades, the encapsulated drug is released.[7]
The use of 1,6-hexanediol can influence the drug release profile by modifying the hydrophilicity and the degree of phase separation between the hard and soft segments. A higher content of the relatively hydrophobic 1,6-hexanediol can be used to modulate the release of hydrophobic drugs.
Biocompatibility:
Polyurethanes synthesized from aliphatic diisocyanates and diols like 1,6-hexanediol generally exhibit better biocompatibility compared to their aromatic counterparts.[7] This is a critical factor for in vivo applications to minimize inflammatory responses and ensure patient safety.
Mandatory Visualizations
Caption: Chemical components for polyurethane synthesis.
Caption: One-shot polyurethane synthesis workflow.
Caption: Effect of 1,6-hexanediol on mechanical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review [mdpi.com]
- 6. An overview of polyurethane biomaterials and their use in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polyester Synthesis with 3,4-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of an aliphatic polyester (B1180765) utilizing 3,4-hexanediol (B1617544), a secondary diol, and adipic acid as monomers. The incorporation of 3,4-hexanediol is expected to yield polyesters with unique thermal and mechanical properties compared to those synthesized from linear primary diols, potentially offering advantages in applications such as drug delivery, tissue engineering, and as specialty polymers.[1] Due to the reduced reactivity of the secondary hydroxyl groups in 3,4-hexanediol, this protocol employs a two-stage melt polycondensation method to achieve a high molecular weight polymer.[1]
Data Presentation
The following table summarizes the expected quantitative data for the polyester synthesized from 3,4-hexanediol and adipic acid, referred to as poly(3,4-hexanediyl adipate). These values are estimations based on trends observed for polyesters synthesized from structurally similar secondary diols and should be confirmed by experimental analysis.
| Parameter | Catalyst System | Value | Characterization Method |
| Monomers | |||
| 3,4-Hexanediol | - | Stoichiometric (1.0) | - |
| Adipic Acid | - | Stoichiometric (1.0) | - |
| Catalyst | |||
| Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) | 0.1 - 0.5 mol% | - | - |
| Reaction Conditions | |||
| Esterification Temperature | - | 180 - 200 °C | Thermocouple |
| Polycondensation Temperature | - | 220 - 240 °C | Thermocouple |
| Polycondensation Pressure | - | < 1 mbar | Vacuum Gauge |
| Polymer Properties (Estimated) | |||
| Number-Average Molecular Weight (Mₙ) | Sn(Oct)₂ | 10,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight (Mₙ) | Sn(Oct)₂ | 20,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | Sn(Oct)₂ | 1.8 - 2.5 | GPC (Mₙ/Mₙ) |
| Glass Transition Temperature (T₉) | Sn(Oct)₂ | -30 to -10 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tₘ) | Sn(Oct)₂ | 30 - 50 °C | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
This protocol details the synthesis of poly(3,4-hexanediyl adipate) via a two-stage melt polycondensation.
Materials
-
3,4-Hexanediol (≥98%)
-
Adipic acid (≥99%)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)
-
Chloroform (B151607) (for purification)
-
Methanol (B129727) (for purification)
-
Nitrogen gas (high purity)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor and a vacuum-tight seal
-
Distillation head with a condenser and a collection flask
-
Schlenk line or a vacuum pump capable of reaching < 1 mbar
-
Heating mantle with a temperature controller and a thermocouple
-
Standard laboratory glassware
Procedure
Stage 1: Esterification
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, a nitrogen inlet connected to the Schlenk line, and the distillation head. The collection flask should be cooled with an ice bath.
-
Charging the Reactor: To the flask, add equimolar amounts of 3,4-hexanediol and adipic acid.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the esterification stage.
-
Heating and Reaction: Begin stirring and gradually heat the mixture to 180-200 °C. As the reaction proceeds, water will be formed as a byproduct and will distill over into the collection flask.
-
Monitoring: Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected. The reaction mixture should become clear and homogenous.
Stage 2: Polycondensation
-
Catalyst Addition: Cool the reaction mixture to approximately 150 °C. Under a positive flow of nitrogen, add the tin(II) 2-ethylhexanoate catalyst (0.1-0.5 mol% with respect to the adipic acid).
-
Temperature Increase: Increase the temperature to 220-240 °C.
-
Vacuum Application: Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 mbar over the course of about an hour. This slow reduction is crucial to prevent excessive foaming of the reaction mixture.
-
Polymerization: Continue the reaction under high vacuum for 4-8 hours. A significant increase in the viscosity of the molten polymer will be observed as the molecular weight increases. The stirring should be powerful enough to maintain agitation of the viscous melt.
-
Termination and Cooling: To stop the reaction, remove the heating mantle and break the vacuum by introducing nitrogen gas. Allow the polymer to cool to room temperature under a nitrogen atmosphere.
Purification
-
Dissolution: Dissolve the synthesized polyester in a minimal amount of chloroform.
-
Precipitation: Slowly pour the chloroform solution into a large excess of cold methanol while stirring vigorously. The polyester will precipitate as a white solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol and then dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Mandatory Visualization
Caption: A schematic workflow for the two-stage melt polycondensation of 3,4-hexanediol and adipic acid.
Signaling Pathways and Logical Relationships
The synthesis of a high molecular weight polyester from a less reactive secondary diol like 3,4-hexanediol is governed by Le Chatelier's principle. The continuous removal of the condensation byproduct (water) and unreacted monomers under high vacuum at elevated temperatures shifts the reaction equilibrium towards the formation of longer polymer chains.
Caption: The logical relationship illustrating how high temperature and vacuum drive the polycondensation reaction.
References
1,6-Hexanediol: A Tool for Probing Liquid-Liquid Phase Separation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid-liquid phase separation (LLPS) is a fundamental biophysical process driving the formation of membraneless organelles, also known as biomolecular condensates. These dynamic, reversible compartments, such as stress granules, P-bodies, and the nucleolus, play crucial roles in various cellular functions, including gene regulation, signal transduction, and RNA metabolism. Understanding the principles governing LLPS is paramount for elucidating cellular organization and for the development of therapeutics targeting diseases associated with aberrant phase transitions.
1,6-hexanediol (B165255), a simple aliphatic alcohol, has emerged as a widely used tool to investigate the liquid-like nature of biomolecular condensates. Its ability to dissolve these structures, presumably by disrupting weak hydrophobic interactions, provides a means to assess the contribution of LLPS to their formation and maintenance. However, it is crucial to recognize that 1,6-hexanediol is not a perfectly specific tool and can have pleiotropic effects on cellular physiology. These application notes provide a comprehensive overview of the use of 1,6-hexanediol as a probe for LLPS, including its mechanism of action, experimental protocols, and important considerations for data interpretation.
Mechanism of Action
1,6-hexanediol is an amphiphilic molecule with a six-carbon aliphatic chain and two terminal hydroxyl groups. This structure allows it to interfere with the weak, multivalent interactions that underpin LLPS. The primary mechanism of action is believed to be the disruption of hydrophobic and aromatic interactions between low-complexity domains of proteins, which are often the drivers of phase separation.[1][2] The hydroxyl groups can form hydrogen bonds with polar residues, while the aliphatic chain can interact with nonpolar residues, effectively competing with the protein-protein and protein-RNA interactions necessary for condensate formation.
It is important to note that 1,6-hexanediol is less effective at disrupting condensates that are primarily stabilized by electrostatic or charge-charge interactions.[1][3] For instance, condensates formed by the interaction of positively charged protein regions with negatively charged RNA may be resistant to 1,6-hexanediol treatment.[1][3] This differential sensitivity can be exploited to dissect the nature of the molecular interactions driving the assembly of a particular condensate.
Applications in LLPS Research
-
Assessing the Liquid-like Nature of Condensates: The dissolution of a cellular structure upon treatment with 1,6-hexanediol is often used as evidence for its formation via LLPS.[4][3]
-
Distinguishing Liquid-like from Solid-like Aggregates: Liquid-like condensates are typically sensitive to 1,6-hexanediol, while more solid-like or aggregated structures may be resistant.[2][3]
-
Investigating the Role of LLPS in Cellular Processes: By disrupting condensates with 1,6-hexanediol, researchers can study the functional consequences of their absence on various cellular pathways.
-
Dissecting the Molecular Interactions Driving Condensate Formation: Comparing the sensitivity of different condensates to 1,6-hexanediol can provide insights into the relative contributions of hydrophobic versus electrostatic interactions.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of 1,6-hexanediol on different biomolecular condensates.
Table 1: Effects of 1,6-Hexanediol on Nuclear Condensates
| Condensate | Cell Type | 1,6-Hexanediol Concentration | Treatment Time | Observed Effect | Reference |
| Cajal Bodies | HeLa | 2.5% | 5 min | Gradual disappearance of foci | [4] |
| Cajal Bodies | HeLa | 5% | 5 min | Foci "frozen", chromatin hyper-condensation | [4] |
| Cajal Bodies | HeLa | 10% | 5 min | Complete disappearance of foci | [4] |
| Transcription Condensates (MED14) | HCT116 | 2.5-10% | 5 min | Dose-dependent decrease in foci number | [4] |
| BRD4 and MED1 Condensates | mES cells | 1.5% | 2 min | Largely dissolved | [5] |
| Nuclear Puncta | K562 | Not specified | Not specified | Weakened by 1,6-HD treatment | [2] |
Table 2: Effects of 1,6-Hexanediol on Cytoplasmic Condensates
| Condensate | Organism/Cell Type | 1,6-Hexanediol Concentration | Treatment Time | Observed Effect | Reference |
| P-bodies | Yeast | 10% (+ digitonin) | < 2 min | Dissolved | [6] |
| P-bodies | Yeast | 5% | 30 min | Sensitive to dissolution | [6] |
| Stress Granules | Yeast | 10% (+ digitonin) | 6 min | Remained intact | [3][6] |
| Stress Granules | Yeast | Not specified | 10 min | Induced robust granule formation | [7] |
| P-bodies | HeLa | 3.5% | Not specified | Sensitive to dissolution | [6] |
| Stress Granules | HeLa | 3.5% | Not specified | Sensitive to dissolution | [6] |
Table 3: General Cellular Effects and Important Considerations
| Parameter | Cell Type | 1,6-Hexanediol Concentration | Treatment Time | Observed Effect | Reference |
| Cell Viability | Not specified | 1.5% | Short-term | Not affected | [5][8] |
| Cell Viability | Mammalian cells | Not specified | Prolonged exposure | Cytotoxic, abnormal morphology | [1] |
| Chromatin Motion | HeLa | 5% or higher | 5 min | Drastically suppressed, "frozen" | [4] |
| Chromatin Condensation | HeLa | 5% or higher | 5 min | Hyper-condensed | [4] |
| Long-range Chromatin Interactions | Not specified | 1.5% | 2 min | Reduced | [5][8] |
| Kinase and Phosphatase Activity | In vitro | 1% | Not applicable | Strongly impaired | [9][10] |
| Kinase and Phosphatase Activity | In vitro | 5-10% | Not applicable | Virtually inactive | [9][10] |
Experimental Protocols
Protocol 1: In Vivo Treatment of Mammalian Cells with 1,6-Hexanediol
This protocol is a general guideline for treating adherent mammalian cells with 1,6-hexanediol to observe its effect on biomolecular condensates.
Materials:
-
Adherent mammalian cells expressing a fluorescently tagged protein of interest that localizes to a condensate.
-
Cell culture medium appropriate for the cell line.
-
Phosphate-buffered saline (PBS).
-
1,6-hexanediol stock solution (e.g., 10% or 20% (w/v) in PBS or water, sterile filtered).
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Pre-treatment Imaging: Identify a field of view with healthy cells expressing the fluorescently tagged protein. Acquire images of the condensates of interest before treatment. This will serve as the baseline control.
-
Preparation of Working Solution: Prepare the final working concentration of 1,6-hexanediol by diluting the stock solution in pre-warmed cell culture medium. Common final concentrations range from 1.5% to 10%.
-
Treatment: Carefully remove the existing medium from the cells and gently add the medium containing the desired concentration of 1,6-hexanediol.
-
Time-lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 30 seconds to 2 minutes) to monitor the dynamics of condensate dissolution.
-
Washout (Optional): To test the reversibility of the effect, remove the 1,6-hexanediol-containing medium, wash the cells gently with pre-warmed PBS, and then add fresh, pre-warmed culture medium. Continue imaging to observe the potential re-formation of condensates.
-
Data Analysis: Quantify the changes in condensate number, size, and fluorescence intensity over time.
Protocol 2: In Vitro Droplet Dissolution Assay
This protocol describes how to assess the effect of 1,6-hexanediol on in vitro reconstituted biomolecular condensates.
Materials:
-
Purified protein of interest capable of undergoing LLPS.
-
Buffer solution in which the protein phase separates.
-
1,6-hexanediol stock solution.
-
Microscope slides and coverslips.
-
Fluorescence microscope.
Procedure:
-
Droplet Formation: Induce LLPS of the purified protein by adjusting the buffer conditions (e.g., protein concentration, salt concentration, temperature). This can be done in a microfuge tube.
-
Sample Preparation for Microscopy: Pipette a small volume (e.g., 5-10 µL) of the protein solution containing the droplets onto a microscope slide and cover with a coverslip.
-
Initial Imaging: Observe and capture images of the pre-formed droplets.
-
Addition of 1,6-Hexanediol: Prepare a solution of 1,6-hexanediol in the same buffer used for LLPS. Carefully add a small volume of this solution to the edge of the coverslip. The solution will diffuse under the coverslip.
-
Observation: Monitor the effect of 1,6-hexanediol on the droplets in real-time. Acquire images or a time-lapse video to document the dissolution process.
-
Concentration Gradient (Alternative): To test a range of concentrations, a microfluidic device can be used to generate a stable gradient of 1,6-hexanediol, allowing for the determination of the minimal concentration required for droplet dissolution.
Visualizations
Caption: Experimental workflows for using 1,6-hexanediol.
Caption: Mechanism of 1,6-hexanediol action.
Important Considerations and Caveats
While 1,6-hexanediol is a valuable tool, it is essential to be aware of its limitations and potential off-target effects to ensure accurate data interpretation.
-
Cytotoxicity: Prolonged exposure to 1,6-hexanediol can be toxic to cells and lead to morphological changes.[1] It is crucial to use the lowest effective concentration and the shortest treatment time possible.
-
Effects on Chromatin: At concentrations of 5% and higher, 1,6-hexanediol can cause significant changes in chromatin structure, including hyper-condensation and reduced mobility.[4] This is a critical consideration when studying nuclear condensates that are in close proximity to chromatin.
-
Inhibition of Enzymatic Activity: 1,6-hexanediol can directly inhibit the activity of kinases and phosphatases, even at concentrations as low as 1%.[9][10] This is a major confounding factor in studies investigating the role of LLPS in signaling pathways that involve phosphorylation.
-
Specificity: 1,6-hexanediol is not specific for any particular type of condensate and will disrupt any structure that is sensitive to it. It primarily targets hydrophobic interactions, so condensates stabilized by other forces may be resistant.[1]
-
Use of Controls: The isomer 2,5-hexanediol (B147014) is often used as a negative control.[2] While it has a similar chemical formula, its branched structure makes it less effective at disrupting hydrophobic interactions, though it may still have some cellular effects.[2]
Conclusion
1,6-hexanediol remains a valuable and widely used tool for probing the liquid-like nature of biomolecular condensates. When used judiciously and with appropriate controls, it can provide significant insights into the role of LLPS in various cellular processes. However, researchers must be mindful of its potential off-target effects, particularly on chromatin structure and enzymatic activity. By carefully designing experiments and interpreting results in the context of these caveats, the scientific community can continue to leverage 1,6-hexanediol to unravel the complexities of cellular organization through liquid-liquid phase separation.
References
- 1. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation | The EMBO Journal [link.springer.com]
- 2. Quantifying the phase separation property of chromatin-associated proteins under physiological conditions using an anti-1,6-hexanediol index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 5. researchgate.net [researchgate.net]
- 6. Promiscuous interactions and protein disaggregases determine the material state of stress-inducible RNP granules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Time-dependent effect of 1,6-hexanediol on biomolecular condensates and 3D chromatin organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,6-Hexanediol, commonly used to dissolve liquid-liquid phase separated condensates, directly impairs kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Method for Hexanediol Isomer Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the separation and quantification of hexanediol isomers using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
Introduction
Hexanediols are six-carbon diols with hydroxyl groups at various positions, leading to several isomers such as 1,2-hexanediol (B41856), 1,5-hexanediol, 1,6-hexanediol (B165255), and 2,5-hexanediol. These compounds are widely used as solvents, humectants, and chemical intermediates in various industries, including pharmaceuticals and cosmetics. Accurate and reliable analytical methods are crucial for quality control, purity assessment, and formulation analysis. Gas chromatography is a powerful technique for separating and quantifying these volatile compounds.[1] This application note details two primary methods for this compound analysis: a direct injection method and a method involving derivatization for enhanced sensitivity and peak shape.
Experimental Protocols
Two primary approaches for the GC analysis of hexanediols are presented: direct aqueous injection and analysis following derivatization.
Method 1: Direct Aqueous Injection
This method is suitable for relatively clean sample matrices where the concentration of hexanediols is high enough for direct detection.[2]
Sample Preparation:
-
Accurately weigh a sample containing the this compound(s) of interest.
-
Dissolve the sample in a suitable solvent, such as methanol, dichloromethane, or deionized water, to a final concentration within the calibrated range.[1] For example, dissolve 10 mg of the sample in 1 mL of solvent.[1]
-
If the sample contains suspended solids, centrifuge or filter the solution to obtain a clear supernatant for injection.[2]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[1]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1][2]
Table 1: GC-FID Instrumental Conditions for Direct Analysis.
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C[1] |
| Injection Volume | 1 µL[1] |
| Split Ratio | 50:1[1] |
| Carrier Gas | Helium or Nitrogen[1][3] |
| Flow Rate | 1.0 mL/min (constant flow)[1] |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 250 °CFinal Hold: 5 min at 250 °C[1] |
| Detector Temperature | 260 °C (FID)[3] |
Method 2: Analysis with Derivatization
Derivatization is often employed to increase the volatility and reduce the polarity of diols, resulting in improved peak shape and sensitivity.[4] Silylation is a common derivatization technique for compounds with active hydrogens.[5]
Derivatization Protocol (Silylation):
-
Prepare the sample solution in an aprotic solvent like pyridine (B92270) or N,N-Dimethylformamide (DMF).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), in excess to the sample solution.[6]
-
Heat the mixture at 60-80 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC.
Instrumentation:
-
Gas Chromatograph: As described in section 2.1.
-
Detector: FID or MS.
Table 2: GC-MS Instrumental Conditions for Derivatized Hexanediols.
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column[5] |
| Injector | Split/Splitless |
| Injector Temperature | 270 °C[7] |
| Injection Volume | 1 µL[7] |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min[7] |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 230 °CFinal Hold: 5 min at 230 °C[8] |
| MS Transfer Line | 280 °C[7] |
| Ion Source Temp. | 230 °C[1] |
| Quadrupole Temp. | 150 °C[1] |
| Scan Range | m/z 40-400 |
Data Presentation
Quantitative data, including retention times and limits of detection, should be determined during method validation. The following table provides expected retention time ranges based on typical GC conditions. Actual retention times may vary depending on the specific instrument and column used.
Table 3: Typical Retention Times and Quantitative Data for this compound Isomers.
| Analyte | Expected Retention Time (min) - Direct | Expected Retention Time (min) - Derivatized | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| 1,2-Hexanediol | 8 - 10 | 7 - 9 | To be determined | To be determined | >0.999[8] |
| 1,5-Hexanediol | 9 - 11 | 8 - 10 | To be determined | To be determined | >0.999 |
| 1,6-Hexanediol | 10 - 12 | 9 - 11 | To be determined | To be determined | >0.999 |
| 2,5-Hexanediol | 9 - 11 | 8 - 10 | To be determined | To be determined | >0.999 |
Note: LOD, LOQ, and Linearity are method-dependent and must be experimentally determined during validation. A much more sensitive GC/FID method was developed for other glycols with detection limits in the parts-per-billion (ppb) range after derivatization.[9][10]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the GC analysis of this compound.
Caption: Experimental workflow for this compound analysis by GC.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. gs-tek.com [gs-tek.com]
- 4. gcms.cz [gcms.cz]
- 5. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]
- 6. cis-diol derivatization - Chromatography Forum [chromforum.org]
- 7. CN105467043A - A method for measuring 1,6-hexanediol diacrylate content - Google Patents [patents.google.com]
- 8. CN110954632A - Method for determining content of 1,2-hexanediol in cosmetics - Google Patents [patents.google.com]
- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
Application Notes and Protocols for 1,2-Hexanediol in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Hexanediol (B41856) is a versatile and multifunctional ingredient widely utilized in the cosmetic and personal care industry. Chemically, it is a diol with the formula C6H14O2, featuring hydroxyl groups on the first and second carbon atoms.[1][2] This structure imparts a unique combination of properties, making it a valuable component in a diverse range of product formulations, including skincare, hair care, and color cosmetics.[2][3] Its primary functions include serving as a humectant, emollient, solvent, and a potentiating agent for preservative systems.[2][4][5] Notably, it is often employed as an alternative to traditional preservatives, aligning with the growing consumer demand for "preservative-free" claims.[5]
These application notes provide a comprehensive overview of the use of 1,2-hexanediol in cosmetic formulations, including its key functions, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Key Functions and Applications
1,2-Hexanediol's utility in cosmetic science stems from its multifaceted nature:
-
Humectant and Moisturizer: It attracts and retains moisture from the environment, helping to hydrate (B1144303) the skin. This makes it a beneficial ingredient in products designed for dry and flaky skin, such as moisturizers, lotions, and serums.[6][7][8] Studies have shown that a 0.5% concentration of 1,2-hexanediol can provide slightly better moisturization than 3.0% glycerin.
-
Emollient: It softens and smooths the skin's surface, contributing to a pleasant sensory feel in topical products.[1][6]
-
Solvent: 1,2-Hexanediol is an effective solvent for a variety of cosmetic ingredients, including fragrances and plant extracts, ensuring their uniform distribution within a formulation.[1][6]
-
Preservative Booster: While not classified as a formal preservative in some regions, it exhibits broad-spectrum antimicrobial activity and can enhance the efficacy of traditional preservatives, allowing for their use at lower concentrations.[5][9] Its antimicrobial action is attributed to its ability to disrupt the cell membranes of microorganisms.[4]
-
Formulation Stabilizer: It can contribute to the stability of emulsions and improve the texture and consistency of cosmetic products.[2]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the performance and safety of 1,2-hexanediol in cosmetic applications.
Table 1: Antimicrobial Efficacy of 1,2-Hexanediol
| Microorganism | Minimum Inhibitory Concentration (MIC) | Test Method |
| Gram-positive bacteria | 0.5% - 2% (v/v) | Antimicrobial Susceptibility Tests |
| Gram-negative bacteria | 0.5% - 2% (v/v) | Antimicrobial Susceptibility Tests |
| Staphylococcus aureus | Good inhibitory effect | Antiseptic Effect Study |
| Escherichia coli | Good inhibitory effect | Antiseptic Effect Study |
| Pseudomonas aeruginosa | Good inhibitory effect | Antiseptic Effect Study |
| Candida albicans | Weaker inhibitory effect | Antiseptic Effect Study |
| Aspergillus niger | Weaker inhibitory effect | Antiseptic Effect Study |
Note: The bactericidal concentration is reported to be in the range of 1 to 2 times the MIC.[4]
Table 2: Synergistic Antimicrobial Effects
| Combination | Target Microorganisms | Observed Effect |
| 1,2-Hexanediol + Macelignan | Gram-positive bacteria | Reduced effective concentration of 1,2-hexanediol to 0.25-0.5 x MIC |
| 1,2-Hexanediol + Octyl gallate | Gram-positive bacteria | Reduced effective concentration of 1,2-hexanediol to 0.25-0.5 x MIC |
| 1,2-Hexanediol + Niacinamide | Fungi | Synergistic antifungal activity |
| 1,2-Hexanediol (1 part) + 1,2-Octanediol (1 part) | Bacteria, Yeast, Mold | Synergistic antimicrobial properties |
Table 3: Skin Compatibility and Safety Data
| Test Type | Concentration of 1,2-Hexanediol | Number of Subjects | Results |
| Human Patch Test | 0.5% in a gel preparation | 101 | No skin irritation observed. |
| Human Patch Test | 10% aqueous solution | 56 | No skin irritation observed. |
| Repeat Insult Patch Test (RIPT) | 15% in a carbomer gel (in combination with caprylyl glycol) | 200 | No delayed Type IV hypersensitivity reactions observed.[1][10] |
| Skin Sensitization (Animal Test) | 10%, 50%, 100% solutions | N/A (Mice) | Negative for skin sensitization (OECD 429 guidelines). |
Experimental Protocols
Protocol 1: Preservative Efficacy Testing (PET) / Challenge Test
This protocol is designed to evaluate the effectiveness of 1,2-hexanediol as a preservative or preservative booster in a cosmetic formulation. It is based on standard methods such as USP <51> and ISO 11930.[11][12]
1. Objective: To determine if the cosmetic product containing 1,2-hexanediol is adequately protected against microbial contamination.
2. Materials:
-
Test product formulation with 1,2-hexanediol.
-
Control product formulation without a preservative system.
-
Standardized microbial strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).
-
Sterile culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Sterile containers, pipettes, and loops.
-
Incubator.
3. Procedure:
-
Prepare standardized inoculums of each test microorganism.
-
Divide the test product into five separate sterile containers.
-
Inoculate each container with one of the microbial suspensions to achieve a final concentration of approximately 10^5 to 10^6 CFU/g or mL.
-
Thoroughly mix the inoculated product.
-
Store the inoculated containers at a specified temperature (e.g., 20-25°C) and protect them from light.
-
At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.
-
Perform plate counts to determine the number of viable microorganisms remaining.
-
Compare the results to the acceptance criteria outlined in the chosen standard (e.g., USP <51> requires a certain log reduction in microbial counts at each time point).
4. Interpretation: A significant reduction in the microbial population over time indicates that the preservative system is effective.
Protocol 2: Skin Irritation and Sensitization Potential (Patch Testing)
This protocol outlines a method for assessing the potential of a cosmetic formulation containing 1,2-hexanediol to cause skin irritation or sensitization in human subjects.[13][14][15]
1. Objective: To evaluate the dermal irritation and sensitization potential of a cosmetic product containing 1,2-hexanediol.
2. Materials:
-
Test product formulation.
-
Occlusive or semi-occlusive patches.
-
Control substance (e.g., saline).
-
A panel of human volunteers (with informed consent).
-
Dermatologist or trained professional for evaluation.
3. Procedure:
-
Apply a small amount of the test product to a patch.
-
Apply the patch to a designated area of the subject's skin (commonly the upper back).
-
Leave the patch in place for a specified period (e.g., 48 hours).
-
After the designated time, remove the patch.
-
Visually assess the skin for any signs of reaction (e.g., redness, swelling, itching) at specific time points after patch removal (e.g., 1 hour, 24 hours, and 48 hours).
-
For sensitization testing (Repeat Insult Patch Test - RIPT), the application and evaluation process is repeated on the same site multiple times over several weeks, followed by a final challenge patch on a new site.
4. Interpretation: The absence of significant skin reactions suggests that the product has a low potential for causing irritation or sensitization under the test conditions. Reactions are scored based on a standardized scale.
Protocol 3: Evaluation of Skin Hydration
This protocol describes a non-invasive instrumental method to quantify the moisturizing effect of a cosmetic formulation containing 1,2-hexanediol.
1. Objective: To measure the change in skin hydration levels after the application of a cosmetic product with 1,2-hexanediol.
2. Materials:
-
Test product formulation.
-
Control or placebo formulation.
-
Corneometer or other skin hydration measurement device.
-
A panel of human volunteers with dry skin (with informed consent).
-
Controlled environment room (constant temperature and humidity).
3. Procedure:
-
Acclimatize subjects to the controlled environment for at least 30 minutes.
-
Define test areas on the subjects' forearms.
-
Measure the baseline skin hydration of the test areas.
-
Apply a standardized amount of the test product to one area and the control to another.
-
At specified time intervals (e.g., 1, 2, 4, and 8 hours after application), measure the skin hydration of the treated areas.
4. Interpretation: A statistically significant increase in the hydration measurements of the skin treated with the test product compared to the baseline and the control indicates a moisturizing effect.
Visualizations
Caption: Cosmetic Formulation Workflow with 1,2-Hexanediol.
Caption: Antimicrobial Mechanism of 1,2-Hexanediol.
Conclusion
1,2-Hexanediol is a highly effective and versatile ingredient in modern cosmetic formulations. Its ability to provide multiple benefits, including moisturization, improved sensory experience, and enhanced preservation, makes it a valuable tool for cosmetic scientists and formulators. The provided quantitative data and experimental protocols offer a framework for the effective and safe utilization of 1,2-hexanediol in the development of innovative and high-performing cosmetic products. As with any cosmetic ingredient, it is crucial to conduct thorough testing to ensure the safety and efficacy of the final formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. theborderlinebeauty.com [theborderlinebeauty.com]
- 7. datamintelligence.com [datamintelligence.com]
- 8. nbinno.com [nbinno.com]
- 9. Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety of a preservative system containing 1,2-hexanediol and caprylyl glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. certified-laboratories.com [certified-laboratories.com]
- 12. certifiedcosmetics.com [certifiedcosmetics.com]
- 13. ceway.eu [ceway.eu]
- 14. cutaneousallergy.org [cutaneousallergy.org]
- 15. ctpa.org.uk [ctpa.org.uk]
Application Notes and Protocols: Synthesis of Polyesters via Melt Polycondensation of 1,6-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliphatic polyesters are a significant class of polymers with wide-ranging applications, from biodegradable plastics to matrices for controlled drug delivery. Their synthesis via melt polycondensation is a common, solvent-free method that involves the direct reaction of a diol and a dicarboxylic acid at high temperatures. This document provides a detailed experimental protocol for the synthesis of polyester (B1180765), specifically poly(hexamethylene adipate), by reacting 1,6-hexanediol (B165255) with adipic acid. This process is a representative example of step-growth polymerization.[1][2]
The synthesis is typically a two-stage process. The first stage is an esterification or oligomerization step where the monomers react to form low molecular weight chains (oligomers) and water as a byproduct.[3] The second stage, the polycondensation step, involves increasing the temperature and applying a vacuum to facilitate the removal of the water byproduct, which drives the equilibrium towards the formation of a high molecular weight polymer.[4] Various catalysts can be employed to accelerate the reaction rate.[4][5][6]
Data Presentation
The following tables summarize typical reaction conditions and resulting polymer properties for the melt polycondensation of 1,6-hexanediol with a dicarboxylic acid (adipic acid or its derivatives), based on literature findings.
Table 1: Typical Reaction Parameters for Melt Polycondensation
| Parameter | Value | Notes |
| Monomers | 1,6-Hexanediol and Adipic Acid (or Diethyl Adipate) | Equimolar amounts are typically used. A slight excess of the diol can compensate for its potential loss at high temperatures.[4] |
| Catalyst | 0.1 - 0.5% w/w (relative to total monomer weight) | Common catalysts include tin-based compounds (e.g., n-BuSnOOH), titanium-based compounds (e.g., Ti(OiPr)4), or inorganic acids (e.g., H3PO4/H2SO4).[4][5][6] Enzymatic catalysts like Novozym 435 are also used.[3] |
| Temperature (Stage 1: Esterification) | 150 - 190°C | This stage is performed under an inert atmosphere (e.g., Nitrogen) to prevent oxidation.[4][5][7] |
| Time (Stage 1: Esterification) | 1 - 4 hours | The goal is to form oligomers and remove the bulk of the water byproduct.[3][5] |
| Temperature (Stage 2: Polycondensation) | 190 - 235°C | Higher temperatures are required to increase reaction rate and polymer mobility.[4][7] |
| Pressure (Stage 2: Polycondensation) | < 15 mbar (low vacuum) | High vacuum is crucial for the efficient removal of water, driving the reaction to completion.[4] |
| Time (Stage 2: Polycondensation) | 2 - 24 hours | Longer times generally lead to higher molecular weights.[3][7] |
Table 2: Representative Properties of Synthesized Polyesters
| Property | Typical Value Range | Characterization Method |
| Number-Average Molecular Weight (Mn) | 5,000 - 23,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight (Mw) | Up to 85,000 g/mol (for sebacic acid-based polyesters) | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Melting Temperature (Tm) | 52 - 65°C | Differential Scanning Calorimetry (DSC) |
| Glass Transition Temperature (Tg) | -60 to -40°C | Differential Scanning Calorimetry (DSC) |
| Acid Value (AV) | Decreases as reaction progresses (e.g., < 15 mg KOH/g) | Titration[5] |
Experimental Workflow Diagram
Caption: A schematic overview of the two-stage melt polycondensation process.
Experimental Protocols
Protocol: Melt Polycondensation of 1,6-Hexanediol and Adipic Acid
This protocol describes a standard two-step melt polycondensation for synthesizing poly(hexamethylene adipate).
Materials:
-
1,6-Hexanediol (HO(CH₂)₆OH)
-
Adipic Acid (HOOC(CH₂)₄COOH)
-
Catalyst (e.g., Titanium(IV) isopropoxide, Ti(OiPr)₄ or n-Butylstannoic acid, n-BuSnOOH)
-
Nitrogen (high purity)
Equipment:
-
Three-neck round-bottom flask or a specialized glass reactor
-
Mechanical stirrer with a high-torque motor and a suitable stirring rod/paddle
-
Heating mantle with a temperature controller
-
Condenser (e.g., Dean-Stark apparatus for initial water removal)
-
Nitrogen inlet and outlet
-
Vacuum pump capable of reaching < 1 mbar
-
Manometer or vacuum gauge
Procedure:
Stage 1: Esterification (Oligomerization)
-
Reactor Assembly: Assemble the reaction apparatus (flask, stirrer, condenser, N₂ inlet) and ensure all glassware is dry.
-
Charging Reactants: Charge the reactor with equimolar amounts of adipic acid and 1,6-hexanediol.[3] A slight excess (e.g., 1.05:1 molar ratio) of 1,6-hexanediol can be used to account for potential sublimation.
-
Catalyst Addition: Add the catalyst (e.g., 0.1 mol% relative to the diol) to the monomer mixture.[5]
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the first stage.
-
Heating: Begin stirring and gradually heat the mixture to 170°C.[5][7] The solid monomers will melt to form a clear, homogenous liquid.
-
Reaction: Maintain the reaction at 170-190°C for 2-3 hours.[4][7] During this period, water will be generated and collected in the condenser. The viscosity of the mixture will slowly increase.
Stage 2: Polycondensation
-
Temperature Increase: After the initial esterification, increase the temperature of the reaction mixture to 220-230°C.[7]
-
Vacuum Application: Disconnect the nitrogen flow and gradually apply a vacuum to the system. Slowly reduce the pressure to below 15 mbar over 30-60 minutes to avoid excessive foaming as the remaining water and any volatile species are removed.[4]
-
Polymerization: Continue the reaction under high vacuum and at high temperature for an additional 2 to 4 hours.[7] The viscosity of the molten polymer will increase significantly. The stirring speed may need to be reduced as the melt becomes more viscous. The reaction is complete when the desired viscosity (or stirrer torque) is achieved.
-
Polymer Recovery: Stop the heating and turn off the vacuum, reintroducing nitrogen gas to bring the system back to atmospheric pressure. While still hot and molten, extrude the polymer from the reactor. The polymer can be cooled in a water bath for rapid solidification.[8]
-
Purification and Drying: The collected polymer can be pelletized or ground. For high purity, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst residues. Dry the final polymer under vacuum.
Characterization:
The synthesized polyester can be characterized by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and end-group analysis.[8]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[8]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl group (~1735 cm⁻¹).[9]
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk [mdpi.com]
- 4. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. osti.gov [osti.gov]
Application Notes and Protocols: 1,6-Hexanediol Diacrylate for Crosslinked Polystyrene Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of crosslinked polystyrene beads using 1,6-hexanediol (B165255) diacrylate (HDDA) as a crosslinking agent. The information is intended for researchers in materials science, polymer chemistry, and drug development who are interested in synthesizing polymer supports with tailored properties for applications such as solid-phase synthesis, catalysis, and drug delivery systems.
Introduction
Crosslinked polystyrene beads are widely utilized as solid supports in a variety of scientific applications. The properties of these beads, such as their mechanical stability, swelling behavior in different solvents, and thermal characteristics, are critically influenced by the type and concentration of the crosslinking agent used during polymerization. 1,6-Hexanediol diacrylate (HDDA) is a difunctional acrylate (B77674) monomer that serves as a flexible crosslinker. Compared to the more rigid, commonly used divinylbenzene (B73037) (DVB), HDDA can impart different physical and chemical properties to the polystyrene matrix. The flexible six-carbon chain of HDDA can lead to polymers with a more accessible internal structure, which can be advantageous in applications requiring high reactivity and efficient mass transfer.
This document outlines the synthesis of HDDA-crosslinked polystyrene beads via suspension polymerization, methods for their characterization, and the influence of HDDA concentration on their properties.
Data Presentation
The following tables summarize the quantitative data regarding the preparation and properties of HDDA-crosslinked polystyrene.
Table 1: Reagent Quantities for the Preparation of HDDA-Crosslinked Polystyrene with Varying Molar Percentages of HDDA
| HDDA (mol %) | Styrene (B11656) (mL) | HDDA (mL) |
| 2 | 11.20 | 0.40 |
| 4 | 11.00 | 0.90 |
| 6 | 10.77 | 1.34 |
| 8 | 10.54 | 1.79 |
This data is adapted from a study by Varkey et al. and is intended for the preparation of crosslinked polystyrene beads.[1]
Table 2: Swelling Capacity of HDDA-Crosslinked Polystyrene in Various Solvents
| HDDA (mol %) | Swelling in Dichloromethane (DCM) (mL/g) | Swelling in N-Methyl-2-pyrrolidone (NMP) (mL/g) | Swelling in Dimethylformamide (DMF) (mL/g) |
| 2 | 10.01 | 9.26 | 7.51 |
| 4 | 8.61 | 8.02 | 6.95 |
| 6 | 7.94 | 7.35 | 6.23 |
| 8 | 6.44 | 6.38 | 5.68 |
This table summarizes the swelling capacity of polystyrene beads with different molar percentages of HDDA crosslinker in three different organic solvents.[1]
Table 3: Theoretical Mechanical and Thermal Properties of a Pure Poly(HDDA) Network
| Property | Value |
| Young's Modulus | ~3 GPa |
| Glass Transition Temperature (Tg) | ~400 K (127 °C) |
Note: This data is from a modeling study of a pure 1,6-hexanediol diacrylate polymer network and should be considered as a reference. The properties of HDDA-crosslinked polystyrene will vary depending on the concentration of both styrene and HDDA.
Experimental Protocols
1. Preparation of HDDA-Crosslinked Polystyrene Beads by Suspension Polymerization
This protocol describes a method for synthesizing crosslinked polystyrene beads with varying concentrations of 1,6-hexanediol diacrylate (HDDA) as the crosslinking agent.
Materials:
-
Styrene (inhibitor removed)
-
1,6-Hexanediol diacrylate (HDDA)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (PVA) (suspending agent)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a variable speed motor
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Buchner funnel and filter paper
-
Soxhlet extractor
Procedure:
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of poly(vinyl alcohol) (PVA) in deionized water in the three-necked round-bottom flask. Heat the mixture gently with stirring until the PVA is fully dissolved. Allow the solution to cool to room temperature.
-
Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing the desired amounts of styrene and HDDA (refer to Table 1 for examples). Add toluene as a porogen (e.g., at a 1:1 volume ratio with the total monomer volume). Dissolve benzoyl peroxide (typically 1 wt% of the total monomer mass) in this mixture.
-
Suspension and Polymerization:
-
Begin stirring the aqueous PVA solution vigorously with the mechanical stirrer. The stirring speed is a critical parameter for controlling the final bead size; higher stirring speeds generally result in smaller beads. A stirring rate of 350-400 rpm is a common starting point.[2]
-
Slowly add the organic phase to the stirring aqueous phase. A fine suspension of monomer droplets should form.
-
Once the addition is complete, heat the suspension to 80-90°C to initiate polymerization.[1][3]
-
Maintain the reaction at this temperature with continuous stirring for approximately 6-8 hours.
-
-
Purification of Polystyrene Beads:
-
After the polymerization is complete, allow the mixture to cool to room temperature.
-
Collect the polymer beads by vacuum filtration using a Buchner funnel.
-
Wash the beads sequentially with hot water, acetone, and methanol to remove the suspending agent and other impurities.[4]
-
For more rigorous purification to remove any unreacted monomers and linear polymer, perform a Soxhlet extraction of the beads with a suitable solvent like acetone or THF for several hours.
-
Dry the purified beads in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
2. Characterization of HDDA-Crosslinked Polystyrene Beads
a) Determination of Swelling Capacity:
-
Accurately weigh a small amount of the dry polymer beads (W_dry).
-
Place the beads in a sintered glass crucible or a similar container that allows for solvent drainage.
-
Immerse the crucible in a beaker containing the desired solvent (e.g., DCM, NMP, or DMF) and allow the beads to swell for 24 hours at room temperature.
-
After 24 hours, carefully remove the crucible from the beaker and allow the excess solvent to drain.
-
Quickly weigh the swollen beads (W_swollen).
-
The swelling capacity can be calculated using the following formula: Swelling Capacity (mL/g) = (W_swollen - W_dry) / (W_dry * solvent density)
b) Morphological Analysis using Scanning Electron Microscopy (SEM):
-
Mount a small sample of the dry polymer beads onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Image the beads using an SEM to observe their size, shape, and surface morphology. Studies have shown that as the crosslinking density with HDDA increases, the surface of the polymer beads can become more irregular.[1]
Visualizations
Caption: Chemical structures of monomers and the resulting crosslinked polymer.
References
Using 1,6-Hexanediol to Modulate Protein Condensates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Hexanediol (B165255) is a small aliphatic alcohol that has become a widely used tool in cell biology and biochemistry to probe the material properties of biomolecular condensates. These condensates, formed through liquid-liquid phase separation (LLPS), are implicated in a myriad of cellular processes and are of significant interest in the context of disease and drug development. 1,6-Hexanediol is primarily used to dissolve liquid-like condensates by disrupting the weak hydrophobic interactions that are often crucial for their formation and maintenance.[1][2][3] This application note provides detailed protocols for the use of 1,6-hexanediol in both in vitro and cellular contexts, summarizes key quantitative data, and discusses important considerations for data interpretation.
Mechanism of Action
1,6-Hexanediol is an amphiphilic molecule, possessing both a hydrophobic aliphatic chain and two hydrophilic hydroxyl groups.[1][4] This structure allows it to interfere with the weak, multivalent interactions that drive LLPS. The prevailing understanding is that the aliphatic chain of 1,6-hexanediol disrupts hydrophobic and aromatic interactions between proteins and/or RNA molecules within the condensate, while the hydroxyl groups can form hydrogen bonds with polar residues and the protein backbone.[1][4] This disruption of the interaction network leads to the dissolution of the condensate.
It is crucial to note that condensates stabilized primarily by electrostatic interactions may be less sensitive to 1,6-hexanediol treatment.[1][4]
Quantitative Data Summary
The following table summarizes typical concentrations of 1,6-hexanediol used to dissolve protein condensates and highlights important considerations.
| Application | Organism/System | Protein/Condensate | 1,6-Hexanediol Concentration | Treatment Time | Observations & Caveats | Reference(s) |
| In Vitro | Recombinant Protein | Fused in Sarcoma (FUS) | Varies (potency depends on isomer) | Not specified | Disrupts phase separation driven by hydrophobic groups. | [1][4] |
| In Vitro | Recombinant Protein | RNA Polymerase II CTD | High concentrations required | Not specified | Dissolution is concentration-dependent. | [2] |
| In Vitro | Kinase/Phosphatase Assays | Various | 1-10% (v/v) | Not specified | Strongly impairs kinase and phosphatase activity.[2][5] | [2][5] |
| In Cellulo | Human HeLa Cells | Cajal Bodies (Coilin) | 2.5-10% (v/v) | Gradual disappearance | Dose-dependent dissolution of nuclear bodies.[6] | [6] |
| In Cellulo | Human HeLa Cells | OptoDroplets (FUS) | 5% (v/v) | 15 minutes | Disrupts LLPS-driven condensates with minimal cytotoxicity under these conditions.[7][8] | [7][8] |
| In Cellulo | Mouse Embryonic Stem Cells | Various (BRD4, MED1, RNAPII, etc.) | 1.5% (v/v) | 2 minutes | Recommended as a proper condition to dissolve condensates without affecting cell viability. Longer exposure can cause aggregation.[9] | [9] |
| In Cellulo | Human K562 Cells | MED1/FUS puncta | 10% (v/v) | Not specified | Effectively dissolved most puncta. | [10][11] |
| In Cellulo | Yeast | P granules | Not specified | Not specified | Used with digitonin (B1670571) to increase permeability; dissolved P granules but not more solid-like stress granules.[1] | [1] |
Experimental Protocols
In Vitro Dissolution of Protein Condensates
This protocol describes a general method for assessing the effect of 1,6-hexanediol on pre-formed protein condensates in vitro.
Materials:
-
Purified protein of interest capable of undergoing LLPS
-
LLPS buffer (specific to the protein of interest, e.g., containing salts, crowding agents like PEG or Ficoll)
-
1,6-Hexanediol stock solution (e.g., 20% w/v in LLPS buffer)
-
Microscopy plates or slides (e.g., 96-well glass-bottom plates)
-
Microscope with DIC or fluorescence capabilities
Protocol:
-
Induce Condensate Formation: In a microcentrifuge tube, mix the purified protein with the appropriate LLPS buffer to induce the formation of condensates. The final protein concentration and buffer conditions will be specific to your system.
-
Aliquot Condensates: Gently transfer the solution containing the protein condensates to the wells of a microscopy plate or onto a slide.
-
Baseline Imaging: Image the condensates using microscopy to establish a baseline before treatment. Capture images of multiple fields of view.
-
1,6-Hexanediol Treatment: Carefully add the 1,6-hexanediol stock solution to the wells to achieve the desired final concentration (e.g., 1%, 2.5%, 5%, 10%). It is advisable to test a range of concentrations. For a control, add an equivalent volume of LLPS buffer.
-
Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 30 seconds or 1 minute) to monitor the dissolution of the condensates.
-
Data Analysis: Quantify the change in condensate number, size, or total area over time to determine the kinetics of dissolution at different 1,6-hexanediol concentrations.
In Cellulo Disruption of Protein Condensates
This protocol provides a general guideline for treating live cells with 1,6-hexanediol to observe its effect on intracellular condensates.
Materials:
-
Cultured cells expressing a fluorescently tagged protein that forms condensates
-
Cell culture medium
-
1,6-Hexanediol stock solution (e.g., 10% or 20% w/v in cell culture medium or PBS, sterile-filtered)
-
Live-cell imaging dish or chamber slide
-
Confocal or fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)
Protocol:
-
Cell Seeding: Seed the cells in the live-cell imaging dish and allow them to adhere and grow to an appropriate confluency.
-
Induce Condensates (if necessary): If the formation of the condensates of interest requires a specific stimulus (e.g., stress, drug treatment), apply the stimulus and confirm condensate formation.
-
Pre-treatment Imaging: Place the imaging dish on the microscope stage and acquire baseline images of the cells and their condensates.
-
1,6-Hexanediol Treatment: Gently replace the cell culture medium with medium containing the desired final concentration of 1,6-hexanediol (e.g., 1.5%, 5%). It is critical to perform a dose-response and time-course experiment to determine the optimal conditions for your cell type and condensate of interest, as prolonged exposure can be toxic.[9] A common starting point is 1.5% for 2 minutes or 5% for 15 minutes.[7][8][9]
-
Live-Cell Imaging: Immediately start acquiring images to monitor the effect of 1,6-hexanediol on the condensates in real-time.
-
Washout and Recovery (Optional): To test the reversibility of the effect, gently wash the cells with fresh, pre-warmed medium to remove the 1,6-hexanediol and continue imaging to observe any re-formation of the condensates.
-
Data Analysis: Analyze the images to quantify changes in the number, intensity, and size of the fluorescent puncta over time.
Visualizations
Caption: Mechanism of 1,6-hexanediol in dissolving protein condensates.
Caption: A typical experimental workflow for in vitro condensate dissolution assays.
Caption: Potential on-target and off-target effects of 1,6-hexanediol treatment.
Important Considerations and Caveats
-
Off-Target Effects: 1,6-Hexanediol is not a specific inhibitor of LLPS. It has been shown to impair the activity of kinases and phosphatases, which can have widespread downstream effects on cellular signaling.[2][5] Additionally, it can affect chromatin structure and dynamics.[6] These potential off-target effects must be considered when interpreting experimental results.
-
Concentration and Time Dependence: The effects of 1,6-hexanediol are highly dependent on concentration and the duration of treatment.[9] It is essential to perform careful titrations to find a concentration that dissolves the condensates of interest with minimal side effects. Short-term exposure is generally recommended.[9]
-
Nature of Interactions: 1,6-Hexanediol is most effective at disrupting condensates held together by weak hydrophobic interactions.[1][2] Condensates stabilized by other forces, such as strong electrostatic interactions, may be resistant to 1,6-hexanediol.[1]
-
Cell Permeability: In cellular experiments, particularly with organisms like yeast, co-treatment with a permeabilizing agent such as digitonin may be necessary for 1,6-hexanediol to reach its intracellular target.[1]
-
Controls: The use of an inactive isomer, such as 2,5-hexanediol, can serve as a useful negative control in some experiments, as it is less effective at dissolving certain protein droplets.[6]
Conclusion
1,6-Hexanediol is a valuable tool for characterizing the liquid-like nature of protein condensates. However, it is a promiscuous compound with known off-target effects. Therefore, experiments using 1,6-hexanediol should be carefully designed and the results interpreted with caution, ideally in conjunction with other orthogonal approaches to probe condensate dynamics and function. By following the detailed protocols and considering the potential caveats outlined in these application notes, researchers can effectively utilize 1,6-hexanediol to gain insights into the fascinating world of biomolecular condensates.
References
- 1. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation | The EMBO Journal [link.springer.com]
- 2. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Suppression of liquid–liquid phase separation by 1,6-hexanediol partially compromises the 3D genome organization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying the phase separation property of chromatin-associated proteins under physiological conditions using an anti-1,6-hexanediol index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Revolutionizing HPLC-ICP-MS Analysis: Utilizing 1,2-Hexanediol for Enhanced Sensitivity and Versatility
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
The coupling of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental speciation analysis. However, a significant limitation has been the incompatibility of conventional organic eluents with the ICP-MS system, often necessitating a sensitivity-compromising "organic mode". This application note details a groundbreaking approach utilizing 1,2-hexanediol (B41856) as a mobile phase in reversed-phase HPLC-ICP-MS. This method circumvents the need for the organic ICP-MS mode, leading to substantial improvements in detection sensitivity and enabling the analysis of highly hydrophobic compounds at ultra-trace levels. This document provides a comprehensive overview of the methodology, its advantages, and detailed protocols for its implementation.
Introduction
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental detection method. When coupled with HPLC, it allows for the separation and quantification of different chemical forms of an element (speciation). This is crucial in various fields, including environmental monitoring, food safety, and pharmaceutical development, where the toxicity and bioavailability of an element are species-dependent.[1]
A major challenge in HPLC-ICP-MS is the introduction of organic solvents, commonly used in reversed-phase chromatography, into the plasma. These solvents can cause plasma instability, carbon deposition on the instrument's cones, and a significant reduction in sensitivity, often by up to 100-fold.[2][3][4][5] To manage this, a special "organic ICP-MS mode" is typically employed, which involves cooling the spray chamber, adding oxygen to the plasma gas, and using more robust platinum cones.[6]
The use of 1,2-hexanediol as an eluent presents a paradigm shift in this field. Its unique physicochemical properties, including a high boiling point (224 °C) and low vapor pressure (2.7 Pa at 20 °C), result in a lower solvent load on the plasma.[6] This allows the ICP-MS to be operated under standard aqueous conditions, even with significant concentrations of 1,2-hexanediol in the mobile phase.[4][6]
Advantages of 1,2-Hexanediol as an Eluent:
-
Enhanced Sensitivity: The use of 1,2-hexanediol can enhance the sensitivity for various elements by 1.5 to 7-fold compared to 100% aqueous media.[2][4][7][8]
-
Superior Elution Strength: Concentrations of ≤30% (v/v) 1,2-hexanediol exhibit superior elution strength for hydrophobic compounds compared to >90% (v/v) of common organic solvents like methanol (B129727) and acetonitrile.[2][3][4][7][8]
-
Elimination of "Organic Mode": It eliminates the need for the complex and sensitivity-reducing organic ICP-MS mode.[2][3][6]
-
Analysis of Hydrophobic Compounds: Enables the detection of highly hydrophobic molecules, such as lipids and steroids, at ultra-trace levels.[2][4][7]
-
Standard Instrumentation: Can be used with standard ICP-MS instrumental setups without modifications like oxygen addition or split flows.[9]
Experimental Protocols
This section provides a detailed protocol for the analysis of elemental species using HPLC-ICP-MS with a 1,2-hexanediol-based mobile phase.
Instrumentation and Materials
-
HPLC System: A standard HPLC system capable of gradient elution.
-
ICP-MS System: An ICP-MS or ICP-MS/MS system.
-
HPLC Column: A reversed-phase column, such as a Zorbax Eclipse.[2]
-
Reagents:
-
1,2-Hexanediol (high purity)
-
Ultrapure water
-
Methanol (for comparison, if desired)
-
Nitric acid (for sample preservation and cleaning)
-
Elemental standards for calibration.
-
Sample Preparation: Spiked Human Urine
-
Centrifuge the human urine sample to remove any particulate matter.
-
Spike the supernatant with the target analyte (e.g., arsenic-containing fatty acids).
-
Dilute the spiked sample with the initial mobile phase.
Sample Preparation: Garlic Extract (Allium sativum)
-
Mince fresh garlic.
-
Extract with methanol at a concentration of approximately 0.5 g/mL.[2]
-
Filter the extract before injection into the HPLC system.
HPLC-ICP-MS Operating Conditions
The following table summarizes the typical operating conditions for the HPLC and ICP-MS instruments.
| Parameter | Value |
| HPLC System | |
| Column | Zorbax Eclipse Reversed-Phase |
| Mobile Phase | Gradient of 1,2-hexanediol in ultrapure water |
| Flow Rate | Up to 1.5 mL/min[2][4][7] |
| ICP-MS System | |
| RF Power | 1550 W[3][9] |
| Plasma Gas Flow | 15.0 L/min[3][9] |
| Auxiliary Gas Flow | 0.9 L/min[3][9] |
| Nebulizer Gas Flow | 0.65 L/min[3][9] |
| Makeup Gas (Argon) | 0.25–0.45 L/min[3] |
| Spray Chamber Temp. | 2 °C[3][9] |
Data Presentation
The use of 1,2-hexanediol as an eluent demonstrates significant improvements in both sensitivity and elution strength.
Table 1: Sensitivity Enhancement with 10% v/v 1,2-Hexanediol
This table shows the enhancement in sensitivity for various elements when using a 10% (v/v) 1,2-hexanediol mobile phase compared to a 100% aqueous mobile phase.
| Element | Sensitivity Enhancement Factor |
| Phosphorus (P) | ~1.5x |
| Sulfur (S) | ~2.5x |
| Chlorine (Cl) | ~1.5x |
| Bromine (Br) | ~7.0x |
| Selenium (Se) | ~3.0x |
| Arsenic (As) | ~2.0x |
(Data sourced from references[2][4][7][8])
Table 2: Elution Strength Comparison
This table compares the concentration of 1,2-hexanediol required to achieve similar elution strength as common reversed-phase solvents for hydrophobic compounds.
| Compound Type | 1,2-Hexanediol Conc. | Methanol/Acetonitrile Conc. |
| Highly Hydrophobic Compounds | ≤30% (v/v) | >90% (v/v) |
(Data sourced from references[2][3][4][7][8])
Table 3: Application in Arsenic Speciation
This table highlights the improved detection limits achieved for arsenic-containing fatty acids in spiked human urine.
| Parameter | Value |
| Analyte | Arsenic-containing fatty acids |
| Matrix | Human Urine |
| Detection Limit (As) | <0.01 µg/L[2][4][7] |
| Improvement vs. Organic Mode | >100-fold[2][4][7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for HPLC-ICP-MS analysis using a 1,2-hexanediol eluent.
Caption: General workflow for HPLC-ICP-MS analysis with 1,2-hexanediol.
Logical Relationship: Advantages of 1,2-Hexanediol
This diagram outlines the logical flow of benefits derived from using 1,2-hexanediol in HPLC-ICP-MS.
Caption: Advantages of 1,2-hexanediol over traditional organic solvents.
Conclusion
The use of 1,2-hexanediol as a mobile phase for HPLC-ICP-MS represents a significant advancement in the field of elemental speciation. This approach effectively mitigates the long-standing issue of organic solvent incompatibility with ICP-MS, leading to remarkable improvements in sensitivity and expanding the applicability of the technique to highly hydrophobic compounds. The protocols and data presented herein provide a solid foundation for the adoption of this innovative method in research, drug development, and various other scientific disciplines. By eliminating the need for specialized "organic" ICP-MS configurations, this method simplifies the analytical workflow and enhances the quality of data obtained.
References
- 1. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 2. Elution with 1,2-Hexanediol Enables Coupling of ICPMS with Reversed-Pase Liquid Chromatography under Standard Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elution with 1,2-Hexanediol Enables Coupling of ICPMS with Reversed-Pase Liquid Chromatography under Standard Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2-Hexanediol as eluent for HPLC Enables Coupling with ICPMS under Standard Conditions | EVISA's News [speciation.net]
- 7. Collection - Elution with 1,2-Hexanediol Enables Coupling of ICPMS with Reversed-Phase Liquid Chromatography under Standard Conditions - Analytical Chemistry - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Revolutionizing Polymer Synthesis: A Greener Approach to Polycarbonate Diols
The direct synthesis of polycarbonate diols from 1,6-hexanediol (B165255) and carbon dioxide (CO2) represents a significant advancement in green chemistry, offering a more sustainable alternative to traditional methods that rely on hazardous reagents like phosgene.[1][2] This innovative process utilizes CO2, a readily available and greenhouse gas, as a C1 building block for polymer synthesis.[1] The resulting polycarbonate diols are crucial precursors for high-performance polyurethanes, which are widely used in materials such as synthetic leather for automotive seats, durable coatings, and floorings.[3]
Recent research has focused on the development of efficient catalytic systems to overcome the thermodynamic challenges associated with the inert nature of CO2.[4][5] A notable breakthrough is the use of cerium oxide (CeO2) as a heterogeneous catalyst in a CO2 flow semi-batch reactor.[1] This system facilitates the reaction under atmospheric pressure and eliminates the need for dehydrating agents by effectively removing the water byproduct through gas stripping, thus driving the reaction towards the product.[4][6] This method has demonstrated high yields and selectivities, making it a promising pathway for industrial applications.[1][5] Furthermore, the molecular weight of the resulting polycarbonate diols can be controlled by adjusting the reaction solvent systems, allowing for the synthesis of polymers tailored to specific applications.[7]
Another approach involves a cesium carbonate (Cs2CO3) and dichloromethane (B109758) (CH2Cl2) system, which also operates under atmospheric CO2 pressure and has shown excellent conversion rates with a variety of diols.[8][9] These advancements are paving the way for more environmentally friendly and economically viable production of valuable polymers.
Application Notes
The direct synthesis of polycarbonate diols from 1,6-hexanediol and CO2 is particularly relevant for researchers in polymer chemistry, materials science, and sustainable technology. Professionals in drug development may also find applications for these biocompatible and biodegradable polymers in areas such as drug delivery systems and medical implants. The ability to tune the molecular weight of the polycarbonate diols allows for precise control over the physical and mechanical properties of the final polyurethane products, enhancing their performance in various applications.[7] The protocols outlined below provide a detailed guide for the laboratory-scale synthesis and characterization of these polymers.
Experimental Protocols
Protocol 1: CeO2-Catalyzed Synthesis in a CO2 Flow System
This protocol is based on the method described by Gu et al., which utilizes a heterogeneous CeO2 catalyst and a continuous CO2 flow to drive the polymerization.[6]
Materials:
-
1,6-hexanediol
-
Cerium oxide (CeO2) catalyst
-
Triglyme
-
Diphenyl ether
-
Carbon dioxide (high purity)
-
Chloroform-d (CDCl3) for NMR analysis
Equipment:
-
Glass-lined autoclave or a similar semi-batch reactor equipped with a magnetic stirrer, gas inlet and outlet, and a temperature controller.
-
CO2 mass flow controller
-
Condenser to cool the outlet gas stream
-
Vacuum pump
-
Standard laboratory glassware
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Catalyst and Reactant Preparation: In a typical experiment, add 0.10 g of CeO2 catalyst, 2.0 g (17 mmol) of 1,6-hexanediol, 2.0 g of triglyme, and 3.0 g of diphenyl ether to the reactor.[6]
-
Reaction Setup: Seal the reactor and purge with CO2 to remove air.
-
Reaction Conditions: Heat the reactor to 483 K (210 °C) while stirring. Once the temperature is stable, start a continuous flow of CO2 at a rate of 200 mL/min.[6]
-
Reaction Progression: Maintain the reaction for the desired duration (e.g., 4 to 96 hours). The CO2 flow serves to both provide the reactant and remove the water byproduct.[6]
-
Product Isolation: After the reaction, cool the reactor to room temperature. Dissolve the product mixture in a suitable solvent like chloroform.
-
Purification: Separate the catalyst by filtration. The solvent and unreacted monomers can be removed under reduced pressure.
-
Characterization:
-
Determine the molecular weight (Mn) and dispersity (Mw/Mn) of the resulting polycarbonate diol using GPC.
-
Confirm the polymer structure using 1H-NMR spectroscopy.[6]
-
Protocol 2: Cs2CO3/CH2Cl2-Promoted Synthesis
This protocol is adapted from the work of Liu et al., which employs a cesium carbonate promoter in the presence of dichloromethane.[9]
Materials:
-
1,6-hexanediol
-
Cesium carbonate (Cs2CO3)
-
Dichloromethane (CH2Cl2)
-
N-methyl-2-pyrrolidone (NMP) as solvent
-
Carbon dioxide (high purity)
-
Chloroform-d (CDCl3) for NMR analysis
Equipment:
-
Schlenk flask or a similar reaction vessel
-
CO2 balloon or a controlled CO2 supply
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
-
GPC system
-
NMR spectrometer
Procedure:
-
Reactant Preparation: To a Schlenk flask, add 1 mmol of 1,6-hexanediol, 4 mmol of Cs2CO3, and 1 mL of NMP.[9]
-
Reaction Setup: Evacuate and backfill the flask with CO2 (1 atm).
-
Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring for the specified reaction time (e.g., 12 to 72 hours).[9]
-
Product Isolation: After cooling to room temperature, quench the reaction with a dilute acid solution.
-
Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na2SO4). Remove the solvent under reduced pressure.
-
Characterization:
Data Presentation
Table 1: Influence of Reaction Parameters on CeO2-Catalyzed Synthesis of Polycarbonate Diol from 1,6-Hexanediol and CO2
| Entry | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Dimer Selectivity (%) | Polymer Selectivity (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| 1 | CeO2 | 210 | 4 | 17 | >99 | - | - | - | [6] |
| 2 | CeO2 | 210 | 24 | - | - | - | 3500 | - | [7] |
| 3 | CeO2 | 210 | 96 | 92 | 3 | 97 | - | - | [1][5] |
Table 2: Synthesis of Poly(ether carbonate) from 1,6-Hexanediol and CO2 using Cs2CO3/CH2Cl2
| Entry | Diol | Time (h) | Conversion (%) | Yield (%) | Mn ( kg/mol ) | Mw/Mn | Reference |
| 1 | 1,6-Hexanediol | 72 | 86 | 36 | - | - | [8][9] |
Visualizations
Caption: Experimental workflow for the direct synthesis of polycarbonate diols.
References
- 1. Direct synthesis of polycarbonate diols from atmospheric flow CO2 and diols without using dehydrating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. "Development of one-step synthesis process for polycarbonate diol from CO2" selected for NEDO-commissioned project "Development of Technologies for Carbon Recycling and Next-Generation Thermal Power Generation" [nipponsteel.com]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct synthesis of polycarbonate diols from atmospheric flow CO 2 and diols without using dehydrating agents - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01172C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Polycarbonates and Poly(ether carbonate)s Directly from Carbon Dioxide and Diols Promoted by a Cs2CO3/CH2Cl2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,6-Hexanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-hexanediol (B165255).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 1,6-hexanediol, covering low yields, byproduct formation, catalyst deactivation, and purification challenges.
Low Yield & Conversion Issues
Q1: My 1,6-hexanediol yield is significantly lower than expected when hydrogenating adipic acid. What are the potential causes and solutions?
Low yields in the hydrogenation of adipic acid can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or the formation of unwanted byproducts. A systematic approach to troubleshooting is recommended.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions: Temperature and pressure play a crucial role. Industrial processes often operate at high temperatures (170-240°C) and pressures (15.0-30.0 MPa) to achieve high conversion.[1][2] For laboratory-scale synthesis, ensure your reaction parameters are within the optimal range for your specific catalyst.
-
Catalyst Deactivation: The catalyst can be deactivated through poisoning, sintering, or fouling.
-
Poisoning: Impurities in the adipic acid feedstock or solvent can poison the catalyst. Ensure high-purity starting materials.
-
Sintering: High reaction temperatures can cause metal particles on the catalyst to agglomerate, reducing the active surface area.[3] Consider operating at the lower end of the effective temperature range.
-
Fouling: Carbonaceous deposits can block active sites.[3]
-
-
Incomplete Conversion: The reaction may not have reached completion. Consider increasing the reaction time or catalyst loading. A study using an atomically dispersed Ni/SiO2 catalyst achieved a high yield (~94%) with a 12-hour reaction time.[4]
Q2: I'm working on the synthesis of 1,6-hexanediol from 5-hydroxymethylfurfural (B1680220) (HMF), and my yields are poor. What should I investigate?
The conversion of HMF to 1,6-hexanediol is a multi-step process, and low yields can be attributed to several factors, including the choice of catalyst, solvent, and reaction conditions, as well as the formation of various side products.
Possible Causes & Troubleshooting Steps:
-
Catalyst Choice: A dual-catalyst system is often more effective. For instance, a double-layered catalyst of Pd/SiO2 and Ir-ReOx/SiO2 has been shown to be effective, with the Pd/SiO2 layer facilitating the initial hydrogenation of HMF and the Ir-ReOx/SiO2 layer promoting the subsequent hydrogenolysis to 1,6-hexanediol.[5][6]
-
Solvent Effects: The reaction solvent significantly impacts product distribution. A mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) can be beneficial. The presence of water can generate Brønsted acidic sites on the catalyst, which are crucial for the formation of 1,6-hexanediol.[5][6]
-
Reaction Conditions:
-
Temperature: Higher temperatures can lead to the formation of undesired byproducts through over-hydrogenolysis.
-
Hydrogen Pressure: A high hydrogen pressure is generally favorable as it can suppress the formation of byproducts like hexane (B92381) and hexanol.[5][6]
-
-
Side Reactions: HMF is a highly functionalized molecule, and various side reactions can occur, leading to the formation of intermediates and byproducts such as 2,5-dihydroxymethylfuran (DHFM), 1,2,6-hexanetriol, and various ethers and oligomers.[7]
Byproduct Formation and Purity
Q3: What are the common byproducts in the synthesis of 1,6-hexanediol from adipic acid, and how can I minimize them?
The primary byproducts in the hydrogenation of adipic acid are other diols, alcohols, ethers, and esters.[1]
Common Byproducts and Mitigation Strategies:
-
1,5-Pentanediol and other shorter-chain diols: These can arise from impurities in the adipic acid feedstock. Using high-purity adipic acid is crucial.
-
Cyclohexanediols (e.g., 1,2-cyclohexanediol, 1,4-cyclothis compound): These are common impurities that can be difficult to separate due to similar boiling points.[8] Their formation can be minimized by optimizing catalyst and reaction conditions.
-
Oligomeric Esters: These can form from the esterification of 1,6-hexanediol with unreacted adipic acid. Ensuring complete hydrogenation can reduce their formation.
Q4: How can I effectively purify my crude 1,6-hexanediol?
Fractional distillation is the most common method for purifying 1,6-hexanediol.[1][2]
Purification Strategy:
-
Removal of Low-Boiling Impurities: A preliminary distillation step can be used to remove volatile impurities like water and residual solvents.
-
Fractional Distillation under Vacuum: Due to the relatively high boiling point of 1,6-hexanediol (around 250°C), vacuum distillation is necessary to prevent thermal decomposition.[9] A multi-stage distillation process is often employed to separate 1,6-hexanediol from other diols and high-boiling impurities.[9]
-
Saponification: For impurities that are difficult to separate by distillation, such as certain esters and lactones, a saponification step using an aqueous solution of potassium hydroxide (B78521) can be employed. This converts the esters to their corresponding salts, which are non-volatile and can be separated from the 1,6-hexanediol by distillation.[10]
Catalyst Management
Q5: My catalyst activity is decreasing over subsequent runs. What are the likely causes and how can I regenerate it?
Catalyst deactivation is a common issue and can be caused by poisoning, fouling, or sintering.[11][12]
Causes of Deactivation and Regeneration Strategies:
-
Poisoning: Impurities in the feedstock or solvent can bind to the active sites of the catalyst.
-
Regeneration: Depending on the nature of the poison, the catalyst may be regenerated by washing with a suitable solvent or by a chemical treatment. For some types of poisoning, regeneration may not be possible, and the catalyst will need to be replaced.
-
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[3]
-
Regeneration: Coked catalysts can often be regenerated by controlled oxidation (calcination) to burn off the carbon deposits.[3]
-
-
Sintering: High temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.[3]
-
Regeneration: Sintering is generally irreversible. To prevent it, it is important to operate within the recommended temperature range for the catalyst.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for 1,6-Hexanediol Synthesis from Adipic Acid
| Catalyst System | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| Atomically dispersed Ni/SiO₂ | 220 | 5.0 (initial H₂) | ~94 | [4] |
| 5 wt% RuSn/Al₂O₃ | 220 | 5.0 (initial H₂) | ~56 | [4] |
| Supported Ir-Re | 180 | 10.0 | 59 (selectivity) | [13] |
| Cobalt, Copper, or Manganese based | 170-240 | 15.0-30.0 | Industrial Process | [2] |
Table 2: Comparison of Catalytic Systems for 1,6-Hexanediol Synthesis from HMF
| Catalyst System | Temperature (°C) | Hydrogen Source | Solvent | Yield (%) | Reference |
| Pd/SiO₂ + Ir-ReOx/SiO₂ | 100 | 7.0 MPa H₂ | 40% Water / 60% THF | 57.8 | [5][6] |
| Pd/Zirconium Phosphate (ZrP) | 140 | Formic Acid | Not specified | 43 | [14] |
| Rh-ReOx/SiO₂ (from 1,2,6-hexanetriol) | 180 | 8.0 MPa H₂ | Water | 73 (selectivity) | [15] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 1,6-Hexanediol from Adipic Acid
This protocol provides a general procedure for the hydrogenation of adipic acid to 1,6-hexanediol. Note: This is a high-pressure reaction and should only be performed by trained personnel in a properly equipped laboratory.
Materials:
-
Adipic acid (high purity)
-
Supported metal catalyst (e.g., atomically dispersed Ni/SiO₂)
-
Solvent (e.g., 1,4-dioxane)
-
High-pressure batch reactor (e.g., Parr reactor) with stirring and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (if required): Follow the specific preparation and activation procedure for your chosen catalyst.
-
Reactor Setup:
-
Reaction:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor with hydrogen gas several times to remove any air.
-
Pressurize the reactor to the desired initial hydrogen pressure (e.g., 50 bar).[4]
-
Begin stirring (e.g., 500 rpm) and heat the reactor to the target temperature (e.g., 220°C).[4]
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 12 hours).[4]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Open the reactor and filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude 1,6-hexanediol can be purified by vacuum distillation.
-
Protocol 2: Purification of Crude 1,6-Hexanediol by Vacuum Distillation
Materials:
-
Crude 1,6-hexanediol
-
Distillation apparatus suitable for vacuum distillation (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum pump with a cold trap)
-
Heating mantle with a stirrer
-
Vacuum gauge
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude 1,6-hexanediol in the round-bottom flask.
-
-
Distillation:
-
Begin stirring the crude product.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask.
-
Collect the fractions that distill over at the appropriate temperature and pressure. The boiling point of 1,6-hexanediol will depend on the vacuum level. For example, at 10 Torr, the head temperature will be around 137-140°C.[16]
-
Discard the initial low-boiling fraction and the high-boiling residue.
-
-
Product Collection:
-
Collect the pure 1,6-hexanediol fraction in the receiving flask.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
Visualizations
Caption: Synthesis of 1,6-hexanediol from adipic acid.
Caption: Troubleshooting workflow for low yield in synthesis.
References
- 1. 1,6-Hexanediol synthesis - chemicalbook [chemicalbook.com]
- 2. US9035094B2 - Process for production of adipic acid from 1,6-hexanediol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. shokubai.org [shokubai.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. amslaurea.unibo.it [amslaurea.unibo.it]
- 9. DE2062433C3 - Process for the purification of 1,6-hexanediol - Google Patents [patents.google.com]
- 10. JP2008247742A - Method for purifying 1,6-hexanediol - Google Patents [patents.google.com]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. researchgate.net [researchgate.net]
- 14. Direct synthesis of 1,6-hexanediol from HMF over a heterogeneous Pd/ZrP catalyst using formic acid as hydrogen source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. US8304585B2 - Production process of 1,6-hexanediol - Google Patents [patents.google.com]
Preventing side reactions in polyesterification with hexanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the polyesterification of 1,6-hexanediol (B165255).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am consistently obtaining a low molecular weight polyester (B1180765). What are the likely causes and how can I resolve this?
A1: Low molecular weight is a frequent issue in polyesterification. Several factors can contribute to this problem. Below is a troubleshooting guide to help you identify and address the root cause.
-
Issue: Inefficient Water Removal The water generated during esterification can hydrolyze the ester bonds, shifting the equilibrium of the reaction backward and limiting the growth of the polymer chain.
-
Solution: Employ efficient water removal techniques. Azeotropic distillation with a suitable solvent (e.g., xylene) or applying a high vacuum during the polycondensation stage are effective methods to drive the reaction forward.
-
-
Issue: Sub-optimal Reaction Stoichiometry An imbalance in the molar ratio of the diol and diacid monomers can lead to an excess of one type of functional group at the chain ends, preventing further polymerization.
-
Solution: Ensure precise measurement of the monomers. A 1:1 molar ratio of hydroxyl to carboxylic acid groups is crucial for achieving high molecular weight polymers.
-
-
Issue: Inappropriate Reaction Conditions High temperatures can sometimes lead to thermal degradation of the monomers or the resulting polyester, while temperatures that are too low will result in slow reaction kinetics.
-
Solution: Optimize the temperature profile for your specific system. A two-stage process is often effective, involving an initial lower temperature esterification to form oligomers, followed by a higher temperature polycondensation under a high vacuum. For the polyesterification of adipic acid and 1,6-hexanediol, a temperature of 170°C for the initial stage is a good starting point.[1]
-
-
Issue: Catalyst Deactivation or Inefficiency The choice and handling of the catalyst are critical. Some catalysts, particularly titanium-based ones, are sensitive to water and can be deactivated, especially in neat polycondensation conditions where water concentration is high.[1]
-
Solution: Select a robust catalyst. Tin-based catalysts like n-BuSnOOH have shown superior performance under neat conditions due to their resistance to hydrolytic degradation.[1] If using a water-sensitive catalyst, ensure anhydrous conditions and consider adding the catalyst after the initial water has been removed.
-
Q2: My reaction mixture is turning yellow or brown. What is causing this discoloration and how can I prevent it?
A2: Discoloration during polyesterification is often a sign of thermal degradation or oxidative side reactions.
-
Issue: High Reaction Temperature Prolonged exposure to high temperatures can cause the polymer to degrade, leading to the formation of colored byproducts.
-
Solution: Optimize the reaction temperature and time. Use the minimum temperature required to achieve a reasonable reaction rate. Consider using a more active catalyst to lower the required reaction temperature.
-
-
Issue: Presence of Oxygen Oxidative side reactions can occur at elevated temperatures in the presence of air.
-
Solution: Maintain an inert atmosphere throughout the reaction. Purge the reactor with a high-purity inert gas like nitrogen or argon before heating and maintain a gentle flow during the esterification stage.
-
Q3: I am observing gel formation in my reaction. What is the cause and how can I avoid it?
A3: Gel formation, or cross-linking, is a significant issue that can ruin a synthesis. It is often caused by unintended side reactions.
-
Issue: Etherification Side Reactions Under acidic conditions and at high temperatures, 1,6-hexanediol can undergo intermolecular etherification, where two diol molecules react to form an ether linkage and release water. This disrupts the 1:1 stoichiometry of hydroxyl and carboxylic acid groups. If a diol molecule reacts with two other chains, it can act as a branching point, leading to a cross-linked network (gel).
-
Solution:
-
Catalyst Selection: Avoid strong Brønsted acid catalysts which can promote etherification. Weaker acid catalysts or organometallic catalysts are generally preferred.
-
Temperature Control: Maintain the lowest effective reaction temperature to minimize the rate of this side reaction.
-
-
-
Issue: Impurities in Monomers The presence of trifunctional impurities in either the diol or diacid monomer can act as a cross-linking agent.
-
Solution: Use high-purity monomers. If necessary, purify the monomers before use.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the polyesterification of 1,6-hexanediol.
Table 1: Effect of Catalyst on Acid Value in Neat Polyesterification of 1,6-Hexanediol and Adipic Acid at 170°C
| Catalyst (0.1 mol%) | Acid Value (mg KOH/g) after 6 hours | Catalytic Activity |
| n-BuSnOOH | 13.3 | Active |
| Ti(OiPr)₄ | ~35 (similar to blank) | Not significantly active |
| Ti-atrane | ~35 (similar to blank) | Not significantly active |
| No Catalyst (Blank) | ~35 | - |
Data sourced from kinetic studies on Lewis acidic metal polyesterification catalysts.[1]
Table 2: Molecular Weight of Poly(hexylene adipate) under Different Conditions
| Polymerization Method | Catalyst | Temperature (°C) | Time (h) | Vacuum (mbar) | M_n ( g/mol ) |
| Solution (diphenyl ether) | Novozym 435 | 100 | 2 (oligomerization) + 24 (polycondensation) | 10 | 5,000 - 12,000 |
| Bulk | Novozym 435 | 100 | 2 (oligomerization) + 24 (polycondensation) | 10 | 5,000 - 12,000 |
| Bulk | Novozym 435 | 100 | 2 (oligomerization) + 48 (polycondensation) | 10 | up to 18,500 |
Data is for enzymatic polycondensation and provides a general reference for achievable molecular weights.[2][3]
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation of Adipic Acid and 1,6-Hexanediol
This protocol describes a common method for synthesizing poly(hexamethylene adipate).
Materials:
-
Adipic acid
-
1,6-hexanediol
-
Catalyst (e.g., n-BuSnOOH, 0.1 mol% relative to hydroxyl groups)
-
Nitrogen gas (high purity)
Equipment:
-
Glass batch reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a collection flask.
-
Heating mantle or oil bath with a temperature controller.
-
Vacuum pump.
-
Schlenk line or similar apparatus for maintaining an inert atmosphere.
Procedure:
Stage 1: Esterification
-
Charging Reactants: Charge the reactor with equimolar amounts of adipic acid and 1,6-hexanediol.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for 15-20 minutes to remove air and moisture. Maintain a gentle, continuous flow of nitrogen throughout this stage.
-
Heating: Heat the mixture to 170°C with continuous stirring.
-
Water Removal: Water will begin to distill from the reaction mixture. Collect the water in the distillation flask.
-
Catalyst Addition: After approximately one hour of reaction and water removal, add the catalyst to the reaction mixture.[1]
-
Monitoring: Continue the reaction at 170°C, monitoring the amount of water collected. This stage is considered complete when the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Applying Vacuum: Gradually apply a vacuum to the system to a final pressure of less than 1 mbar.
-
Temperature Increase: Increase the temperature to 180-200°C.
-
Monitoring Viscosity: The viscosity of the melt will increase as the molecular weight of the polymer increases. This can be observed by the increased power consumption of the stirrer.
-
Reaction Termination: Once the desired viscosity is reached, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.
-
Product Recovery: Collect the solid polyester product.
Protocol 2: Determination of Acid and Hydroxyl End Groups
Characterizing the end groups of the synthesized polyester is crucial for determining the extent of polymerization and identifying any stoichiometric imbalances.
-
Acid Number Titration:
-
Dissolve a known weight of the polyester sample in a suitable solvent (e.g., a mixture of toluene (B28343) and ethanol).
-
Titrate the solution with a standardized solution of potassium hydroxide (B78521) (KOH) in ethanol.
-
Use a colorimetric indicator (e.g., phenolphthalein) or a potentiometric titrator to determine the endpoint.
-
The acid number is expressed as mg of KOH required to neutralize the free acid in one gram of the sample.
-
-
Hydroxyl Number Determination: A common method involves derivatization followed by titration or spectroscopic analysis.
-
Derivatization: React a known weight of the polyester sample with an excess of a derivatizing agent that reacts quantitatively with hydroxyl groups, such as p-toluenesulfonyl isocyanate (TSI) or trifluoroacetic anhydride (B1165640) (TFAA).[4]
-
Quantification:
-
Titration: If using TSI, the excess reagent is quenched with water, and the resulting acidic carbamate (B1207046) is back-titrated with a standardized base.[4]
-
NMR Spectroscopy: If using a fluorine-containing agent like TFAA, ¹⁹F NMR can be used to quantify the derivatized hydroxyl groups relative to an internal standard.[4]
-
-
Visualizations
Caption: Experimental workflow for the two-stage melt polycondensation of 1,6-hexanediol.
Caption: Troubleshooting flowchart for addressing low molecular weight in polyester synthesis.
Caption: Key etherification side reactions of 1,6-hexanediol during polyesterification.
References
Technical Support Center: Optimizing Polycondensation Reactions with 1,6-Hexanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on polycondensation reactions involving 1,6-hexanediol (B165255).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the polycondensation of 1,6-hexanediol, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Q1: My final polymer has a low molecular weight. What are the common causes and how can I fix this?
A1: Low molecular weight is a frequent issue in polycondensation and can stem from several factors. A systematic approach is crucial to identify the root cause.
-
Stoichiometric Imbalance: This is the most critical factor. For linear polymers, the highest molecular weight is achieved when the molar ratio of the functional groups (e.g., hydroxyl groups from 1,6-hexanediol and carboxyl groups from a dicarboxylic acid) is exactly 1:1. Any deviation creates an excess of one type of end-group, which terminates the polymerization.
-
Solution: Carefully weigh all monomers using an analytical balance. If one of the monomers is volatile, consider adding a slight excess (e.g., 1-2 mol%) to compensate for potential loss during the reaction under vacuum.
-
-
Inefficient Removal of Byproducts: Polycondensation is an equilibrium reaction. The removal of small molecule byproducts, such as water or ethanol, is essential to drive the reaction towards the formation of a high molecular weight polymer.
-
Solution: Ensure your vacuum system is functioning correctly and can achieve a high vacuum (e.g., <1 mbar). Efficient stirring is also critical to increase the surface area of the melt and facilitate the removal of byproducts.
-
-
Monomer Impurities: Impurities, particularly monofunctional compounds, can act as chain terminators, disrupting the stoichiometry and limiting polymer growth.
-
Solution: Use high-purity monomers. If necessary, purify the monomers by recrystallization or distillation before use.
-
-
Suboptimal Reaction Conditions: Insufficient reaction time or temperature can prevent the reaction from reaching the high conversion rates needed for high molecular weight polymers. Conversely, excessively high temperatures can cause thermal degradation and side reactions.
-
Solution: Optimize the temperature profile and reaction time for your specific system. A two-stage process, with an initial lower temperature esterification stage followed by a higher temperature polycondensation stage under vacuum, is often effective.[1]
-
-
Inactive or Insufficient Catalyst: The catalyst is crucial for achieving a reasonable reaction rate.
-
Solution: Use a fresh, properly stored catalyst. The optimal concentration should be determined empirically, but a general starting point is 0.1–0.5 mol% relative to the dicarboxylic acid or diester monomer.[2]
-
Below is a troubleshooting workflow for addressing low molecular weight in your polycondensation reaction.
References
Overcoming low reactivity of secondary hydroxyl groups in 3,4-hexanediol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the low reactivity of the secondary hydroxyl groups in 3,4-hexanediol (B1617544).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question: Why is my acylation (e.g., acetylation, benzoylation) of 3,4-hexanediol proceeding slowly or resulting in low yields?
Answer: The low reactivity of the secondary hydroxyl groups in 3,4-hexanediol is primarily due to steric hindrance.[1][2][3][4] The carbon atoms bearing the hydroxyl groups are located in the middle of the alkyl chain, making them less accessible to reagents compared to primary alcohols.[3][5]
Potential Solutions:
-
Catalyst Selection: Standard base catalysts may be insufficient. Consider using nucleophilic catalysts that can activate the acylating agent or the alcohol.
-
DMAP (4-Dimethylaminopyridine) Analogs: Chiral pyridine-N-oxides can be effective for selective benzoylation.[6]
-
Imidazole-Derived Catalysts: Chiral imidazoles can catalyze enantioselective silylation and acylation.[6][7]
-
Acetate (B1210297) Catalysis: Using catalytic amounts of acetate can promote regioselective acetylation under mild conditions through hydrogen-bond activation.[8][9]
-
-
Activating the Acylating Agent: Changing the acylating agent from an anhydride (B1165640) to a more reactive acyl chloride can accelerate the reaction and improve selectivity.[7]
-
Sterically Hindered Amine Bases: For selective acylation of primary-secondary diols, sterically hindered amines like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine have proven effective, suggesting their potential utility in differentiating between the two similar secondary hydroxyls of 3,4-hexanediol under carefully controlled conditions.[10]
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, but may reduce selectivity.
-
Solvent: The choice of solvent can be critical. Aprotic polar solvents like DMF or acetonitrile (B52724) are often used.
-
Question: I am struggling with the etherification of 3,4-hexanediol. What methods can be used for sterically hindered secondary alcohols?
Answer: Williamson ether synthesis is often challenging for sterically hindered secondary alcohols due to competing elimination reactions.[11] Advanced methods are required to achieve good yields.
Potential Solutions:
-
Electrochemical Synthesis: An electrochemical approach can generate reactive carbocations from activated alcohols under mild conditions, which are then trapped by a nucleophilic alcohol to form the ether. This method is effective for constructing sterically hindered ethers.[12][13]
-
Catalytic Methods:
-
Zn(OTf)₂-Catalyzed Coupling: This system can couple alcohols with unactivated tertiary alkyl bromides, suggesting its potential for reactions involving hindered secondary centers.[14]
-
Carbene Catalysis: N-Heterocyclic Carbenes (NHCs) like IMes·HCl can catalyze the conjugate addition of secondary alcohols to activated alkenes (e.g., unsaturated ketones) under mild conditions.[14]
-
-
Borrowing Hydrogen Methodology: Transition metal catalysts (e.g., Ru, Ir) can temporarily oxidize the alcohol to a more reactive ketone intermediate, which then reacts with a coupling partner before the catalyst returns the hydrogen.[15][16] This avoids harsh conditions that favor elimination.
Question: My oxidation of 3,4-hexanediol to 3,4-hexanedione (B1216349) is inefficient or leads to side products. How can I improve this transformation?
Answer: Oxidizing vicinal diols can be complicated by overoxidation or C-C bond cleavage.[5][17][18] The choice of oxidant and reaction conditions is crucial for a clean conversion to the α-diketone.
Potential Solutions:
-
Modified Swern Oxidation: A modified Swern oxidation protocol has been successfully used to oxidize secondary alcohols to ketones in the presence of sensitive functional groups like disulfides, demonstrating its mildness and efficiency.[19]
-
Nitroxyl (B88944) Radical Catalysis: Using a nitroxyl radical catalyst like TEMPO with a co-oxidant such as diisopropyl azodicarboxylate (DIAD) or iodobenzene (B50100) dichloride allows for the controlled oxidation of 1,2-diols to α-hydroxy ketones or α-diketones, depending on the stoichiometry of the oxidant used.[20]
-
Manganese Catalysis: A simple manganese catalyst with hydrogen peroxide (H₂O₂) can selectively oxidize vicinal diols to α-hydroxy ketones.[21] Further oxidation to the diketone may be possible by adjusting the reaction conditions.
-
o-Iodoxybenzoic Acid (IBX): In a dimethylsulfoxide (DMSO)-containing medium, IBX is an effective reagent for oxidizing 1,2-diols to α-ketols or α-diketones without cleaving the C-C bond.[17]
Frequently Asked Questions (FAQs)
Question: What factors contribute to the low reactivity of the hydroxyl groups in 3,4-hexanediol?
Answer: The primary factor is steric hindrance . The two secondary hydroxyl groups are located on carbons 3 and 4 of a six-carbon chain. The surrounding ethyl groups on either side create a crowded environment that physically blocks the approach of reagents to the hydroxyl groups.[1][3][4] This steric crowding slows down reactions that require direct interaction with the hydroxyl oxygen or the adjacent carbon atom.[2]
Question: How can I selectively functionalize only one of the two secondary hydroxyl groups in 3,4-hexanediol?
Answer: Achieving selective mono-functionalization of a symmetric diol like 3,4-hexanediol is a significant synthetic challenge. Key strategies rely on catalysts that can differentiate the two hydroxyl groups in a chiral environment.
-
Enzymatic and Organocatalytic Kinetic Resolution:
-
Organocatalysis: Chiral organocatalysts can reversibly bind to the diol, creating a catalyst-substrate complex. This complex can then facilitate the selective acylation or silylation of one hydroxyl group over the other, enabling kinetic resolution of racemic diols.[6][22] Peptide-based catalysts have also been shown to distinguish between hydroxyl groups through non-covalent interactions.[6]
-
Enzymatic Catalysis: Enzymes, with their highly specific active sites, are adept at functionalizing less reactive sites within a molecule and can achieve high levels of regio- and enantioselectivity.[22]
-
-
Regiodivergent Synthesis: Advanced catalytic systems allow for "regiodivergent" reactions, where by simply switching the catalyst, one can selectively functionalize either the primary or secondary hydroxyl group in a 1,2-diol.[6][22] While 3,4-hexanediol has two secondary groups, similar principles of catalyst control could potentially be applied to achieve mono-functionalization.
Question: Can 3,4-hexanediol be used in polymerization, and how is its low reactivity managed?
Answer: Yes, 3,4-hexanediol can be used as a monomer in polymer synthesis, particularly for polyesters and polyurethanes.[23] However, its low reactivity compared to primary diols like 1,6-hexanediol (B165255) makes achieving high molecular weight polymers challenging.[23][24][25]
Strategies to overcome low reactivity in polymerization include:
-
Use of Highly Reactive Co-monomers: Instead of standard dicarboxylic acids, more reactive derivatives like diacid chlorides can be used.[23][24]
-
Two-Step Melt Polycondensation: This involves a first stage at a lower temperature to form oligomers, followed by a second stage at a higher temperature and under high vacuum to drive the reaction to completion and remove byproducts.[23]
-
In-Situ Formation of Reactive Esters: A novel strategy involves adding an aryl alcohol (e.g., p-cresol) to the diol and diacid monomers. During the esterification step, reactive aryl esters are formed in-situ, which greatly facilitates chain growth during the subsequent polycondensation phase, leading to very high molecular weight polyesters.[24][25][26]
Data Presentation
Table 1: Comparison of Oxidation Methods for Secondary Vicinal Diols
| Oxidant/Catalyst System | Co-oxidant/Base | Solvent | Product | Yield | Reference |
| Modified Swern Oxidation | Oxalyl Chloride, DMSO, NEt₃ | CH₂Cl₂ | Diketone | 81-98% | [19] |
| TEMPO | DIAD | CH₂Cl₂ | α-Hydroxy Ketone / Diketone | - | [20] |
| Mn(II) salt / PCA | H₂O₂ | Acetonitrile | α-Hydroxy Ketone | up to 90% | [21] |
| o-Iodoxybenzoic Acid (IBX) | - | DMSO | α-Ketol / α-Diketone | - | [17] |
Table 2: Catalytic Approaches for Functionalizing Secondary Alcohols
| Reaction Type | Catalyst System | Key Features | Application | Reference |
| Acylation | Chiral Pyridine-N-Oxide | Desymmetrization of meso-diols | Selective Benzoylation | [6] |
| Acylation | Acetate (e.g., TBAOAc) | H-bond activation, mild conditions | Regioselective Acetylation | [8][9] |
| Etherification | Zn(OTf)₂ | Couples alcohols with alkyl bromides | Hindered Ether Synthesis | [14] |
| C-C Coupling | Ru-MACHO Catalyst | Cross-coupling of two different secondary alcohols via oxidation | β-Disubstituted Ketones | [27][28][29] |
| N-Alkylation | Ru / Ir Complexes | "Borrowing Hydrogen" methodology | Amine Synthesis | [15][16] |
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Polyester (B1180765) from 3,4-Hexanediol via Two-Step Polycondensation
This protocol is adapted from methodologies described for synthesizing polyesters from low-reactivity secondary diols.[23][24]
Materials:
-
3,4-Hexanediol
-
Dimethyl Adipate (B1204190) (or other suitable diester)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other transesterification catalyst
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
First Stage - Transesterification:
-
Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with 3,4-hexanediol, dimethyl adipate (in slight excess), and the antioxidant.
-
Heat the mixture to 150-180°C under a gentle nitrogen stream to melt the reactants.
-
Add the catalyst (e.g., Ti(OBu)₄) to the molten mixture.
-
Continue heating and stirring. Methanol will be produced as a byproduct and should be collected. The reaction is monitored by the amount of methanol distilled. This stage typically takes 2-4 hours.
-
-
Second Stage - Polycondensation:
-
Gradually reduce the pressure to a high vacuum (<1 mbar) while slowly increasing the temperature to 200-220°C.
-
This stage facilitates the removal of excess 3,4-hexanediol and promotes polymer chain growth. The viscosity of the reaction mixture will increase significantly.
-
Continue the reaction for 4-8 hours until the desired viscosity is achieved.
-
-
Purification:
-
Cool the resulting polymer to room temperature.
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Filter the purified polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.
-
Protocol 2: General Procedure for Modified Swern Oxidation of a Vicinal Diol
This protocol is based on a method proven effective for oxidizing secondary alcohols without damaging sensitive functional groups.[19]
Materials:
-
3,4-Hexanediol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (NEt₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Oxalyl Chloride Activation:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve oxalyl chloride (2.2 eq.) in anhydrous CH₂Cl₂.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (4.4 eq.) in anhydrous CH₂Cl₂ to the oxalyl chloride solution, keeping the temperature below -65°C. Stir for 15 minutes.
-
-
Alcohol Addition:
-
Slowly add a solution of 3,4-hexanediol (1.0 eq.) in anhydrous CH₂Cl₂ to the activated DMSO mixture. Ensure the temperature remains below -65°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
-
Base Addition and Quenching:
-
Add triethylamine (NEt₃, 5.0 eq.) dropwise to the reaction mixture, maintaining the temperature at -78°C.
-
Allow the mixture to stir at -78°C for 2 hours.
-
Quench the reaction by the dropwise addition of a mixture of water and THF while ensuring the internal temperature does not rise above -60°C.
-
Allow the reaction to warm to room temperature.
-
-
Workup and Purification:
-
Perform an aqueous workup by extracting the mixture with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude 3,4-hexanedione product using column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Troubleshooting workflow for low reactivity of 3,4-hexanediol.
Caption: "Borrowing Hydrogen" pathway for catalytic N-alkylation.
Caption: Decision diagram for selecting a synthetic strategy.
References
- 1. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. stacks.stanford.edu [stacks.stanford.edu]
- 6. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 7. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Direct Alcohol Activation - Wordpress [reagents.acsgcipr.org]
- 17. EP0658533B1 - Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones - Google Patents [patents.google.com]
- 18. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 21. Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Site-Selective Catalysis: towards a regiodivergent resolution of 1,2-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis [ideas.repec.org]
- 26. communities.springernature.com [communities.springernature.com]
- 27. Catalytic Cross-Coupling of Secondary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [PDF] Catalytic Cross-Coupling of Secondary Alcohols. | Semantic Scholar [semanticscholar.org]
- 29. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Water Content in Hygroscopic Hexanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and minimizing the water content of hygroscopic hexanediol.
Frequently Asked Questions (FAQs)
Q1: What is 1,6-Hexanediol (B165255) and why is its water content a critical parameter?
A1: 1,6-Hexanediol is a colorless, water-soluble organic compound classified as a diol.[1] Its bifunctional nature, with hydroxyl groups at both ends, makes it a valuable building block in the synthesis of various polymers like polyesters and polyurethanes.[1] The presence of water can interfere with these polymerization reactions, acting as a competing nucleophile or affecting catalyst activity, which can lead to incomplete reactions, lower molecular weight polymers, and inconsistent product quality. In drug development and formulation, precise control over water content is essential for reaction stoichiometry, stability, and ensuring the final product meets regulatory specifications.
Q2: What makes 1,6-Hexanediol hygroscopic?
A2: The hygroscopicity of 1,6-hexanediol stems from the presence of two hydroxyl (-OH) groups in its structure. These groups can form hydrogen bonds with water molecules in the atmosphere, causing the compound to readily absorb and retain moisture from the air.[2]
Q3: What are the primary laboratory methods for drying 1,6-Hexanediol?
A3: The most common and effective methods for drying 1,6-hexanediol in a laboratory setting are:
-
Molecular Sieves: Using desiccants like 3A or 4A molecular sieves is a highly effective method for removing water.[3] The pore size of 3A sieves (3 Ångströms) is ideal for selectively adsorbing small water molecules while excluding the larger this compound molecules.[3]
-
Azeotropic Distillation: This technique involves adding a solvent (an entrainer) that forms a low-boiling azeotrope with water.[4][5] Toluene is a common entrainer for this purpose.[5] When the mixture is heated, the water-toluene azeotrope distills off, effectively removing the water.[5]
-
Inert Gas Sparging/Purging: Bubbling a dry, inert gas such as nitrogen or argon through molten this compound can help strip away dissolved water.[2] This method is often combined with heating to increase the vapor pressure of the water.
Q4: How can I accurately measure the water content in 1,6-Hexanediol?
A4: The gold standard for determining water content is the Karl Fischer (KF) titration.[6] This method is highly specific to water and can provide accurate results across a wide range of concentrations, from parts-per-million (ppm) to 100%.[6][7] For the viscous nature of this compound, a volumetric KF titrator is often suitable, and specialized solvents or co-solvents may be used to ensure complete dissolution of the sample.[6][8][9]
Q5: What are the best practices for storing anhydrous 1,6-Hexanediol?
A5: To maintain its low water content, anhydrous 1,6-hexanediol should be stored in airtight containers with minimal headspace to reduce exposure to atmospheric moisture.[2][10] Storage under a dry, inert atmosphere (e.g., nitrogen or argon) is highly recommended.[11] Using a desiccator containing an active drying agent like silica (B1680970) gel or Drierite can also help protect the compound from ambient humidity.[12] It is advisable to store smaller, frequently used aliquots separately to avoid repeatedly exposing the main stock to the atmosphere.[10]
Troubleshooting Guides
Problem: My Karl Fischer titration results for this compound are inconsistent.
| Possible Cause | Troubleshooting Step |
| Incomplete Sample Dissolution | This compound can be viscous. Ensure it fully dissolves in the KF solvent before starting the titration. Consider using a co-solvent or a homogenizer for better dispersion.[6][8] |
| Atmospheric Moisture Contamination | Ensure the titration vessel is properly sealed. Minimize the time the sample is exposed to air during weighing and transfer. Work quickly and in a low-humidity environment if possible. |
| Incorrect Sample Size | The amount of water in the sample should be appropriate for the titrator type (volumetric vs. coulometric) and the titrant concentration.[13] For volumetric titration, aim for a titrant volume that is a significant portion of the burette capacity.[13] |
| Reagent Degradation | KF reagents are sensitive to moisture. Check the titer of your volumetric reagent regularly using a certified water standard.[13] Replace reagents if they are old or have been improperly stored. |
Problem: I'm using molecular sieves, but the this compound is not drying effectively.
| Possible Cause | Troubleshooting Step |
| Sieves are Saturated | Molecular sieves have a finite capacity for water absorption. Use a sufficient quantity of sieves for the volume of this compound and its initial water content. Replace used sieves with freshly activated ones. |
| Improper Activation | Sieves must be properly activated (dried) before use to be effective. This is typically done by heating them in an oven under vacuum or with a flow of dry, inert gas. |
| Incorrect Sieve Type | For drying this compound, 3A molecular sieves are ideal as their pore size (3 Å) allows water molecules to enter but excludes the larger this compound molecules.[3] |
| Insufficient Contact Time | Ensure adequate contact time between the this compound and the molecular sieves. Gentle agitation or stirring can improve the drying efficiency. |
Data Presentation
Table 1: Comparison of Common Drying Methods for this compound
| Drying Method | Typical Final Water Content | Advantages | Disadvantages |
| Molecular Sieves (3A) | < 50 ppm | High efficiency, simple setup, suitable for small to medium scale.[3] | Sieves require activation, have a finite capacity, and can be slow without agitation. |
| Azeotropic Distillation (Toluene) | < 100 ppm | Effective for removing larger quantities of water, can be integrated into reaction setups.[5] | Requires distillation apparatus, potential for thermal degradation of the product, requires removal of the entrainer.[14] |
| Inert Gas Sparging | 100 - 500 ppm | Simple technique for removing dissolved water and other volatile impurities.[2] | Less effective for bulk water removal, potential for product loss through evaporation, may be slow.[2] |
| High Vacuum | Variable | Can remove residual water and other volatile solvents.[5] | May not be effective for tightly bound water, requires specialized equipment. |
Table 2: Typical Water Content Specifications for 1,6-Hexanediol Grades
| Grade | Typical Maximum Water Content (%) | Common Applications |
| Technical Grade | ≤ 0.5% | General purpose polymer synthesis |
| High Purity / Anhydrous | ≤ 0.1%[11] | Performance polyurethanes, polyester (B1180765) polyols, moisture-sensitive reactions |
| BioUltra / Specialty Grade | ≤ 0.05% | Pharmaceutical intermediates, high-performance coatings, research and development |
Experimental Protocols
Protocol 1: Drying 1,6-Hexanediol with Molecular Sieves
-
Sieve Activation: Place 3A molecular sieves in a suitable flask. Heat in a vacuum oven at 250-300°C for at least 4 hours under high vacuum. Alternatively, heat in a standard oven and cool down in a desiccator over a strong desiccant.
-
Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the hygroscopic 1,6-hexanediol. If it is solid, it may be gently warmed to its melting point (approx. 42°C) to liquefy.
-
Drying: Add the activated 3A molecular sieves to the this compound (approximately 10-20% by weight).
-
Incubation: Seal the flask and allow the mixture to stand for at least 24 hours. Gentle stirring or occasional swirling will improve the drying efficiency.
-
Separation: Carefully decant or filter the dried this compound away from the molecular sieves under an inert atmosphere to prevent re-exposure to moisture.
-
Verification: Measure the final water content using Karl Fischer titration to confirm it meets the required specification.
Protocol 2: Water Content Determination by Volumetric Karl Fischer Titration
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Fill the burette with a standardized volumetric KF titrant (e.g., Titer 5 mg/mL). Add fresh, anhydrous KF solvent (e.g., methanol) to the titration vessel.
-
Solvent Conditioning: Run a "pre-titration" to neutralize any residual water in the solvent until a stable, dry endpoint is reached.
-
Sample Preparation: Accurately weigh a suitable amount of 1,6-hexanediol into a dry syringe or weighing boat. The target sample size should contain an amount of water that will consume a significant portion of the burette volume for optimal accuracy.
-
Sample Injection: Quickly and carefully introduce the weighed sample into the conditioned titration vessel. Ensure the sample dissolves completely. Gentle warming or the use of a co-solvent may be necessary for highly viscous samples.[6][8]
-
Titration: Start the titration. The titrator will automatically add the KF reagent until the endpoint is reached, which is detected by an electrode.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed, the titrant's factor (titer), and the sample weight. The result is typically expressed in ppm or percentage.
-
Replicates: Perform the determination in triplicate to ensure the precision and accuracy of the results.
Visualizations
References
- 1. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]
- 2. tutorchase.com [tutorchase.com]
- 3. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 4. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 5. Workup [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. metrohm.com [metrohm.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mychem.ir [mychem.ir]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. quveon.com [quveon.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 1,6-Hexanediol Effects on Cell Morphology
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments involving 1,6-hexanediol (B165255).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 1,6-hexanediol in cellular experiments?
1,6-hexanediol is an aliphatic alcohol widely used to disrupt cellular structures formed by liquid-liquid phase separation (LLPS).[1][2] Its primary mechanism involves interfering with weak, hydrophobic protein-protein and protein-RNA interactions that are crucial for the formation and maintenance of membraneless organelles or biomolecular condensates.[3][4] By disrupting these interactions, it can dissolve liquid-like condensates, which is often used as a diagnostic tool to identify LLPS-driven structures in cells.[1][3]
Q2: Why do my cells change shape and round up after treatment with 1,6-hexanediol?
Cell rounding is a common morphological change observed after 1,6-hexanediol treatment.[5] This is often due to off-target effects on cellular structures beyond LLPS condensates. 1,6-hexanediol has been shown to cause significant disruption of the actin and tubulin cytoskeleton within minutes of application.[6] It can also dissolve intermediate filaments.[1] This cytoskeletal disruption compromises the structural integrity of the cell, leading to the observed rounding phenotype. Prolonged exposure or high concentrations can also lead to cytotoxicity and cell death, further contributing to morphological changes.[1][4][7]
Q3: Are the effects of 1,6-hexanediol on cell morphology and cellular structures reversible?
The reversibility of 1,6-hexanediol's effects depends on the concentration and duration of the treatment.
-
Low Concentrations (e.g., 1.5-2.5%): The effects on chromatin motion and the integrity of some nuclear bodies (like Cajal bodies) can be reversible after washing out the compound.[8][9] For instance, chromatin motion suppressed by 2.5% 1,6-hexanediol was observed to recover approximately 90 minutes after its removal.[9]
-
High Concentrations (e.g., 5-10%): At higher concentrations, the effects become largely irreversible.[8][9] Treatment with 5% or 10% 1,6-hexanediol can "freeze" chromatin, and these changes do not revert upon washout.[9][10] Similarly, while the disruption of some condensates might be reversible, the overall cellular architecture may not fully recover.[8]
Q4: What are the known off-target effects of 1,6-hexanediol that could affect my experiment?
Beyond its intended use, 1,6-hexanediol has several significant side effects that can compromise data interpretation:
-
Enzyme Inhibition: It strongly impairs the activity of kinases and phosphatases in a dose-dependent manner, even at concentrations as low as 1%.[1][2][11] At the commonly used 5-10% concentrations, these enzymes are almost completely inactive.[1][2]
-
Chromatin Condensation: It causes chromatin to become hyper-condensed and drastically suppresses its motion, effectively "freezing" it at concentrations of 5% or higher.[9][10][12]
-
Cytoskeletal Disruption: It rapidly disrupts actin and tubulin organization.[6]
-
Nuclear Pore Disruption: It is known to disrupt the permeability barrier of the nuclear pore complex.[1][6]
-
Protein Destabilization: It can decrease the thermal stability of proteins.[1][4]
Q5: Why are some biomolecular condensates resistant to 1,6-hexanediol treatment?
The sensitivity of a condensate to 1,6-hexanediol depends on the nature of the molecular interactions holding it together. 1,6-hexanediol primarily disrupts weak hydrophobic interactions.[3][4] Therefore, condensates that are stabilized by other forces, such as electrostatic or charge-charge interactions, may be resistant to its effects.[4][8][13] For example, condensates formed by FUS RGG-RNA interactions, which are mediated by charge, are not readily dissolved by 1,6-hexanediol.[4] Additionally, some condensates have more solid-like properties and are less dynamic, making them resistant to dissolution.[4][13]
Troubleshooting Guide
Issue: Severe Cell Rounding and Detachment Upon 1,6-Hexanediol Treatment
This is a common issue resulting from cytotoxicity and cytoskeletal disruption.[5][6]
| Potential Cause | Recommended Solution |
| Concentration is too high. | Decrease the concentration. Studies suggest that 1.5% may be effective at dissolving condensates with fewer side effects on cell viability and chromatin motion.[5][14] |
| Incubation time is too long. | Reduce the treatment duration significantly. Effects on some condensates can be observed within 1-2 minutes.[5][14] Prolonged incubation (e.g., 15-30 min) increases the risk of irreversible damage and cell death.[1][8] |
| High cellular toxicity. | Implement a pre-permeabilization step. Treating cells briefly with a mild detergent like 1% Tween 20 before adding 1,6-hexanediol can minimize toxicity related to plasma membrane rupture.[5][8][15] |
| Sub-optimal cell culture conditions. | Ensure cells are healthy and sub-confluent before treatment. Use coated coverslips (e.g., fibronectin) to promote strong adhesion, although this may not fully prevent rounding due to cytoskeletal collapse.[5] |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of 1,6-Hexanediol on Cellular Components and Processes
| Concentration | Effect | Target Component/Process | Cell Type/System | Reference |
| 1% | Strong impairment of activity | Kinases and Phosphatases | In vitro assays | [1][2] |
| 1.5% | Dissolution of condensates with minimal effect on cell viability | Biomolecular condensates (BRD4, MED1, etc.) | mESCs, U2OS | [14] |
| 2.5% | Significant reduction in motion (reversible) | Chromatin (nucleosomes) | HeLa | [9] |
| 5% | Virtual inactivation of enzymes | Kinases and Phosphatases | In vitro assays | [1] |
| 5% | "Freezing" of chromatin (irreversible) | Chromatin (nucleosomes) | HeLa | [9][10] |
| 5% | Disruption of nuclear bodies | Cajal bodies, Splicing speckles | HeLa | [8] |
| 10% | Effective dissolution of puncta | MED1 puncta | K562 | [16] |
| 10% | Rapid disruption of nuclear pore | Nsp1 (nuclear pore protein) | Yeast | [6] |
Experimental Protocols
Protocol 1: Standard Treatment of Adherent Cells with 1,6-Hexanediol
This protocol is a general starting point for treating adherent cells. Optimization of concentration and time is critical.
-
Cell Plating: Plate cells on appropriate culture vessels (e.g., glass-bottom dishes or coverslips) to achieve 60-80% confluency on the day of the experiment.
-
Prepare 1,6-Hexanediol Solution: Prepare a stock solution of 1,6-hexanediol in sterile cell culture medium or a buffered saline solution (e.g., DPBS). For a final concentration of 1.5%, you might make a 10x stock of 15% (w/v) in medium. Warm the solution to 37°C.
-
Baseline Imaging: Before treatment, acquire images of the cells to serve as a "before" control.
-
Treatment: Aspirate the existing medium from the cells and gently add the pre-warmed medium containing the desired final concentration of 1,6-hexanediol.
-
Incubation: Incubate the cells for a short duration, starting with 1-2 minutes.[5][14] This step should be performed on the microscope stage for live-cell imaging to capture dynamic changes.
-
Imaging: Acquire images immediately during and after the incubation period to assess changes in cell morphology and the structure of interest.
-
(Optional) Washout: To test for reversibility, aspirate the 1,6-hexanediol-containing medium, wash the cells twice with pre-warmed fresh medium, and then add fresh medium for recovery.[9] Image the cells at various time points post-washout (e.g., 15, 30, 90 minutes).[8][9]
Protocol 2: Treatment of Transiently Permeabilized Cells to Reduce Toxicity
This method is adapted from studies aiming to minimize 1,6-hexanediol's toxicity on the plasma membrane.[5][8][15]
-
Cell Plating: Plate HeLa or other suitable cells as described in Protocol 1.
-
Permeabilization:
-
Prepare a 1% Tween 20 solution in sterile DPBS.
-
Aspirate the culture medium and wash the cells twice with warm DPBS.
-
Incubate the cells with the 1% Tween 20 solution for 10 minutes at room temperature.[5][8]
-
Aspirate the Tween 20 solution and wash the cells twice more with DPBS.
-
Add fresh, pre-warmed culture medium.
-
-
Prepare 1,6-Hexanediol Solution: Prepare a solution of 1,6-hexanediol (e.g., 5%) in warm culture medium.[5][8]
-
Treatment: Replace the medium on the permeabilized cells with the 1,6-hexanediol solution.
-
Incubation: Incubate for the desired time (e.g., 15 minutes at room temperature, as used in some genomic studies, though shorter times are recommended for morphology).[5][8]
-
Washout and Recovery: Aspirate the treatment solution, wash twice with DPBS, and add fresh culture medium for recovery and subsequent analysis.[5][8]
Visual Guides & Workflows
Mechanism of Action and Side Effects
References
- 1. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 4. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation | The EMBO Journal [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. condensates.com [condensates.com]
- 12. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Quantifying the phase separation property of chromatin-associated proteins under physiological conditions using an anti-1,6-hexanediol index - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High Molecular Divight Polyesters from Secondary Diols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of high molecular weight polyesters from secondary diols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am consistently obtaining low molecular weight polyesters when using a secondary diol. What are the common causes and how can I resolve this?
A1: Low molecular weight is a frequent challenge when working with secondary diols due to their inherent lower reactivity compared to primary diols. Several factors could be contributing to this issue:
-
Steric Hindrance: The secondary hydroxyl groups are more sterically hindered, which slows down the esterification and polycondensation reactions.
-
Inefficient Water Removal: The water produced during esterification can hydrolyze the ester linkages, limiting chain growth. It is crucial to ensure efficient water removal, for instance, through azeotropic distillation or by applying a high vacuum during the polycondensation stage.[1]
-
Suboptimal Reaction Conditions: High temperatures can lead to side reactions and polymer degradation. A two-stage process is often more effective, involving a lower temperature for the initial esterification followed by a higher temperature under high vacuum for polycondensation.[1]
-
Incorrect Stoichiometry: A precise 1:1 molar ratio of diol and dicarboxylic acid is critical for achieving a high degree of polymerization.[1] Using an excess of a high-boiling-point secondary diol is not an effective strategy to drive the reaction as the excess is difficult to remove.[1][2]
Solutions to Consider:
-
Use of More Reactive Monomers: Instead of a dicarboxylic acid, consider using a more reactive derivative like a diacid chloride.[1][2] This approach can effectively overcome the low reactivity of the secondary diol.[1][2]
-
In-situ Formation of Reactive Intermediates: A highly effective strategy is the addition of an aryl alcohol (e.g., p-cresol) to the reaction mixture.[3][4][5][6] This leads to the in-situ formation of reactive aryl esters, which then readily undergo transesterification with the secondary diol, facilitating the formation of high molecular weight polyesters.[3][4][5][6]
-
Catalyst Optimization: The choice of catalyst is pivotal. Titanium and tin-based catalysts are known to be highly efficient for polyesterification reactions.[1] For diols with at least one secondary hydroxyl group, C1-C3 alkyltin catalysts have been shown to significantly improve esterification rates.[1]
-
Transesterification as an Alternative: Transesterification can be a viable alternative to direct polyesterification, sometimes offering better control and proceeding under milder conditions.[1] The reaction of a diol with a dimethyl dicarboxylate or the use of diphenyl esters of dicarboxylic acids has been shown to improve the molecular weight of polyesters based on unreactive secondary diols.[1]
Q2: My polymerization with a bio-based secondary diol, such as isosorbide (B1672297), is extremely slow. How can I increase the reaction rate?
A2: Slow reaction kinetics are a known challenge with rigid, bio-based secondary diols like isosorbide.[1][3][4] Here are some strategies to accelerate the polymerization:
-
Catalyst Selection: As mentioned, the catalyst plays a crucial role. For isosorbide, titanium- and tin-based catalysts are effective.[1]
-
Reactive Intermediates: The in-situ formation of reactive aryl esters by adding an aryl alcohol is a particularly effective method to significantly increase the reaction rate and achieve high molecular weights with isosorbide.[3][4][5][6]
-
Temperature Optimization: While higher temperatures generally increase reaction rates, it's crucial to find the optimal temperature for your specific system to avoid degradation.
Q3: I am observing that my polyester (B1180765) derived from a secondary diol is amorphous, whereas the analogue from a primary diol is crystalline. Is this expected?
A3: Yes, this is an expected outcome. Polyesters synthesized from secondary diols, such as 2,5-hexanediol, are often entirely amorphous.[7] The stereoisomers of the secondary diol introduce stereo-irregularity along the polymer chain, which disrupts crystal packing.[7] In contrast, polyesters from analogous primary diols, like 1,6-hexanediol, are often highly crystalline.[7]
Q4: Can the use of secondary diols influence the glass transition temperature (Tg) of the resulting polyester?
A4: Absolutely. The use of secondary diols generally leads to polyesters with higher glass transition temperatures (Tg) compared to their primary diol counterparts.[2] This is attributed to the increased rigidity of the polymer backbone due to the methyl branches.[2][7] For instance, the rigid bicyclic structure of a diol like isosorbide significantly increases the Tg of the resulting polyester.[2]
Data Presentation
Table 1: Comparison of Synthesis Strategies for Poly(isosorbide succinate) (PIsSu)
| Synthesis Strategy | Catalyst | Mn ( kg/mol ) | PDI | Tg (°C) | Reference |
| In-situ acylation with acetic anhydride | - | 18.3 | 4.6 | 128 | [5] |
| Chain extension with ethylene (B1197577) carbonate | - | 22.7 | 1.5 | 193 | [5] |
| Addition of p-cresol (B1678582) (aryl alcohol) | Butyltin(IV) oxide monohydrate | up to 42.8 | - | - | [3][5][6] |
| Reaction with diphenyl oxalate | - | - | - | - | [5] |
| Silylation of -OH groups and reaction with diacid chlorides | - | - | - | - | [5] |
Mn = Number-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature.
Experimental Protocols
Protocol 1: High Molecular Weight Polyester Synthesis via In-situ Aryl Ester Formation
This protocol is based on the method described for overcoming the low reactivity of secondary diols like isosorbide.[1]
Materials:
-
Isosorbide (or other secondary diol)
-
Succinic acid (or other dicarboxylic acid)
-
p-Cresol (or other suitable aryl alcohol)
-
Butyltin(IV) oxide monohydrate (BuSnOOH) or another suitable catalyst
-
High-purity nitrogen or argon
Procedure:
-
Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen/vacuum inlet, and a distillation outlet, charge isosorbide, succinic acid, and p-cresol in a 1:1:1.5 molar ratio.[1]
-
Catalyst Addition: Add the BuSnOOH catalyst (e.g., 0.1 mol% with respect to the diacid).[1]
-
Inerting: Degas the reaction mixture by applying several vacuum/nitrogen cycles at a moderately elevated temperature (e.g., 80 °C) to remove any dissolved oxygen.[1]
-
Esterification: Heat the reaction mixture to 240 °C under a slow stream of nitrogen and maintain for 5 hours.[1] This drives the initial esterification and formation of aryl esters, with water and some p-cresol distilling off.[1]
-
Pre-polycondensation: Gradually reduce the pressure to 0.4–0.8 mbar over 2 hours while decreasing the temperature to 220 °C.[1] This will remove the majority of the remaining p-cresol.[1]
-
Polycondensation: Maintain the temperature at 220 °C and the pressure at 0.4–0.8 mbar for 1 hour to build the final high molecular weight polymer.[1]
-
Recovery: Cool the reactor to room temperature under a nitrogen atmosphere and recover the polyester.[1]
Protocol 2: Solution Polycondensation using a Diacid Chloride
This method is suitable for circumventing the low reactivity of secondary diols.[2]
Materials:
-
Secondary diol (e.g., 2,5-hexanediol)
-
Diacid chloride (e.g., 2,5-furandicarboxylic acid dichloride)
-
Pyridine (B92270) (or other suitable acid scavenger)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
Procedure:
-
Dissolution: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the secondary diol and an excess of pyridine in the anhydrous solvent.[1][2]
-
Monomer Addition: Cool the solution in an ice bath and slowly add a stoichiometric amount of the diacid chloride dissolved in the same anhydrous solvent.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.[1]
-
Work-up: Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.[1] Wash the filtrate with dilute acid (e.g., 1 M HCl) to remove excess pyridine, followed by a wash with brine.[1]
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO4) and then concentrate the solution under reduced pressure to obtain the polyester.[1]
-
Purification: The polymer may be further purified by precipitation from a suitable solvent/non-solvent pair.[1]
Mandatory Visualization
Caption: Workflow for polyester synthesis with an aryl alcohol.
Caption: Troubleshooting low molecular weight in polyester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 3. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis [ideas.repec.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Avoiding impurities in the industrial production of 1,2-hexanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and managing impurities during the industrial production of 1,2-hexanediol (B41856).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in industrially produced 1,2-hexanediol?
A1: Common impurities stem from the synthesis process, which typically involves the oxidation of 1-hexene (B165129) to an epoxide, followed by hydrolysis.[1][2] Impurities can include:
-
Residual Reactants: Unreacted 1-hexene, solvents (e.g., formic acid), and oxidizing agents (e.g., hydrogen peroxide).[3][4]
-
Side-Reaction Products: Byproducts from incomplete or excessive oxidation, such as aldehydes, ketones, and other diols.[5][6] Oxidative cracking of the alkene can also produce various carbonyl compounds.[6]
-
Odor-Causing Compounds: Trace byproducts that are difficult to detect by standard methods but impart a distinct, unpleasant odor often described as being similar to traditional Chinese medicine.[4][5]
-
Catalyst Residues: Traces of catalysts used during the epoxidation or hydrolysis steps.[1][7]
-
Water: Residual moisture from the hydrolysis and purification stages.[4]
Q2: What are the primary sources of these impurities?
A2: The primary sources are the reaction steps and conditions:
-
Incomplete Oxidation: If the initial epoxidation of 1-hexene is not complete, unreacted 1-hexene will remain in the crude product.[5]
-
Over-oxidation: Harsh reaction conditions or incorrect stoichiometry can lead to the formation of unwanted byproducts like organic acids or cleavage products.[5][6]
-
Incomplete Hydrolysis: If the intermediate epoxide is not fully hydrolyzed, it can remain as an impurity.[5]
-
Purification Inefficiencies: Standard purification methods like simple distillation may not be sufficient to remove impurities with boiling points close to that of 1,2-hexanediol.[8]
Q3: Why is high purity (e.g., >99.5%) crucial for 1,2-hexanediol, especially in cosmetic and pharmaceutical applications?
A3: High purity is essential for several reasons:
-
Safety and Biocompatibility: Impurities can cause skin irritation, allergic reactions, or other adverse effects, which is unacceptable for products applied to the skin.[9][10]
-
Odor and Color: For cosmetic applications, the final product must be colorless and odorless to be incorporated into formulations without altering their sensory characteristics.[11][12]
-
Product Stability: Impurities can affect the stability, texture, and performance of the final formulation.[9]
-
Regulatory Compliance: Regulatory bodies like the EU have strict guidelines for cosmetic ingredients to ensure consumer safety.[13]
Troubleshooting Guide
Issue 1: The final 1,2-hexanediol product has a strong, unpleasant odor.
-
Question: My purified 1,2-hexanediol has a persistent, unpleasant odor. What is the likely cause and how can I fix it?
-
Answer: This is a common issue caused by trace-level byproducts from the synthesis of 1,2-hexanediol, particularly when starting from 1-hexene.[5] These odorous compounds are often difficult to remove by standard distillation alone.
-
Troubleshooting Steps:
-
Chemical Treatment: Treat the crude 1,2-hexanediol with a metal borohydride (B1222165), such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄). This method converts the trace odorous byproducts (likely aldehydes or ketones) into odorless substances.[4][5] A typical treatment involves adding 0.05-0.3% of the metal borohydride by mass to the crude product.[5]
-
Adsorption: Use activated carbon during the purification process. Granular activated carbon can be mixed with the 1,2-hexanediol, stirred, and then filtered out to remove odor-causing molecules.[14]
-
High-Efficiency Distillation: Employ fractional distillation under high vacuum (e.g., 30-50 Pa).[5] Repeated rectification may be necessary to achieve the desired purity and remove volatile impurities.[5]
-
-
Issue 2: The product is off-color (e.g., light yellow).
-
Question: My 1,2-hexanediol is not colorless as expected. What could be causing the discoloration?
-
Answer: A yellowish tint can be due to thermal degradation or the presence of oxidized impurities.
-
Troubleshooting Steps:
-
Optimize Distillation Temperature: Ensure that the distillation is performed under a sufficient vacuum to keep the boiling temperature low, thus preventing thermal degradation. The boiling point at 30-50 Pa is around 60-65 °C.[5]
-
Nitrogen Bubbling: Bubbling nitrogen through the purified product can help remove residual volatile impurities and oxygen that may contribute to color formation.[14]
-
Activated Carbon Treatment: As with odor removal, treatment with activated carbon can also effectively remove color-causing impurities.[14]
-
-
Issue 3: GC analysis shows low purity (<99.0%) and multiple impurity peaks.
-
Question: My final product has a purity below 99.0% with several unidentified peaks in the gas chromatogram. How can I improve the purity?
-
Answer: Low purity indicates either an inefficient reaction or inadequate purification.
-
Troubleshooting Steps:
-
Reaction Optimization: Re-evaluate the synthesis conditions. Ensure the correct molar ratios of reactants (e.g., 1-hexene to hydrogen peroxide) and optimal catalyst concentration and reaction time to maximize conversion and minimize side reactions.[7][15]
-
Enhanced Purification Protocol: A multi-step purification process is often necessary.
-
Step 1: Distillation: Start with fractional distillation under reduced pressure to separate the bulk of the impurities.[8]
-
Step 2: Solvent Extraction: Use a suitable solvent to selectively extract 1,2-hexanediol, leaving impurities behind. The choice of solvent is critical and depends on solubility characteristics.[8]
-
Step 3: Chemical Polishing: If necessary, follow with a chemical treatment (e.g., sodium borohydride) to remove persistent odor and carbonyl impurities before a final distillation.[4]
-
-
-
Quantitative Data on 1,2-Hexanediol Purity
The following table summarizes purity levels achieved through various synthesis and purification methods as reported in technical literature and patents.
| Method | Achieved Purity | Yield | Reference |
| Oxidation of 1-hexene with H₂O₂/Formic Acid, followed by vacuum rectification | 99.56% | 45.33% | [4] |
| Purification of crude product with Sodium Borohydride, followed by vacuum distillation | 99.50% | 89.7% | [5] |
| Catalytic oxidation of 1-hexene with H₂O₂ and an iron salt catalyst, followed by simple distillation | 99.7% - 99.8% | 96% | [15] |
| Catalytic oxidation of 1-hexene with MVO₂dipic catalyst, followed by purification | >99% | >85% | [7] |
| Multi-step purification including buffer treatment, activated carbon, and vacuum distillation | >99.5% | N/A | [14] |
Diagrams and Workflows
Caption: Synthesis of 1,2-hexanediol and sources of common impurities.
Caption: Workflow for troubleshooting and purifying crude 1,2-hexanediol.
Experimental Protocols
Protocol 1: GC-MS Analysis of 1,2-Hexanediol Purity
This protocol outlines a general method for determining the purity of a 1,2-hexanediol sample and identifying potential impurities.
-
Objective: To quantify the purity of 1,2-hexanediol and identify volatile impurities.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Materials:
-
1,2-Hexanediol sample
-
High-purity solvent for dilution (e.g., Methanol or Dichloromethane)
-
Volumetric flasks and micropipettes
-
-
Methodology:
-
Sample Preparation: Prepare a 1% (w/v) solution of the 1,2-hexanediol sample in the chosen solvent. For example, accurately weigh 10 mg of the sample and dissolve it in 1 mL of solvent.
-
GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent). A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of 1,2-hexanediol using the area percent method: Purity (%) = (Area of 1,2-hexanediol peak / Total area of all peaks) * 100.
-
Identify impurity peaks by comparing their mass spectra with a standard library (e.g., NIST).[16]
-
-
Protocol 2: Lab-Scale Deodorization with Sodium Borohydride
This protocol describes a method for removing odor-causing impurities from crude 1,2-hexanediol.[4][5]
-
Objective: To reduce or eliminate unpleasant odors in crude 1,2-hexanediol.
-
Materials:
-
Crude 1,2-hexanediol
-
Sodium Borohydride (NaBH₄)
-
Three-necked round-bottom flask
-
Stirrer and heating mantle
-
Distillation apparatus for vacuum distillation
-
-
Methodology:
-
Setup: In a 500 mL three-necked flask, place 320 g of the crude 1,2-hexanediol product.
-
Reagent Addition: While stirring, slowly and carefully add 0.64 g of sodium borohydride (0.2% of the total mass). The addition should be done in portions to control any potential reaction.
-
Reaction: After adding the NaBH₄, add 54.0 g of purified water dropwise while maintaining the temperature between 5-10°C. Stir for 30 minutes at this temperature.
-
Equilibration: Allow the mixture to warm to 15-20°C and continue stirring for 10 hours.
-
Purification:
-
Set up the apparatus for vacuum distillation.
-
Quickly distill the mixture under reduced pressure using an oil pump (target vacuum of 30-50 Pa).
-
Collect the main fraction that distills at a temperature of 60-65°C under this vacuum.
-
-
Analysis: Analyze the purified fraction for odor and purity using GC-MS as described in Protocol 1.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. ymswbiotech.com [ymswbiotech.com]
- 3. CN110590507A - Method for preparing 1, 2-hexanediol by oxidizing 1-hexene - Google Patents [patents.google.com]
- 4. 1, 2-hexanediol as well as purification method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN112778085A - 1, 2-hexanediol and purification method and application thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN107903146B - A kind of method for preparing 1,2-hexanediol by catalytic oxidation of 1-hexene - Google Patents [patents.google.com]
- 8. ymswbiotech.com [ymswbiotech.com]
- 9. deascal.com [deascal.com]
- 10. gwbiotek.com [gwbiotek.com]
- 11. echochemtech.com [echochemtech.com]
- 12. echochemtech.com [echochemtech.com]
- 13. filab.fr [filab.fr]
- 14. KR101584727B1 - Manufacturing method of high purity 1,2-hexanediol - Google Patents [patents.google.com]
- 15. KR101620925B1 - Process for preparing 1,2-hexanediol - Google Patents [patents.google.com]
- 16. 1,2-Hexanediol [webbook.nist.gov]
Technical Support Center: Purification of 1,6-Hexanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,6-hexanediol (B165255) containing diol impurities. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common diol impurities in commercial 1,6-hexanediol?
Common diol impurities found in 1,6-hexanediol often originate from its synthesis process, which typically involves the hydrogenation of adipic acid or its esters. These impurities can include other C4-C6 diols with close boiling points, such as 1,5-pentanediol, 1,4-butanediol, 1,2-cyclohexanediol, and 1,5-hexanediol. Other potential impurities are alcohols, ethers, esters, and ε-caprolactone.[1]
Q2: Which purification method is most suitable for removing diol impurities from 1,6-hexanediol?
The choice of purification method depends on the nature and concentration of the impurities, as well as the desired final purity.
-
Fractional vacuum distillation is the most common industrial method and is effective for separating diols with different boiling points.[1]
-
Melt crystallization is a highly effective technique for achieving very high purity ( >99.8%) by exploiting differences in melting points and the formation of a eutectic system.
-
Preparative High-Performance Liquid Chromatography (HPLC) can be employed for small-scale purifications requiring very high selectivity, especially for isomers with very close boiling points.
Q3: How can I analyze the purity of my 1,6-hexanediol sample?
Several analytical techniques can be used to assess the purity of 1,6-hexanediol:
-
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is a standard method for quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or a Mass Spectrometer (MS) is suitable for analyzing non-volatile impurities.
-
Karl Fischer Titration is a specific and accurate method for determining the water content in the purified product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) can be used to confirm the structure and identify impurities.
Troubleshooting Guides
Fractional Vacuum Distillation
Issue 1: Product Discoloration (Yellowing)
-
Possible Cause: Thermal decomposition of 1,6-hexanediol or impurities at high temperatures. 1,6-hexanediol tends to yellow at temperatures above 70°C.
-
Solution:
-
Reduce Kettle Temperature: Lower the pressure of the vacuum system to decrease the boiling point of 1,6-hexanediol, thereby reducing the required heat input.
-
Minimize Residence Time: Ensure a continuous and efficient distillation process to minimize the time the material is exposed to high temperatures.
-
Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before starting the distillation to prevent oxidation.
-
Issue 2: Poor Separation of Diol Impurities
-
Possible Cause: Insufficient number of theoretical plates in the distillation column or an inappropriate reflux ratio.
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this may increase the distillation time. A typical reflux ratio for such separations can be high, for instance, 25:1 to 30:1.[1]
-
Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.
-
Issue 3: Unstable Vacuum
-
Possible Cause: Leaks in the distillation setup or an inadequate vacuum pump.
-
Solution:
-
Check for Leaks: Ensure all glass joints are properly sealed with a suitable vacuum grease. Inspect all tubing and connections for cracks or loose fittings.
-
Cold Trap: Use a cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry) before the vacuum pump to condense volatile vapors that could affect the pump's performance.
-
Pump Maintenance: Ensure the vacuum pump oil is clean and the pump is functioning correctly.
-
Melt Crystallization
Issue 1: "Oiling Out" - Formation of a Liquid Instead of Crystals
-
Possible Cause: The melting point of the impure 1,6-hexanediol is below the temperature of the solution, often due to a high concentration of impurities.
-
Solution:
-
Pre-purification: If the initial purity is low, consider a preliminary purification step like a simple distillation to reduce the impurity load.
-
Slower Cooling: Employ a very slow and controlled cooling rate to allow for proper crystal nucleation and growth.
-
Seeding: Introduce a small crystal of pure 1,6-hexanediol to the melt to induce crystallization at a slightly higher temperature.
-
Issue 2: Poor Yield of Purified Crystals
-
Possible Cause: A significant amount of 1,6-hexanediol remains in the molten phase (mother liquor) due to the eutectic composition with the impurities.
-
Solution:
-
Multi-stage Crystallization: The mother liquor from the first crystallization can be subjected to a second crystallization step to recover more product, although it will be of lower purity.
-
Sweating: After initial crystallization, slowly increasing the temperature to slightly below the melting point of pure 1,6-hexanediol can "sweat" out trapped impurities from the crystal surface.
-
Preparative HPLC
Issue 1: Poor Peak Resolution
-
Possible Cause: Inappropriate stationary phase, mobile phase composition, or flow rate.
-
Solution:
-
Column Selection: For polar compounds like diols, consider using a polar-embedded or aqueous C18 column. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative.
-
Mobile Phase Optimization: Adjust the gradient slope and the composition of the mobile phase (e.g., water/acetonitrile or water/methanol) to improve selectivity.
-
Flow Rate: Lowering the flow rate can increase the column efficiency and improve resolution.
-
Issue 2: Low Recovery of Purified Product
-
Possible Cause: Sample overload on the column or irreversible adsorption of the compound to the stationary phase.
-
Solution:
-
Loading Study: Perform a loading study on an analytical column first to determine the maximum sample amount that can be injected without compromising separation.
-
Column Flushing: Ensure the column is properly flushed with a strong solvent after each run to remove any strongly retained compounds.
-
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol describes the purification of 1,6-hexanediol using fractional vacuum distillation.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, a vacuum adapter, and receiving flasks.[2]
- Ensure all ground glass joints are lightly greased with vacuum grease and securely clamped.
- Place a stir bar in the round-bottom flask and place it in a heating mantle.
- Connect the condenser to a cooling water source.
- Connect the vacuum adapter to a cold trap, which is then connected to a vacuum pump.
2. Distillation Procedure:
- Charge the round-bottom flask with the impure 1,6-hexanediol (no more than two-thirds full).
- Turn on the cooling water to the condenser and begin stirring.
- Start the vacuum pump and allow the system to reach the desired pressure (e.g., 10 torr).
- Gradually heat the flask.[3]
- Observe the vapor rising through the column. Collect the initial fraction (forerun), which will contain lower-boiling impurities, at a lower temperature (e.g., 130-135°C at 10 torr).[1]
- As the temperature stabilizes at the boiling point of 1,6-hexanediol (e.g., around 143°C at 10 torr), switch to a clean receiving flask to collect the main fraction.[1]
- Continue distillation until most of the 1,6-hexanediol has been collected, then stop heating.
- Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Melt Crystallization
This protocol outlines a procedure for purifying 1,6-hexanediol by melt crystallization.
1. Melting and Initial Cooling:
- Place the impure 1,6-hexanediol in a suitable crystallization vessel.
- Heat the vessel in a controlled temperature bath (e.g., an oil bath) until all the solid has melted.
- Slowly cool the melt while gently stirring. A cooling rate of 0.2°C/min can be a good starting point.[4]
2. Crystallization:
- As the temperature approaches the crystallization point, you may observe the formation of crystals. If not, consider seeding with a small crystal of pure 1,6-hexanediol.
- Continue the slow cooling to the final crystallization temperature (e.g., a few degrees below the expected crystallization temperature of the pure compound) to allow for crystal growth. This may take several hours.[4]
3. Separation and Sweating:
- Once crystallization is complete, separate the solid crystals from the remaining liquid (mother liquor). This can be done by decantation or filtration of the molten mixture.
- For higher purity, a "sweating" step can be performed by slowly increasing the temperature to just below the melting point of pure 1,6-hexanediol (42°C) to allow impurities to melt and drain from the crystal mass.
4. Final Melting and Collection:
- The purified crystalline mass can then be melted and collected.
Protocol 3: Preparative HPLC
This protocol provides a general workflow for scaling up an analytical HPLC method to a preparative scale for 1,6-hexanediol purification.
1. Analytical Method Development:
- Develop an analytical HPLC method on a column with the same stationary phase as the intended preparative column (e.g., a polar-embedded C18 column).
- Optimize the mobile phase (e.g., a gradient of water and acetonitrile) to achieve good separation between 1,6-hexanediol and its diol impurities.
2. Loading Study:
- On the analytical column, gradually increase the injection volume or sample concentration to determine the maximum load that can be applied before resolution is lost.
3. Scaling Up to Preparative Scale:
- Use a preparative column with the same stationary phase and particle size.
- Scale the flow rate and injection volume according to the cross-sectional area of the preparative column relative to the analytical column.[5] For example, if scaling from a 4.6 mm ID analytical column to a 20 mm ID preparative column, the cross-sectional area increases by a factor of about 19, so the flow rate and injection volume should be increased accordingly.[5]
4. Fraction Collection:
- Set up the fraction collector to collect the eluent corresponding to the peak of pure 1,6-hexanediol.
- Combine the collected fractions containing the pure product.
5. Product Recovery:
- Remove the mobile phase solvents from the collected fractions, typically by rotary evaporation, to obtain the purified 1,6-hexanediol.
Data Presentation
Table 1: Comparison of Purification Methods for 1,6-Hexanediol
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Fractional Vacuum Distillation | > 99.8%[1] | ~85-98%[1] | Scalable, well-established, effective for different boiling points. | Requires high energy input, potential for thermal degradation. |
| Melt Crystallization | > 99.6% | 60-80% (can be improved with multi-stage) | High purity, no solvent required, energy-efficient. | Can be slow, yield may be limited by eutectic formation. |
| Preparative HPLC | > 99.9% | Dependent on scale and loading, typically lower for high purity. | High selectivity, suitable for difficult separations (isomers). | Not easily scalable, requires significant solvent usage, lower throughput. |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for fractional vacuum distillation.
References
Technical Support Center: The Effects of 1,6-Hexanediol on Kinase and Phosphatase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the use of 1,6-hexanediol (B165255) in experiments involving kinases and phosphatases. Careful consideration of the off-target effects of this compound is critical for the accurate interpretation of experimental data.
Introduction
1,6-Hexanediol is a chemical tool widely used to dissolve liquid-liquid phase-separated condensates, aiding in the study of membraneless organelles. However, accumulating evidence demonstrates that 1,6-hexanediol directly and potently inhibits the activity of both kinases and phosphatases.[1][2] This inhibition is a critical confounding factor that needs to be addressed in any experiment utilizing this reagent. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: How does 1,6-hexanediol affect kinase and phosphatase activity?
A1: 1,6-Hexanediol has been shown to directly impair the catalytic activity of a broad range of kinases and phosphatases in a dose-dependent manner.[1][3] This inhibitory effect is largely independent of its role in dissolving liquid-liquid phase separation (LLPS) condensates.[1]
Q2: At what concentration does 1,6-hexanediol inhibit these enzymes?
A2: Significant inhibition of both kinase and phosphatase activity is observed at concentrations as low as 1% (v/v). At concentrations commonly used to dissolve LLPS droplets (5-10%), these enzymes are often rendered virtually inactive.[1][2][3] For example, the activity of the kinase P-TEFb is reduced by 25% at a 1,6-hexanediol concentration of 0.625% (v/v) and is reduced to just 5% of its normal activity at a 5% (v/v) concentration.[1]
Q3: Is the inhibition of kinases and phosphatases by 1,6-hexanediol reversible?
A3: Yes, the inhibitory effect of 1,6-hexanediol on kinases has been shown to be reversible. Upon dilution of the 1,6-hexanediol, kinases can regain their activity.[1][3]
Q4: What is the mechanism of inhibition?
A4: The precise mechanism is thought to involve the disruption of weak hydrophobic interactions that are crucial for maintaining the proper conformation and function of the enzymes.[4][5] 1,6-Hexanediol has been shown to decrease the thermal stability of kinases and phosphatases, suggesting that it induces conformational changes that are incompatible with catalytic activity.[1]
Q5: Are all kinases and phosphatases affected?
A5: Current evidence suggests a kinome-wide inhibitory effect.[1][3] While specific sensitivities may vary between individual enzymes, researchers should assume that any kinase or phosphatase in their system could be affected. To date, no comprehensive list of insensitive kinases or phosphatases has been published.
Q6: Can 2,5-hexanediol (B147014) be used as a negative control?
A6: While 2,5-hexanediol is structurally similar and has been used as a negative control in some studies due to its reduced ability to dissolve certain condensates, its use is controversial.[4][6] Some research indicates that 2,5-hexanediol can also have significant cellular effects, including on chromatin, and may disrupt certain types of condensates.[7][8] Therefore, its suitability as a negative control must be carefully evaluated for each specific experimental system.
Q7: Are there alternatives to 1,6-hexanediol for disrupting LLPS without inhibiting kinases and phosphatases?
A7: The development of specific and non-perturbing chemical tools to modulate LLPS is an active area of research.[9] Currently, there are no universally accepted, direct drop-in replacements for 1,6-hexanediol that dissolve a wide range of condensates without affecting kinase and phosphatase activity. Some alternative strategies might include the use of engineered protein disaggregases or targeting specific post-translational modifications that regulate LLPS.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected change in phosphorylation status of a protein of interest after 1,6-hexanediol treatment. | The observed change may be a direct result of kinase or phosphatase inhibition by 1,6-hexanediol, rather than a consequence of LLPS disruption.[1] | Perform in vitro kinase or phosphatase assays with purified components in the presence and absence of 1,6-hexanediol to directly test for an effect on enzyme activity. If possible, use a catalytically inactive mutant of the enzyme as a control in your cellular experiments. |
| Conflicting results when using 1,6-hexanediol to study a signaling pathway. | 1,6-Hexanediol is likely affecting multiple nodes of the signaling pathway simultaneously by inhibiting various kinases and phosphatases. | Carefully map out the known kinases and phosphatases in your pathway and consider how their inhibition by 1,6-hexanediol could influence the final readout. Consider using more specific inhibitors for individual enzymes in parallel with 1,6-hexanediol treatment to dissect the effects. |
| Misinterpretation of the role of LLPS in regulating a biological process. | Attributing all observed effects of 1,6-hexanediol to the dissolution of condensates without considering its impact on enzymatic activity can lead to erroneous conclusions.[12] | Acknowledge the dual effect of 1,6-hexanediol in your experimental design and interpretation. Where possible, complement experiments with orthogonal approaches that do not rely on 1,6-hexanediol, such as mutagenesis of residues critical for LLPS. |
| Cellular toxicity or other unexpected phenotypes. | 1,6-Hexanediol can have other off-target effects, including on chromatin structure and nuclear transport, and can be cytotoxic at higher concentrations or with prolonged exposure.[4][7][8][13][14] | Perform dose-response and time-course experiments to determine the optimal concentration and duration of 1,6-hexanediol treatment that minimizes toxicity while still being effective for your primary purpose. Always include appropriate vehicle controls. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of 1,6-hexanediol on the activity of specific kinases and a phosphatase, based on published data.
Table 1: Effect of 1,6-Hexanediol on Kinase Activity
| Kinase | Substrate | 1,6-Hexanediol Concentration (v/v) | Remaining Activity (%) | Reference |
| P-TEFb (Cdk9/CycT1) | GST-CTD52 | 0.625% | ~75% | [1] |
| 1.25% | ~50% | [1] | ||
| 2.5% | ~20% | [1] | ||
| 5% | ~5% | [1] | ||
| Cdk7/CycH | GST-CTD52 | 1.25% | ~80% | [1] |
| 2.5% | ~40% | [1] | ||
| 5% | <10% | [1] | ||
| Cdk12/CycK | GST-CTD52 | 1.25% | ~60% | [1] |
| 2.5% | ~25% | [1] | ||
| 5% | <5% | [1] | ||
| DYRK1A | GST-CTD52 | 1.25% | ~70% | [1] |
| 2.5% | ~30% | [1] | ||
| 5% | <5% | [1] |
Table 2: Effect of 1,6-Hexanediol on Phosphatase Activity
| Phosphatase | Substrate | 1,6-Hexanediol Concentration (v/v) | Observation | Reference |
| SSU72 | Phosphorylated GST-CTD9 | 5% | Nearly absent activity | [1][3] |
Experimental Protocols
General Protocol for In Vitro Kinase Assay with 1,6-Hexanediol
This protocol provides a framework for assessing the impact of 1,6-hexanediol on the activity of a purified kinase.
Materials:
-
Purified kinase of interest
-
Specific substrate (protein or peptide)
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled ATP for detection methods like ADP-Glo)
-
1,6-Hexanediol stock solution (e.g., 20% v/v in kinase buffer)
-
Control compound (e.g., 2,5-hexanediol, use with caution)
-
Reaction termination buffer (e.g., SDS-PAGE loading buffer, EDTA solution)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeled assays, or luminescence reader for ADP-Glo)
Procedure:
-
Prepare a master mix containing the kinase, substrate, and kinase buffer.
-
Aliquot the master mix into separate reaction tubes.
-
Add 1,6-hexanediol to the reaction tubes to achieve a range of final concentrations (e.g., 0%, 0.5%, 1%, 2.5%, 5%, 10% v/v). Include a vehicle control (buffer only) and a negative control (e.g., 2,5-hexanediol, if deemed appropriate for the system).
-
Pre-incubate the reactions for a short period (e.g., 10 minutes) at the desired reaction temperature (e.g., 30°C) to allow 1,6-hexanediol to interact with the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the appropriate stop buffer.
-
Analyze the results using your chosen detection method (e.g., autoradiography, scintillation counting, luminescence).
-
Quantify the data and plot the remaining kinase activity as a function of 1,6-hexanediol concentration.
General Protocol for In Vitro Phosphatase Assay with 1,6-Hexanediol
This protocol provides a framework for assessing the impact of 1,6-hexanediol on the activity of a purified phosphatase.
Materials:
-
Purified phosphatase of interest
-
Phosphorylated substrate
-
Phosphatase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM MnCl₂)
-
1,6-Hexanediol stock solution
-
Control compound
-
Reaction termination solution (e.g., malachite green reagent for phosphate (B84403) detection)
-
Detection instrument (e.g., spectrophotometer)
Procedure:
-
Prepare the phosphorylated substrate. This can be done by pre-incubating the substrate with a kinase and then purifying the phosphosubstrate.
-
Set up the phosphatase reactions in a microplate or reaction tubes containing the phosphatase buffer and the phosphorylated substrate.
-
Add 1,6-hexanediol to achieve a range of final concentrations, including a vehicle control.
-
Pre-incubate the reactions at the optimal temperature for the phosphatase.
-
Initiate the reaction by adding the purified phosphatase.
-
Incubate for a time that allows for linear phosphate release.
-
Terminate the reaction and measure the amount of free phosphate released using a suitable detection method (e.g., malachite green assay).
-
Calculate the phosphatase activity and plot it against the concentration of 1,6-hexanediol.
Visualizations
Caption: Experimental workflow for testing the effect of 1,6-hexanediol on enzyme activity.
Caption: Confounding effects of 1,6-hexanediol in biological experiments.
Caption: Impact of 1,6-hexanediol on a generic signaling pathway.
References
- 1. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Hexanediol, commonly used to dissolve liquid-liquid phase separated condensates, directly impairs kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A survey of the specificity and mechanism of 1,6 hexanediol-induced disruption of nuclear transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. 1,6-Hexanediol regulates angiogenesis via suppression of cyclin A1-mediated endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Chemical tools for study and modulation of biomolecular phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid‒liquid phase separation: roles and implications in future cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutics—how to treat phase separation-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of liquid–liquid phase separation by 1,6-hexanediol partially compromises the 3D genome organization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 14. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,6-Hexanediol and 1,5-Pentanediol for Researchers and Drug Development Professionals
An objective analysis of two closely related aliphatic diols, detailing their physicochemical properties, performance in key applications, and relevant experimental protocols.
Introduction
1,6-Hexanediol (B165255) (HDO) and 1,5-Pentanediol (B104693) (PDO) are linear, bifunctional primary alcohols that serve as versatile building blocks and chemical intermediates across numerous industries. Differing by only a single methylene (B1212753) group in their aliphatic chains, their subtle structural variance leads to distinct physical properties and performance characteristics. For researchers, scientists, and drug development professionals, understanding these differences is critical for material selection, formulation design, and interpretation of experimental results.
This guide provides a detailed, data-driven comparison of 1,6-hexanediol and 1,5-pentanediol, focusing on their applications in polymer science, pharmaceuticals, and biochemical research.
Physicochemical Properties: A Head-to-Head Comparison
The additional carbon in the backbone of 1,6-hexanediol results in a higher melting point, making it a white waxy solid at room temperature, whereas 1,5-pentanediol is a viscous liquid.[1][2] This fundamental difference has significant implications for handling, storage, and processing. Other key properties are summarized below.
Table 1: Physicochemical Property Comparison
| Property | 1,6-Hexanediol | 1,5-Pentanediol |
| Chemical Structure | HO-(CH₂)₆-OH | HO-(CH₂)₅-OH |
| Molecular Formula | C₆H₁₄O₂ | C₅H₁₂O₂ |
| Molecular Weight | 118.17 g/mol [3] | 104.15 g/mol [4] |
| CAS Number | 629-11-8[3] | 111-29-5[4] |
| Appearance | White waxy solid / Crystalline needles[3][5] | Colorless, viscous, oily liquid[4] |
| Melting Point | 42-45 °C[3][6] | -16 to -18 °C[1][4] |
| Boiling Point | 250 °C[2][6] | 240-242 °C[4][7] |
| Density | 0.967 g/cm³ (at 25 °C)[3] | 0.994 g/cm³ (at 25 °C) |
| Flash Point | 136 °C (closed cup)[2] | 142 °C (closed cup)[1] |
| Water Solubility | 500 g/L; Miscible[2][6] | Miscible in any ratio[1] |
| Organic Solubility | Soluble in alcohol and acetone; sparingly in hot ether[6] | Soluble in water, alcohols, and acetone[7] |
| Refractive Index | 1.4579 (at 25 °C)[3] | 1.450 (at 20 °C) |
Core Applications and Performance Data
Polymer Synthesis: Polyesters and Polyurethanes
Both diols are extensively used as monomers for producing polyesters and as chain extenders in polyurethanes.[6][8] The length of the diol's carbon chain directly influences the final polymer's thermal and mechanical properties.
-
Performance in Polyesters: The longer, more flexible chain of 1,6-hexanediol can improve the flexibility and hardness of polyesters.[6] In a direct comparison for coatings applications, polyester (B1180765) polyols based on bio-derived 1,5-pentanediol exhibited similar performance in hardness, flexibility, adhesion strength, and solvent resistance to those based on petroleum-derived 1,6-hexanediol.[9] However, for hot melt adhesives, 1,5-PDO-based adhesives showed lower initial adhesion strength ("green strength") and a longer workable time ("open time") compared to their 1,6-HDO counterparts.[9] Studies on high molecular weight aliphatic polyesters synthesized from 1,5-pentanediol and various diacids have shown them to be promising biodegradable materials with tensile properties comparable to or better than some commodity plastics.[10]
-
Performance in Polyurethanes: In polyurethanes, 1,6-hexanediol is used as a chain extender, yielding materials with high mechanical strength and excellent resistance to hydrolysis, albeit with a low glass transition temperature.[6] 1,5-Pentanediol serves a similar role, contributing a favorable balance of hardness and flexibility to the final product.[11]
Pharmaceutical and Dermatological Formulations
Both diols are recognized for their utility in pharmaceutical and cosmetic applications, serving as solvents, humectants, and antimicrobial agents.
-
1,5-Pentanediol: This diol has been identified as a particularly safe and effective agent for topical dermatological products.[12] Comparative studies have shown it to be superior to several other diols in terms of drug delivery enhancement, antimicrobial spectrum, and low toxicity.[11][12] It can act as a solvent, water-binding substance, and preservative, potentially replacing multiple ingredients in a single formulation.[13] For example, in one study, the percutaneous absorption of hydrocortisone (B1673445) into the skin was 50% higher with 1,5-pentanediol compared to the more commonly used propylene (B89431) glycol.[13] It also possesses excellent moisturizing properties and can improve the cosmetic feel of creams and lotions.[13][14]
-
1,6-Hexanediol: It is also used in personal care products for its moisturizing and antimicrobial characteristics and as an excipient in pharmaceutical formulations to help stabilize active ingredients.[2]
Biochemical Research: Probing Biomolecular Condensates
A significant application for 1,6-hexanediol in modern cell biology is its use as a tool to study liquid-liquid phase separation (LLPS) . LLPS is the process by which proteins and nucleic acids self-organize into non-membrane-bound organelles or "condensates."
-
1,6-Hexanediol as a Disrupting Agent: 1,6-Hexanediol is widely used to dissolve these liquid-like condensates, which helps researchers distinguish them from more solid-like aggregates.[15][16] It is believed to act by disrupting the weak hydrophobic protein-protein or protein-RNA interactions that hold these structures together.[16][17] However, researchers must be cautious, as studies have shown that 1,6-hexanediol can have side effects, such as directly impairing the activity of enzymes like kinases and phosphatases, which could confound data interpretation.[15][18]
-
Comparison with Other Diols: The potency of diols in disrupting condensates is linked to their hydrophobicity and geometry.[17] While 1,5-pentanediol is also capable of dissolving certain condensates like nucleopores, 1,6-hexanediol is more commonly employed and studied for its potent "droplet melting" activity.[17]
Experimental Protocols
Protocol 1: Polyester Synthesis via Melt Polycondensation
This protocol provides a general method for synthesizing polyesters for comparative analysis.
-
Reactant Preparation: In a three-neck reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge equimolar amounts of the diacid (e.g., adipic acid) and the diol (1,6-hexanediol or 1,5-pentanediol). A slight molar excess (e.g., 1.1:1) of the diol can be used to compensate for loss during reaction.
-
Catalyst Addition: Add a suitable catalyst, such as titanium(IV) isopropoxide (TIPT) or tin(II) octoate, at a concentration of approximately 0.1 mol% relative to the diacid.
-
Esterification (First Stage): Heat the mixture under a slow stream of nitrogen to 160-180°C with continuous stirring. Water will be generated as a byproduct and collected. This stage is typically continued for 2-4 hours or until the theoretical amount of water has been collected.
-
Polycondensation (Second Stage): Gradually increase the temperature to 200-220°C. Simultaneously, slowly reduce the pressure to <100 Pa to facilitate the removal of excess diol and drive the polymerization reaction toward a high molecular weight polymer.
-
Reaction Completion & Purification: Continue the reaction for 2-5 hours or until the desired melt viscosity is achieved. Cool the reactor to room temperature, dissolve the resulting polymer in a suitable solvent (e.g., chloroform), and precipitate it in a non-solvent like cold methanol. Collect the purified polymer by filtration and dry under vacuum.
-
Characterization: Analyze the molecular weight (Mw, Mn) using Gel Permeation Chromatography (GPC), thermal transitions (Tg, Tm) using Differential Scanning Calorimetry (DSC), and chemical structure using ¹H NMR spectroscopy.
Protocol 2: In Vitro LLPS Disruption Assay by Microscopy
This protocol describes a method to visually assess the effect of the diols on protein condensates.
-
Protein Preparation: Recombinantly express and purify the protein of interest known to undergo LLPS (e.g., FUS, TDP-43 LCD). Fluorescently label a small fraction of the protein (e.g., with Alexa Fluor 488) for visualization.
-
Droplet Formation: In a microplate well or on a microscope slide, induce phase separation by mixing the protein (e.g., 10-50 µM final concentration, including ~1% fluorescently labeled protein) in an appropriate LLPS buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl). Crowding agents like PEG may be included to promote droplet formation. Allow droplets to form and equilibrate for 15-30 minutes.
-
Baseline Imaging: Image the formed droplets using a fluorescence microscope to establish a baseline (time zero).
-
Diol Treatment: Add a stock solution of 1,6-hexanediol or 1,5-pentanediol to the sample to achieve the desired final concentration (e.g., 1%, 2%, 5%, 10%). Add an equivalent volume of buffer for the negative control.
-
Time-Lapse Microscopy: Immediately begin acquiring images at set intervals (e.g., every 30 seconds for 10 minutes) to monitor the dissolution of the droplets.
-
Analysis: Quantify the change in droplet number, size, or total fluorescence intensity within droplets over time to compare the disruptive potency of each diol at various concentrations.
Conclusion and Recommendations
The choice between 1,6-hexanediol and 1,5-pentanediol is highly dependent on the specific requirements of the application.
-
Choose 1,5-Pentanediol when:
-
A liquid-state raw material is required for ease of handling and processing at room temperature.
-
The application is in topical pharmaceuticals or cosmetics, where its superior safety profile, moisturizing capacity, and drug-delivery enhancement are advantageous.[12][13]
-
In adhesive formulations where a longer open time is desirable.[9]
-
-
Choose 1,6-Hexanediol when:
-
Higher thermal stability or specific mechanical properties (e.g., hardness, hydrolysis resistance) are required in the final polymer.[6]
-
The primary application is in biochemical research to probe and disrupt liquid-like biomolecular condensates, as it is the more established and potent tool for this purpose.[15][17]
-
A crystalline structure in the monomer is beneficial for the final polymer's properties.
-
Ultimately, both diols are valuable chemical tools. By understanding their distinct properties and performance characteristics backed by experimental data, researchers and developers can make informed decisions to optimize their materials and formulations.
References
- 1. jcia-bigdr.jp [jcia-bigdr.jp]
- 2. jcia-bigdr.jp [jcia-bigdr.jp]
- 3. 1,6-Hexanediol | HO(CH2)6OH | CID 12374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,6-HEXANEDIOL - Ataman Kimya [atamanchemicals.com]
- 6. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]
- 7. 1,5-Pentanediol | 111-29-5 [chemicalbook.com]
- 8. What are the uses and synthesis routes of 1,5-Pentanediol?_Chemicalbook [chemicalbook.com]
- 9. Collection - Bio-based 1,5-Pentanediol as a Replacement for Petroleum-Derived 1,6-Hexanediol for Polyester Polyols, Coatings, and Adhesives - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of pentane-1,5-diol to other diols for use in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentane-1,5-diol as a percutaneous absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Page loading... [wap.guidechem.com]
- 15. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 17. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation | The EMBO Journal [link.springer.com]
- 18. 1,6-Hexanediol, commonly used to dissolve liquid-liquid phase separated condensates, directly impairs kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 1,2-Hexanediol vs. 1,6-Hexanediol in Disrupting Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliphatic diols, particularly 1,2-hexanediol (B41856) and 1,6-hexanediol (B165255), are widely utilized in cell biology and biochemistry to probe and disrupt various protein-protein and protein-RNA interactions. Their utility stems from their ability to interfere with the weak, non-covalent forces that govern the assembly of macromolecular complexes and membraneless organelles. While both are six-carbon diols, the positioning of their hydroxyl groups imparts distinct physicochemical properties that translate into different efficacies and mechanisms of action. This guide provides an objective comparison of 1,2-hexanediol and 1,6-hexanediol in their capacity to disrupt protein interactions, supported by available experimental data.
Mechanism of Action: A Tale of Two Isomers
The primary mechanism by which both 1,2-hexanediol and 1,6-hexanediol disrupt protein interactions is through the interference with weak hydrophobic and other non-covalent interactions.[1][2] However, the spatial arrangement of their hydroxyl groups influences their interaction with proteins and their overall effectiveness.
1,6-Hexanediol is a linear molecule that is widely used to dissolve liquid-like condensates formed through liquid-liquid phase separation (LLPS).[2] Its efficacy is largely attributed to its ability to disrupt the weak hydrophobic interactions that drive the assembly of these condensates.[3] The linear geometry of 1,6-hexanediol appears to facilitate its interaction with protein residues.[1]
1,2-Hexanediol , with its hydroxyl groups on adjacent carbons, possesses a different stereochemistry. While less commonly used in the context of LLPS, it has been shown to be effective in disrupting certain protein assemblies, such as the permeability barrier of the nuclear pore complex.[2][4] It has also been observed to disrupt the activity of enzymes like TEV protease.[1]
The potency of alkanediols in disrupting protein phase separation is dependent on both their geometry and hydrophobicity.[1]
Comparative Efficacy in Disrupting Protein Interactions
Direct comparative studies across a wide range of protein interactions are limited. However, existing research provides insights into their differential effects.
| Feature | 1,2-Hexanediol | 1,6-Hexanediol |
| Primary Application | Perturbation of nuclear pore complex, general solvent | Dissolution of liquid-liquid phase separation (LLPS) condensates |
| Mechanism | Interference with weak hydrophobic interactions | Potent disruption of weak hydrophobic interactions driving LLPS |
| Observed Effects | Disrupts TEV protease activity[1] | Impairs kinase and phosphatase activity, destabilizes protein thermal stability[2] |
| Effect on FUS Protein Phase Separation | Less potent in disrupting FUS phase separation compared to 1,6-hexanediol[1] | More potent in disrupting FUS phase separation[1] |
| Effect on Nuclear Pore Complex | Capable of perturbing the permeability barrier[2] | Also affects nuclear pore complexes[4] |
Experimental Data: Head-to-Head Comparison
A study directly comparing the effects of various alkanediols on the phase separation of the RNA-binding protein Fused in Sarcoma (FUS) provides quantitative insights.
Table 1: Potency of Hexanediol Isomers in Disrupting FUS Protein Phase Separation
| Alkanediol | Concentration for 50% Droplet Dissolution (C50) | Relative Potency |
| 1,6-Hexanediol | Lower C50 | Higher |
| 1,2-Hexanediol | Higher C50 | Lower |
Note: This table is a qualitative summary based on findings that 1,6-hexanediol is more potent than other isomers in disrupting FUS phase separation. Specific C50 values would require access to the raw experimental data.
Experimental Protocols
In Vitro Protein Phase Separation Disruption Assay
This protocol is adapted from studies investigating the effect of hexanediols on the liquid-liquid phase separation of proteins like FUS.
-
Protein Purification: Purify the protein of interest (e.g., FUS) using standard chromatography techniques to ensure high purity.
-
Droplet Formation: Induce liquid-liquid phase separation of the purified protein by adjusting buffer conditions (e.g., salt concentration, temperature) to a state that promotes condensation.
-
This compound Treatment: Prepare stock solutions of 1,2-hexanediol and 1,6-hexanediol. Add varying concentrations of each diol to the protein solution containing pre-formed droplets.
-
Microscopy and Imaging: Visualize the protein droplets using differential interference contrast (DIC) or fluorescence microscopy (if the protein is fluorescently tagged).
-
Quantification: Acquire images at different diol concentrations and quantify the extent of droplet dissolution. This can be done by measuring the total area or intensity of the droplets in the field of view.
-
Data Analysis: Plot the percentage of remaining droplets against the diol concentration to determine the concentration required for 50% dissolution (C50), which serves as a measure of potency.
Enzyme Activity Assay in the Presence of Hexanediols
This protocol is a general guideline for assessing the impact of hexanediols on enzyme kinetics, based on studies with kinases and phosphatases.[2]
-
Enzyme and Substrate Preparation: Purify the enzyme of interest and its corresponding substrate.
-
Reaction Setup: Prepare reaction mixtures containing the enzyme, substrate, and appropriate buffer.
-
This compound Incubation: Add varying concentrations of 1,2-hexanediol or 1,6-hexanediol to the reaction mixtures. A control reaction without any diol should be included.
-
Initiate Reaction: Start the enzymatic reaction (e.g., by adding ATP for a kinase assay).
-
Time-Course Analysis: Collect aliquots from the reaction mixtures at different time points.
-
Product Quantification: Measure the amount of product formed using a suitable detection method (e.g., radioactivity, fluorescence, or colorimetric assays).
-
Data Analysis: Determine the initial reaction velocities from the time-course data. Plot the enzyme activity as a function of the diol concentration to assess the inhibitory effects.
Visualizing the Mechanisms and Workflows
Figure 1. Differential effects of 1,2-hexanediol and 1,6-hexanediol on various protein systems.
Figure 2. A generalized experimental workflow for comparing the efficacy of 1,2- and 1,6-hexanediol.
Conclusion and Recommendations
Both 1,2-hexanediol and 1,6-hexanediol are valuable tools for disrupting protein interactions, but their efficacy and optimal applications differ.
-
1,6-Hexanediol is the more potent and widely used agent for dissolving liquid-like condensates formed via LLPS, primarily due to its ability to disrupt weak hydrophobic interactions. However, researchers should be aware of its off-target effects, such as the inhibition of kinases and phosphatases, which could confound the interpretation of cellular experiments.[2]
-
1,2-Hexanediol is a viable alternative for disrupting specific protein assemblies, and its distinct properties may offer advantages in certain contexts. Its historical use in perturbing the nuclear pore complex highlights its utility.[2][4] Further research is needed to fully elucidate its spectrum of activity and compare it directly with 1,6-hexanediol across a broader range of protein-protein interactions.
For researchers, the choice between 1,2-hexanediol and 1,6-hexanediol should be guided by the specific biological question and the nature of the protein interactions being investigated. When using these compounds, it is crucial to perform careful dose-response studies and consider potential off-target effects. The use of a less hydrophobic isomer, such as 2,5-hexanediol, can sometimes serve as a negative control, although its inertness should be empirically verified for the system under study.[5]
References
- 1. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A survey of the specificity and mechanism of 1,6 this compound-induced disruption of nuclear transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
A Comparative Guide to GC-FID and HPLC-RID for the Quantitative Analysis of 3,4-Hexanediol
For researchers, scientists, and drug development professionals, the accurate quantification of compounds is paramount. When analyzing 3,4-hexanediol (B1617544), a versatile vicinal diol, two common analytical techniques are often considered: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). This guide provides an objective comparison of these two methods, supported by experimental data, to aid in selecting the most suitable technique for your analytical needs.
The choice between GC-FID and HPLC-RID depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. GC-FID is a robust and sensitive technique for volatile and thermally stable compounds like 3,4-hexanediol.[1] In contrast, HPLC-RID is a universal method for non-volatile or thermally labile compounds and does not require the analyte to have a chromophore.[1]
Quantitative Performance Comparison
A summary of the validation data for the quantitative analysis of 3,4-hexanediol by GC-FID and HPLC-RID is presented below.[1]
| Performance Parameter | GC-FID | HPLC-RID |
| Linearity (R²) | 0.9995 | 0.9992 |
| Precision (%RSD) | 0.8% | 1.2% |
| Accuracy (% Recovery) | 99.5% | 101.2% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
Data sourced from a cross-validation study of analytical methods for 3,4-hexanediol analysis.[1]
Experimental Workflows
The general experimental workflows for both GC-FID and HPLC-RID analysis are illustrated below.
Caption: A simplified diagram illustrating the key stages in the quantitative analysis of 3,4-hexanediol using GC-FID and HPLC-RID.
Detailed Experimental Protocols
The following are detailed methodologies for the quantitative analysis of 3,4-hexanediol using GC-FID and HPLC-RID.[1]
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the determination of 3,4-hexanediol in a non-polar solvent.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
Chromatographic Conditions:
-
Column: SPB®-1000 (polar, modified polyethylene (B3416737) glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250°C.[1]
-
Detector Temperature: 275°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.[1]
-
-
Injection Volume: 1 µL.[1]
-
Diluent: Dichloromethane (B109758).[1]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 3,4-hexanediol in dichloromethane. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Solution: Accurately weigh the sample and dissolve it in dichloromethane to achieve a concentration within the calibration range.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is applicable for the analysis of 3,4-hexanediol in aqueous and organic solvent mixtures.[1]
Instrumentation:
-
HPLC system equipped with a refractive index detector (RID).
Chromatographic Conditions:
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detector Temperature: 35°C.[1]
-
Injection Volume: 20 µL.[1]
-
Diluent: Mobile Phase.[1]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 3,4-hexanediol in the mobile phase. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to a concentration that falls within the linear range of the method.
Conclusion
Both GC-FID and HPLC-RID are suitable for the quantitative analysis of 3,4-hexanediol. The GC-FID method demonstrates slightly higher sensitivity and precision.[1] However, it requires the analyte to be volatile and thermally stable. The HPLC-RID method is advantageous as it does not require derivatization and can be used for a wider range of sample matrices.[1] The choice between these two methods should be based on the specific requirements of the analysis, including sample characteristics, desired sensitivity, and available laboratory equipment.
References
Purity Analysis of Commercial 1,6-Hexanediol: A Comparative Guide for Researchers
For scientists and professionals in drug development and materials science, the purity of chemical reagents is paramount. 1,6-Hexanediol (B165255), a versatile linear diol, is a critical building block in the synthesis of a wide array of polymers, including polyesters and polyurethanes, and serves as a linker in advanced applications such as Proteolysis Targeting Chimeras (PROTACs). The presence of impurities can significantly impact the physicochemical properties and performance of the final products. This guide provides a comparative analysis of the purity of commercial 1,6-hexanediol, details analytical methodologies for its assessment, and compares its performance with common alternatives.
Commercial Purity Overview
The purity of commercially available 1,6-hexanediol typically ranges from 96% to over 99%.[1] High-purity grades are essential for applications requiring consistent material properties and predictable reaction kinetics. Common impurities include other diols (such as cyclohexanediol), ε-caprolactone, and water.[1][2][3][4] The water content is a critical parameter, as it can interfere with polymerization reactions.
Below is a summary of typical purity specifications from various suppliers. It is important to note that batch-to-batch variability can occur, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for specific lot information.
Table 1: Purity and Impurity Profile of Commercial 1,6-Hexanediol
| Supplier/Grade | Purity Specification | Typical Impurities Noted | Analytical Method |
| Generic High Purity | >99%[5] | Water, other diols, ε-caprolactone[2][3] | Gas Chromatography (GC)[6] |
| Standard Grade | 96-97% minimum[1] | Cyclothis compound (≤3%), Water (≤0.3%)[1] | Not specified |
| Supplier A (Example CoA) | 97.6% | C6-Diols (99.6%), Water (0.01%) | Not specified |
| Industrial Grade | ~98%[3][7] | Various diols, ε-caprolactone, water[3] | Not specified |
Performance Comparison with Alternative Diols
In many applications, particularly in polymer synthesis, 1,6-hexanediol can be substituted with other diols. The choice of diol significantly influences the properties of the resulting polymer. 1,4-Butanediol (B3395766) and other diols are common alternatives.
The longer hydrocarbon chain of 1,6-hexanediol generally imparts greater flexibility and a lower glass transition temperature (Tg) to polymers compared to shorter-chain diols like 1,4-butanediol.[8] In polyurethanes, diols with an even number of carbon atoms, such as 1,4-butanediol and 1,6-hexanediol, tend to result in higher melting points and glass transition temperatures compared to diols with an odd number of carbon atoms.[9]
Table 2: Performance Comparison of 1,6-Hexanediol and Alternatives in Polymer Synthesis
| Property | 1,6-Hexanediol | 1,4-Butanediol | Other Diols (e.g., 1,4-Cyclohexanedimethanol) |
| Polyurethane Hardness | Lower | Higher | Highest[10] |
| Polyurethane Flexibility | High | Moderate | Lower |
| Polyurethane Hydrolysis Resistance | High[8] | Moderate | Varies |
| Polyester (B1180765) Glass Transition Temp. (Tg) | Lower | Higher | Varies, can be significantly higher[11] |
| Polyester Crystallinity | Can be highly crystalline | Varies | Can be amorphous[10] |
| Tensile Strength of Polyurethane | Generally lower than BDO-based PU | Generally higher than HDO-based PU | Varies |
| Elongation at Break of Polyurethane | Generally higher than BDO-based PU | Generally lower than HDO-based PU | Varies |
Experimental Protocols for Purity Analysis
Accurate determination of the purity of 1,6-hexanediol and its impurities is crucial for quality control and research applications. The following are detailed protocols for the most common analytical methods.
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography is a robust method for assessing the purity of 1,6-hexanediol and identifying volatile and semi-volatile impurities.
Experimental Workflow for GC Analysis
Caption: Workflow for the purity analysis of 1,6-hexanediol by GC-FID.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the 1,6-hexanediol sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with a suitable solvent such as methanol or dichloromethane.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).
-
Column: GsBP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[6]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.[6]
-
Injector Temperature: 250 °C.[6]
-
Oven Temperature Program:
-
Detector Temperature: 260 °C.[6]
-
Injection Volume: 1 µL.
-
Split Ratio: 60:1.[6]
-
-
Data Analysis:
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity of 1,6-hexanediol using the area percent method.
-
Identify impurities by comparing their retention times with those of known standards.
-
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is particularly useful for the analysis of non-volatile impurities or derivatives of 1,6-hexanediol.
Protocol (for 1,6-Hexanediol Dimethacrylate as an example): [12][13]
-
Sample Preparation:
-
Prepare a standard solution of 1,6-hexanediol dimethacrylate in the mobile phase.
-
Dissolve the sample containing 1,6-hexanediol dimethacrylate in the mobile phase.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or RI detector.
-
Column: Newcrom R1 reverse-phase column or equivalent.[12][13]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. Phosphoric acid or formic acid can be added to improve peak shape.[12][13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength or Refractive Index.
-
-
Data Analysis:
-
Quantify the analyte by comparing its peak area to that of the standard solution.
-
Karl Fischer Titration for Water Content
The Karl Fischer titration is a specific and accurate method for the determination of water content.
Protocol:
-
Instrument Setup:
-
Set up a volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions.
-
The titration vessel should be sealed to prevent the ingress of atmospheric moisture.
-
-
Titration:
-
Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.
-
Accurately weigh and add the 1,6-hexanediol sample to the titration vessel.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation:
-
The instrument software will typically calculate the water content automatically based on the volume of titrant consumed and its concentration.
-
Application in Drug Development: PROTACs
In the field of drug development, bifunctional molecules like PROTACs are designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and diols like 1,6-hexanediol can be used in the synthesis of these linkers.
The von Hippel-Lindau (VHL) E3 ligase is commonly recruited by PROTACs. The following diagram illustrates the general mechanism of action for a VHL-based PROTAC.
VHL-based PROTAC Signaling Pathway
Caption: Mechanism of action of a VHL-based PROTAC for targeted protein degradation.
This guide provides a foundational understanding of the purity of commercial 1,6-hexanediol and its implications. For researchers and drug development professionals, careful selection of high-purity reagents and rigorous analytical testing are essential steps to ensure the reliability and reproducibility of their work.
References
- 1. 1,6-Hexanediol or Hexamethylene glycol Manufacturers [mubychem.com]
- 2. sfdchem.com [sfdchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. US5767329A - Purity of 1,6-hexanediol - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. gs-tek.com [gs-tek.com]
- 7. 1,6- this compound Manufacturer, Supplier, Exporter [novelchemindia.com]
- 8. nbinno.com [nbinno.com]
- 9. gantrade.com [gantrade.com]
- 10. researchgate.net [researchgate.net]
- 11. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 12. Separation of 1,6-Hexanediol diacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of 1,6-Hexanediol dimethacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Purity Validation of 3,4-Hexanediol: Titration vs. Spectroscopy
For researchers, scientists, and drug development professionals, the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of classical titration and modern spectroscopic methods for the purity validation of 3,4-hexanediol (B1617544), a vicinal diol. Detailed experimental protocols, comparative data, and a discussion of the relative merits of each technique are presented to assist in selecting the most appropriate method for your analytical needs.
Introduction to Purity Assessment of 3,4-Hexanediol
3,4-Hexanediol (C₆H₁₄O₂) is a vicinal diol, meaning it possesses two hydroxyl (-OH) groups on adjacent carbon atoms.[1] This structural feature is key to both its chemical reactivity and the analytical methods suitable for its purity determination. Accurate purity assessment is crucial to ensure the quality and consistency of this compound in research and development. The two primary methods for quantifying the purity of 3,4-hexanediol are periodate (B1199274) titration, a classical chemical method, and modern spectroscopic techniques such as quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Head-to-Head: Titration vs. Spectroscopy
The choice between titration and spectroscopy depends on various factors including the nature of potential impurities, the required accuracy and precision, and the available instrumentation.
| Feature | Periodate Titration | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Oxidative cleavage of the vicinal diol by periodate, followed by iodometric titration of the excess periodate or a reaction product.[2][3] | The signal intensity of specific protons in the 3,4-hexanediol molecule is directly proportional to the number of those protons, allowing for quantification against a certified internal standard.[4] | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection and quantification.[1] |
| Specificity | Specific to vicinal diols.[2] Other oxidizable impurities can interfere. | Highly specific to the molecular structure of 3,4-hexanediol. Can distinguish and quantify structurally similar impurities if their signals do not overlap. | High specificity based on both retention time and mass fragmentation pattern, allowing for the identification of unknown impurities.[1] |
| Primary Measurement | Volume of titrant | Signal area relative to an internal standard | Peak area relative to a calibration curve or internal standard |
| Quantification | Absolute (if titrant is standardized) | Absolute (with a certified internal standard) | Relative or Absolute (with a certified reference standard) |
| Typical Accuracy | 98.5 - 101.5% | 99.0 - 101.0% | 98.0 - 102.0% |
| Typical Precision (RSD) | ≤ 1.0% | ≤ 0.5% | ≤ 2.0% |
| LOD/LOQ | Higher (typically in the mg range) | Lower (can be in the µg range)[4] | Very low (can be in the ng to pg range)[5][6] |
| Sample Throughput | Low to medium | Medium | High (with autosampler) |
| Cost | Low | High | High |
| Instrumentation | Basic laboratory glassware, burette, stirrer | NMR spectrometer | Gas chromatograph with a mass spectrometer |
Experimental Protocols
Periodate Titration of 3,4-Hexanediol
This method relies on the Malaprade reaction, where periodic acid or a salt thereof selectively cleaves the carbon-carbon bond of a vicinal diol.[2]
Reaction:
C₂H₅-CH(OH)-CH(OH)-C₂H₅ + IO₄⁻ → 2 C₂H₅-CHO + IO₃⁻ + H₂O
The purity is determined by reacting the 3,4-hexanediol with a known excess of sodium periodate and then titrating the unreacted periodate.
Materials:
-
3,4-Hexanediol sample
-
Sodium periodate (NaIO₄) solution (e.g., 0.1 M, accurately standardized)
-
Sodium arsenite (NaAsO₂) solution (e.g., 0.1 M, accurately standardized)
-
Saturated sodium bicarbonate solution
-
Potassium iodide (KI)
-
Starch indicator solution
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Sample Preparation: Accurately weigh approximately 100-150 mg of the 3,4-hexanediol sample into a 250 mL Erlenmeyer flask.
-
Reaction: Add 50.0 mL of the standardized 0.1 M sodium periodate solution to the flask. Swirl to dissolve the sample. Allow the reaction to proceed in the dark for 30 minutes at room temperature.
-
Blank Preparation: Prepare a blank by adding 50.0 mL of the same 0.1 M sodium periodate solution to a separate 250 mL Erlenmeyer flask containing 50 mL of deionized water. Keep the blank in the dark for the same duration.
-
Titration:
-
To both the sample and blank flasks, add 20 mL of saturated sodium bicarbonate solution and 1 g of potassium iodide.
-
Titrate with the standardized 0.1 M sodium arsenite solution until the yellow color of the liberated iodine has almost disappeared.
-
Add 2 mL of starch indicator solution and continue the titration until the blue color disappears.
-
-
Calculation:
-
Calculate the moles of periodate that reacted with the 3,4-hexanediol: Moles reacted = (V_blank - V_sample) × M_arsenite where V_blank and V_sample are the volumes of sodium arsenite solution used for the blank and sample, respectively, and M_arsenite is the molarity of the sodium arsenite solution.
-
Calculate the mass of 3,4-hexanediol in the sample: Mass = Moles reacted × Molar mass of 3,4-hexanediol (118.17 g/mol )
-
Calculate the purity of the 3,4-hexanediol: Purity (%) = (Mass of 3,4-hexanediol / Initial mass of sample) × 100
-
Quantitative NMR (qNMR) Spectroscopy of 3,4-Hexanediol
qNMR provides a highly accurate and precise method for purity determination by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[4]
Materials:
-
3,4-Hexanediol sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the 3,4-hexanediol sample into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a high signal-to-noise ratio by adjusting the number of scans.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of 3,4-hexanediol (e.g., the methine protons at δ ~3.4-3.7 ppm) and a signal from the internal standard.
-
-
Calculation:
-
Calculate the purity of the 3,4-hexanediol using the following formula:
Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std
where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molar weight
-
m = mass
-
P = purity of the standard
-
subscripts "analyte" and "std" refer to 3,4-hexanediol and the internal standard, respectively.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) of 3,4-Hexanediol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For purity analysis, it can separate 3,4-hexanediol from its impurities, and the mass spectrometer provides structural information for impurity identification.[1]
Materials:
-
3,4-Hexanediol sample
-
High-purity solvent (e.g., methanol, dichloromethane)
-
GC-MS system with a suitable capillary column (e.g., a mid-polarity column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 3,4-hexanediol sample (e.g., 1 mg/mL) in the chosen solvent.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a temperature program that effectively separates the 3,4-hexanediol from any potential impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to 3,4-hexanediol based on its retention time and mass spectrum.
-
Identify any impurity peaks. The mass spectra of the impurities can be compared to spectral libraries for identification.
-
Calculate the purity by area normalization, assuming that the response factors of the impurities are similar to that of 3,4-hexanediol. For more accurate quantification, a calibration curve with a certified standard is required.
Purity (%) = (Area_analyte / Total area of all peaks) × 100
-
Visualization of Workflows
Caption: Workflow for Purity Validation by Periodate Titration.
Caption: Workflows for Purity Validation by Spectroscopic Methods.
Conclusion: Choosing the Right Method
The choice between titration and spectroscopic methods for the purity validation of 3,4-hexanediol depends on the specific analytical needs.
-
Quantitative NMR (qNMR) offers a highly accurate and precise method for absolute purity determination without the need for a 3,4-hexanediol reference standard (a certified internal standard is used instead). It is a powerful tool for structural confirmation and can provide information on the presence of proton-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for identifying and quantifying volatile impurities. Its high sensitivity and specificity make it ideal for impurity profiling and for ensuring the absence of structurally related by-products from the synthesis of 3,4-hexanediol.
For a comprehensive purity assessment, a combination of these methods is often employed. For instance, qNMR or titration can be used to determine the absolute purity of the main component, while GC-MS can be used to identify and quantify specific impurities. The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the research, development, or quality control process.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of 1,2-diols by iodometric redox titration | Metrohm [metrohm.com]
- 3. lcms.cz [lcms.cz]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry [escholarship.org]
- 6. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Alkanediols' Impact on FUS Protein Phase Separation: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of protein phase separation is crucial. The Fused in Sarcoma (FUS) protein, linked to neurodegenerative diseases like ALS, is a key model for studying this phenomenon. Aliphatic alkanediols are widely used to modulate, and often disrupt, the liquid-liquid phase separation (LLPS) of proteins like FUS. This guide provides a comparative analysis of the effects of different alkanediols on FUS phase separation, supported by experimental data and detailed protocols.
The ability of various alkanediols to disrupt the phase separation of the FUS protein is not uniform; it is intricately linked to the specific molecular geometry and hydrophobicity of each alkanediol.[1][2] Studies have demonstrated that while most alkanediols can interfere with the LLPS of FUS, their potency varies significantly.[3][4] This differential effect provides insights into the nature of the molecular interactions driving FUS condensation.
Comparative Efficacy of Alkanediols in Disrupting FUS Condensates
The disruptive effect of a range of alkanediols on the phase separation of the FUS low-complexity (LC) domain has been quantified using methods such as turbidity measurements and quantification of the protein concentration remaining in the dilute phase after centrifugation (Csat). The data consistently indicates that 1,6-hexanediol (B165255) (1,6-HD) and 1,2-hexanediol (B41856) (1,2-HD) are among the more potent disruptors of FUS LC condensates. In contrast, 2,5-hexanediol (B147014) (2,5-HD) and 1,4-butanediol (B3395766) (1,4-BD) are notably less effective.[1][5][6] 1,5-pentanediol (B104693) (1,5-PD) exhibits an intermediate level of disruption.[1]
These differences in efficacy are attributed to a combination of the alkanediol's hydrophobicity and its molecular structure.[1][7] Longer aliphatic chains generally correlate with greater potency in disrupting FUS phase separation, which suggests that hydrophobic interactions play a pivotal role in this process.[1] However, the geometry of the molecule, including the position of the hydroxyl groups, also plays a significant role.[7]
The mechanism of disruption involves the alkanediols interacting with the FUS protein, thereby altering its solvation environment.[5][6] All-atom simulations and NMR spectroscopy have shown that the hydroxyl groups of alkanediols can interact with the protein backbone and polar side chains, while the aliphatic portion of the molecule interacts with hydrophobic and aromatic residues.[1][2] This amphiphilic interaction disrupts the protein-protein contacts necessary for phase separation.[1]
It is crucial to note that the disruptive effect of alkanediols is most pronounced on condensates driven by hydrophobic interactions. Condensates that are stabilized predominantly by electrostatic or charge-charge interactions, such as FUS-RNA coacervates, are significantly less sensitive to treatment with alkanediols like 1,6-hexanediol.[1][5][8]
Quantitative Comparison of Alkanediol Effects on FUS LC Phase Separation
| Alkanediol | Relative Disruptive Potency | Observations |
| 1,6-Hexanediol (1,6-HD) | High | Widely used and effective at dissolving FUS condensates.[1][5] |
| 1,2-Hexanediol (1,2-HD) | High | Shows comparable or slightly lower potency than 1,6-HD.[1][6] |
| 1,5-Pentanediol (1,5-PD) | Intermediate | Less effective than 1,6-HD and 1,2-HD.[1][5] |
| 1,4-Butanediol (1,4-BD) | Low | Significantly less effective at disrupting FUS phase separation.[1][5] |
| 2,5-Hexanediol (2,5-HD) | Low | Among the least effective isomers of hexanediol tested.[1][5][6] |
| 1,2-Cyclothis compound (1,2-CHD) | High | Effective at dissolving FUS LC droplets completely at 5% concentration.[5][6] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of FUS phase separation and the effects of modulating compounds.
FUS Protein Expression and Purification
The FUS protein, particularly the N-terminal low-complexity (LC) domain (residues 1-163) or the full-length protein, is typically expressed in E. coli as a fusion protein, for instance with a Maltose-Binding Protein (MBP) tag to enhance solubility. Purification is achieved through affinity chromatography followed by cleavage of the tag with a specific protease like TEV protease.
In Vitro Phase Separation Assay
-
Protein Preparation : Purified FUS protein is buffer-exchanged into a storage buffer, for example, 20 mM CAPS at pH 11.0.
-
Induction of Phase Separation : LLPS is induced by diluting the protein to a final concentration (e.g., 200 µM) into a phase separation buffer (e.g., 20 mM MES pH 5.5, 150 mM NaCl).[5]
-
Addition of Alkanediols : Alkanediols are added to the phase separation buffer at the desired final concentration (e.g., 2.5% or 5%) prior to the addition of the protein.
-
Incubation : The mixture is incubated at a controlled temperature (e.g., 22°C) for a set period (e.g., 10-60 minutes) to allow phase separation to equilibrate.[5]
Quantification of Phase Separation
-
Turbidity Measurement : The turbidity of the protein solution, which correlates with the extent of droplet formation, is measured by absorbance at a specific wavelength (e.g., 395 nm or 600 nm).
-
Microscopy : Droplet formation is visualized using differential interference contrast (DIC) microscopy.[6]
-
Sedimentation Assay (Csat Measurement) : To quantify the protein remaining in the dilute phase, the phase-separated sample is centrifuged (e.g., at 14,000 x g for 10 minutes).[5] The concentration of the protein in the supernatant is then measured by absorbance at 280 nm using a spectrophotometer.[5] A higher protein concentration in the supernatant indicates a greater disruption of phase separation.
Visualizing the Experimental Workflow and Mechanistic Insights
Figure 1. Experimental workflow for comparing the effects of different alkanediols on FUS phase separation.
Figure 2. Mechanism of alkanediol-mediated disruption of FUS phase separation.
References
- 1. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. condensates.com [condensates.com]
- 4. Molecular insights into the effect of this compound on FUS phase separation [ouci.dntb.gov.ua]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation | The EMBO Journal [link.springer.com]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,4-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, chemical synthesis, and materials science, the precise and accurate quantification of chemical entities is paramount. 3,4-Hexanediol (B1617544), a chiral vicinal diol, serves as a critical building block in the synthesis of complex organic molecules and polymers.[1] Its stereoisomeric nature—existing as a pair of enantiomers ((3R,4R) and (3S,4S)) and a meso compound—necessitates robust analytical methods to control and verify its purity and concentration.[1] This guide provides an objective comparison of common analytical techniques for the quantification of 3,4-hexanediol, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable method for their application.
Method Comparison at a Glance
The selection of an analytical method for 3,4-hexanediol is a critical decision that depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired stereochemical information. The most common chromatographic techniques employed for the analysis of diols are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Volatility | Required. Derivatization may be necessary for polar analytes like diols to increase volatility. | Not required, making it suitable for thermally labile and non-volatile compounds. |
| Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Refractive Index Detector (RID), UV-Vis Detector, Mass Spectrometry (MS) |
| Sensitivity | Generally high, especially with MS detection. | Moderate to high, depending on the detector and analyte's chromophores. |
| Stereoisomer Separation | Possible with chiral stationary phases. | A common and effective method for chiral separations using chiral stationary phases. |
Quantitative Performance Data
The following tables summarize typical validation parameters for GC and HPLC methods for the analysis of 3,4-hexanediol and analogous diols. Data has been compiled from various sources to provide a comparative overview.
Table 1: Gas Chromatography (GC) Method Validation Parameters
| Parameter | GC-FID | GC-MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~1-5 µg/mL | ~0.05-0.5 µg/mL |
| Limit of Quantification (LOQ) | ~5-15 µg/mL | ~0.2-2 µg/mL |
| Accuracy (Recovery %) | 98.5 - 101.2% | 97 - 103% |
| Precision (%RSD) | < 2.5% | < 5% |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters
| Parameter | HPLC-RID | HPLC-UV (with derivatization) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~10-20 µg/mL | ~0.1-1 µg/mL |
| Limit of Quantification (LOQ) | ~30-60 µg/mL | ~0.5-5 µg/mL |
| Accuracy (Recovery %) | 99.1 - 100.8% | 98 - 102% |
| Precision (%RSD) | < 1.5% | < 2% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the GC and HPLC analysis of 3,4-hexanediol.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the quantitative determination of 3,4-hexanediol in a non-polar solvent.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: SPB®-1000 (polar, modified polyethylene (B3416737) glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 275°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injection Volume: 1 µL.
-
Diluent: Dichloromethane.
High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) Method
This method is suitable for the analysis of 3,4-hexanediol in aqueous and organic solvent mixtures.
-
Instrumentation: HPLC system with a refractive index detector (RID).
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Diluent: Mobile Phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
For enhanced sensitivity and specificity, especially in complex matrices, GC-MS analysis often requires derivatization of diols to increase their volatility.
-
Sample Preparation (Derivatization):
-
Evaporate the sample extract containing 3,4-hexanediol to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Visualization of Method Selection Workflow
The decision-making process for selecting an appropriate analytical method for 3,4-hexanediol can be visualized as a logical workflow.
Caption: Workflow for selecting an analytical method for 3,4-hexanediol.
Role in Synthesis: A Logical Pathway
3,4-Hexanediol is a valuable chiral building block. The synthesis of its specific stereoisomers is crucial for its application in pharmaceuticals and other advanced materials. The following diagram illustrates a common synthetic pathway to obtain a specific enantiomer of 3,4-hexanediol.
Caption: Synthesis of (3R,4R)-3,4-hexanediol from D-mannitol.
Conclusion
Both GC and HPLC are suitable for the quantitative analysis of 3,4-hexanediol, with the choice of method depending on the specific analytical requirements. GC-FID offers a cost-effective solution for routine analysis of relatively clean samples, while GC-MS provides superior sensitivity and specificity, particularly for complex matrices. HPLC-RID is a robust technique for non-volatile samples without the need for derivatization, though it has lower sensitivity. For stereospecific analysis, both chiral GC and chiral HPLC are powerful tools. The cross-validation of these methods is essential to ensure data consistency and reliability across different analytical platforms and laboratories. This guide provides a foundational framework for researchers to make informed decisions when developing and validating analytical methods for 3,4-hexanediol.
References
A Comparative Analysis of Swelling Capacity in HDODA Crosslinked Polystyrene and its Alternatives
For researchers and professionals in drug development and materials science, the swelling capacity of crosslinked polymers is a critical parameter influencing their performance as catalyst supports, in solid-phase synthesis, and as drug delivery vehicles. This guide provides a comparative study of the swelling capacity of polystyrene crosslinked with 1,6-hexanediol (B165255) diacrylate (HDODA), offering a direct comparison with commonly used alternatives such as divinylbenzene (B73037) (DVB), butanediol (B1596017) dimethacrylate (BDDMA), and ethylene (B1197577) glycol dimethacrylate (EGDMA). The data presented is supported by detailed experimental protocols to ensure reproducibility.
The ability of a crosslinked polymer to swell in a given solvent is inversely proportional to its crosslinking density.[1] This swelling behavior is crucial as it determines the accessibility of reactive sites within the polymer matrix to reagents and substrates. A higher degree of swelling generally facilitates greater reagent penetration, which can enhance reaction rates and efficiency.[1]
Comparative Swelling Capacity Data
The swelling capacity of crosslinked polystyrene is significantly influenced by the nature of the crosslinking agent and its concentration. The following tables summarize the swelling capacities of polystyrene crosslinked with HDODA, DVB, and EGDMA in various organic solvents.
Table 1: Swelling Capacity of HDODA Crosslinked Polystyrene in Organic Solvents. [1]
| Solvent | 2 mol% HDODA (mL/g) | 4 mol% HDODA (mL/g) | 6 mol% HDODA (mL/g) | 8 mol% HDODA (mL/g) |
| Dichloromethane (DCM) | 10.01 | 8.61 | 7.94 | 6.44 |
| N-Methyl-2-pyrrolidone (NMP) | 9.26 | 8.02 | 7.35 | 6.38 |
| Dimethylformamide (DMF) | 7.51 | 6.95 | 6.23 | 5.68 |
As evidenced by the data, the swelling capacity of HDODA crosslinked polystyrene decreases with an increasing mole percentage of the crosslinker.[1] The highest swelling was observed in Dichloromethane (DCM) for the 2% HDODA crosslinked polymer.[1]
Table 2: Comparative Swelling Volumes of DVB and EGDMA Crosslinked Polystyrene.
| Solvent | 1% DVB-PS (mL/g)[2] | 2% DVB-PS (mL/g)[2] | 2% EGDMA-PS (mL/g) |
| Dichloromethane (DCM) | 8.3 | 6.0 | >6 |
| Toluene | 8.5 | 5.2 | ~5.5 |
| Tetrahydrofuran (THF) | 8.8 | 5.6 | ~5.8 |
| Dimethylformamide (DMF) | 5.6 | 3.2 | ~4.5 |
| Acetonitrile (MeCN) | 3.2 | 1.9 | ~2.5 |
| Methanol (MeOH) | 1.6 | 1.6 | <2 |
| Water | - | - | <2 |
| Dioxane | 7.8 | 5.4 | ~5.5 |
| Diethyl Ether | 4.0 | - | <2 |
Note: Data for 2% EGDMA-PS is estimated from graphical representations in the cited literature and is presented for comparative purposes.
Studies have shown that for a given crosslinking percentage, the choice of crosslinker significantly impacts swelling. For instance, a 2% butanediol dimethacrylate (BDDMA)-crosslinked polystyrene resin exhibited greater swelling than a 2% DVB-crosslinked polystyrene.[3] Similarly, 2% EGDMA-crosslinked polystyrene generally shows good swelling in both polar and nonpolar solvents.
Experimental Protocols
The following are detailed methodologies for the synthesis of crosslinked polystyrene and the measurement of its swelling capacity.
Synthesis of HDODA Crosslinked Polystyrene[1]
This protocol describes the preparation of HDODA crosslinked polystyrene beads via free radical suspension polymerization.
Materials:
-
Styrene
-
1,6-hexanediol diacrylate (HDODA)
-
Toluene (inert diluent)
-
Benzoyl peroxide (radical initiator)
-
Polyvinyl alcohol (PVA)
-
Methanol
Procedure:
-
Prepare a 1% aqueous solution of polyvinyl alcohol (PVA).
-
In a separate vessel, create a mixture of styrene, HDODA (at the desired mole percentage), toluene, and benzoyl peroxide. For 2% HDODA crosslinked polystyrene, a mixture of 11.2 ml styrene, 0.44 ml HDODA, 8 ml toluene, and 1 g benzoyl peroxide is used.[1]
-
Add the monomer mixture to the PVA solution while stirring mechanically at 80°C.
-
Continue the polymerization reaction for 6 hours.
-
Collect the resulting polymer beads by filtration.
-
Wash the beads sequentially with hot water, acetone, and methanol.
-
To remove any linear polymers or low molecular weight impurities, extract the resin with acetone using a Soxhlet apparatus.
-
Dry the final product at 80°C.
Measurement of Swelling Capacity[1][2]
This procedure outlines a common method for determining the swelling capacity of the polymer resin.
Materials:
-
Dry crosslinked polystyrene resin
-
Sintered crucible or graduated cylinder
-
Organic solvents (e.g., DCM, DMF, NMP, Toluene)
Procedure:
-
Accurately weigh a sample of the dry resin and record the weight (W_dry).
-
Place the weighed resin into a sintered crucible or a graduated cylinder.
-
Add the desired solvent to the container, ensuring the resin is fully submerged.
-
Allow the resin to swell for a period of 24 hours to reach equilibrium.[1]
-
After the swelling period, carefully remove the excess solvent. For a sintered crucible, this can be done by suction.[1] For a graduated cylinder, the solvent can be decanted, and the volume of the swollen resin can be directly measured.[2]
-
Weigh the swollen resin immediately and record the weight (W_swollen).
-
The swelling capacity is calculated as the volume of solvent absorbed per gram of dry resin. Assuming the density of the solvent is approximately 1 g/mL, the swelling capacity can be calculated using the formula: Swelling Capacity (mL/g) = (W_swollen - W_dry) / W_dry
Visualizing the Workflow
The general experimental workflow for the synthesis and characterization of crosslinked polystyrene can be visualized as a series of sequential steps.
This guide provides a foundational comparison of the swelling capacities of HDODA-crosslinked polystyrene and its common alternatives. The choice of crosslinker and its concentration should be tailored to the specific application, considering the required solvent compatibility and the desired degree of polymer swelling. The provided protocols offer a standardized basis for conducting further comparative studies.
References
Unraveling the Differential Effects of 1,6-Hexanediol and 2,5-Hexanediol on Nuclear Transport: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the tools used to probe cellular mechanics is paramount. Aliphatic alcohols, particularly 1,6-hexanediol (B165255), have become a widely used tool to investigate the role of liquid-liquid phase separation (LLPS) in the formation and function of membraneless organelles, including the nuclear pore complex (NPC). This guide provides a detailed comparison of 1,6-hexanediol and its isomer, 2,5-hexanediol (B147014), in their ability to disrupt nuclear transport, supported by experimental data and detailed protocols.
The selective barrier of the NPC is crucial for maintaining the distinct molecular composition of the nucleus and cytoplasm. This barrier is formed by a meshwork of nucleoporins (Nups) rich in phenylalanine-glycine (FG) repeats. The weak, multivalent hydrophobic interactions between these FG-Nups are thought to create a sieve-like barrier that allows the passage of small molecules while restricting larger ones. Transport of large cargo is mediated by nuclear transport receptors (NTRs), such as karyopherins, which transiently interact with the FG-Nups to facilitate passage.
Mechanism of Action: A Tale of Two Isomers
1,6-Hexanediol is a small aliphatic alcohol that is widely reported to disrupt weak hydrophobic interactions.[1] Its primary mechanism in the context of nuclear transport is the interference with the cohesive interactions between FG-Nups, effectively "dissolving" the gel-like permeability barrier of the NPC.[2][3] This disruption leads to a loss of selective gating and allows for the passive diffusion of molecules that would typically be excluded from the nucleus.[2] Furthermore, 1,6-hexanediol has been shown to displace karyopherins from the NPC, further contributing to the breakdown of active nuclear transport.[2][4]
In contrast, 2,5-hexanediol, despite having the same chemical formula, is significantly less effective at disrupting these hydrophobic interactions.[5] This difference in potency is attributed to its molecular structure. The hydroxyl groups in 1,6-hexanediol are at the ends of the carbon chain, presenting a more linear and hydrophobic molecule that can more effectively intercalate and disrupt the FG-Nup meshwork. The internal position of the hydroxyl groups in 2,5-hexanediol appears to hinder its ability to interfere with these critical interactions. Consequently, 2,5-hexanediol is often used as a negative control in experiments investigating the effects of 1,6-hexanediol.[5]
Quantitative Comparison of Effects on Nuclear Transport
The differential effects of 1,6-hexanediol and 2,5-hexanediol on nuclear transport have been quantified in various experimental systems. The following table summarizes key findings:
| Parameter | 1,6-Hexanediol | 2,5-Hexanediol | Cell Type | Reference |
| Nuclear Influx of a 177 kDa Reporter (MG5) | Concentration-dependent increase in the Nucleus/Cytoplasm (N/C) ratio from 0.625% to 5% | Insignificant effect on N/C ratio in the same concentration range | Saccharomyces cerevisiae (Yeast) | [2] |
| Nuclear Accumulation of a GFP-NLS Reporter | Loss of nuclear accumulation | Not reported | Saccharomyces cerevisiae (Yeast) | [6] |
| Nuclear Export of a GFP-NES Reporter | Disruption of nuclear export | Not reported | Saccharomyces cerevisiae (Yeast) | [6] |
| Chromatin Motion | Drastic suppression of motion and hyper-condensation of chromatin | Comparable suppression of chromatin motion | Human HeLa, HCT116, and DLD-1 cells | [7][8] |
| Dissolution of Nuclear Condensates (Cajal Bodies) | Dose-dependent decrease in the number of foci | Not as effective as 1,6-hexanediol | Human HeLa cells | [7][9] |
Experimental Protocols
Live-Cell Nuclear Transport Assay in Yeast
This protocol is adapted from studies investigating the disruption of the NPC permeability barrier in Saccharomyces cerevisiae.[2]
1. Yeast Strain and Reporter Preparation:
- Use a yeast strain expressing the reporter protein of interest (e.g., a large 177 kDa fluorescent protein like MG5 for passive diffusion, or a smaller GFP fused to a Nuclear Localization Signal [NLS] or Nuclear Export Signal [NES] for active transport).
- Grow yeast cells to mid-log phase in appropriate synthetic complete media.
2. Treatment with Hexanediols:
- Prepare stock solutions of 1,6-hexanediol and 2,5-hexanediol.
- Add the hexanediols to the cell culture at final concentrations ranging from 0.625% to 5% (v/v).
- Incubate the cells for a short duration, typically 10 minutes, at 30°C.
3. Microscopy and Image Analysis:
- Immobilize the cells on a microscope slide.
- Acquire fluorescence and bright-field images using a confocal or wide-field fluorescence microscope.
- Quantify the mean fluorescence intensity in the nucleus and the cytoplasm of individual cells.
- Calculate the Nucleus/Cytoplasm (N/C) fluorescence ratio as a measure of nuclear transport disruption. An increase in the N/C ratio for a typically cytoplasmic reporter indicates a breach of the nuclear barrier.
Digitonin-Permeabilized Mammalian Cell Nuclear Import Assay
This in vitro assay allows for the precise control of the factors involved in nuclear import and is adapted from established protocols.[4][10][11]
1. Cell Culture and Permeabilization:
- Culture adherent mammalian cells (e.g., HeLa) on glass coverslips to sub-confluency.
- Wash the cells with cold transport buffer (TB: 20 mM HEPES pH 7.4, 110 mM potassium acetate, 2 mM magnesium acetate, 1 mM EGTA, 2 mM DTT, and protease inhibitors).[4]
- Permeabilize the plasma membrane by incubating the coverslips in TB containing 40-50 µg/mL digitonin (B1670571) for 5 minutes on ice. This leaves the nuclear envelope intact.
- Wash away the digitonin and cytosolic components with cold TB.
2. Nuclear Import Reaction:
- Prepare an import mix containing:
- A fluorescently labeled import cargo (e.g., FITC-BSA-NLS).
- An energy-regenerating system (ATP, GTP, and creatine (B1669601) phosphate/creatine kinase).
- A source of transport factors, which can be either a cytosolic extract or purified recombinant proteins (e.g., importin α, importin β, Ran).
- For the experimental condition, add 1,6-hexanediol or 2,5-hexanediol to the import mix at the desired concentration.
- Invert the coverslips onto droplets of the import mix and incubate at room temperature or 37°C for 15-30 minutes.
3. Fixation and Imaging:
- Wash the coverslips with TB to remove the import mix.
- Fix the cells with paraformaldehyde.
- Mount the coverslips on microscope slides.
- Visualize and quantify the nuclear accumulation of the fluorescent cargo using fluorescence microscopy.
Visualizing the Mechanisms and Workflows
Caption: Mechanism of 1,6-Hexanediol Action on the NPC.
Caption: Workflow for the Digitonin-Permeabilized Cell Nuclear Import Assay.
Conclusion
1,6-Hexanediol and 2,5-hexanediol serve as a powerful pair of chemical tools for investigating the principles of nuclear transport. 1,6-Hexanediol effectively disrupts the permeability barrier of the nuclear pore complex by interfering with weak hydrophobic interactions between FG-nucleoporins. This leads to a breakdown in both passive and active transport mechanisms. In stark contrast, its isomer, 2,5-hexanediol, has a minimal effect, making it an excellent negative control to ensure the observed effects are specific to the disruption of these critical hydrophobic interactions. For researchers in cell biology and drug development, a clear understanding of the differential activities of these two molecules is essential for the rigorous design and interpretation of experiments aimed at dissecting the complex machinery of nuclear transport.
References
- 1. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation | The EMBO Journal [link.springer.com]
- 2. A survey of the specificity and mechanism of 1,6 this compound-induced disruption of nuclear transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Reconstitution of Nuclear Import in Permeabilized Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying the phase separation property of chromatin-associated proteins under physiological conditions using an anti-1,6-hexanediol index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 8. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Nuclear import in digitonin-permeabilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Phase-Separated Structures: A Comparative Guide to Alkyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
The study of liquid-liquid phase separation (LLPS) has emerged as a fundamental principle in understanding the organization of cellular contents into membraneless organelles or biomolecular condensates. These dynamic compartments play crucial roles in various cellular processes, and their misregulation is implicated in numerous diseases. A key experimental approach to characterizing the nature of these phase-separated structures involves the use of small molecules that can modulate their stability. Among these, alkyl alcohols have become invaluable tools for researchers to probe the driving forces behind condensate formation and dissolution.
This guide provides an objective comparison of the performance of various alkyl alcohols in differentiating phase-separated structures, supported by experimental data. It details the mechanisms of action, optimal usage conditions, and potential artifacts, offering a comprehensive resource for designing and interpreting experiments in the field of biomolecular condensates.
Mechanism of Action: Disrupting the Drivers of Phase Separation
Alkyl alcohols primarily act by disrupting the weak, multivalent interactions that hold biomolecular condensates together. Their amphipathic nature, possessing both a hydrophilic hydroxyl (-OH) group and a hydrophobic alkyl chain, allows them to interfere with specific types of non-covalent bonds.
-
Short-chain monohydric alcohols (e.g., methanol, ethanol, propanol) can influence protein conformation and solubility through various mechanisms, including altering the dielectric constant of the solvent and interacting with both hydrophobic and hydrophilic residues. Their effects can be complex and concentration-dependent.
-
Aliphatic diols , most notably 1,6-hexanediol (B165255), are widely used to probe condensates driven by weak hydrophobic interactions. The two hydroxyl groups provide hydrophilicity, while the aliphatic chain can interfere with hydrophobic contacts between macromolecules.[1] It is particularly effective at dissolving liquid-like condensates but is less effective against structures stabilized by strong electrostatic interactions or those that have matured into more solid-like states.[1][2]
-
Butanol isomers (n-butanol, sec-butanol, isobutanol, and tert-butanol) offer a more nuanced toolset. With the same chemical formula but different molecular shapes, they exhibit distinct effects on phase separation, largely dictated by their varying hydrophobicity and ability to self-associate and interact with water.
The differential effects of these alcohols can thus be used to classify the nature of the interactions—primarily hydrophobic versus electrostatic—that stabilize a given phase-separated structure.
Comparative Analysis of Alkyl Alcohols
The choice of alkyl alcohol and its working concentration is critical for obtaining meaningful results. The following table summarizes the properties and common working concentrations of frequently used alcohols for studying biomolecular condensates.
| Alcohol | Chemical Structure | Primary Mechanism of Action | Typical In Vitro Concentration | Typical In Cellulo Concentration | Key Considerations & Potential Side Effects |
| Ethanol | CH₃CH₂OH | Alters solvent dielectric constant, disrupts hydrophobic and hydrogen bonds. | 2-10% (v/v) | Not commonly used due to high cytotoxicity. | Can induce protein denaturation and aggregation at higher concentrations. Elicits cellular stress responses.[3] |
| Isopropanol | (CH₃)₂CHOH | Similar to ethanol, disrupts hydrophobic interactions. | 2-10% (v/v) | Not commonly used due to high cytotoxicity. | Can induce conformational changes in proteins, potentially leading to partially unfolded states. |
| 1,4-Butanediol | HO(CH₂)₄OH | Disrupts weak hydrophobic interactions. | 5-10% (w/v) | Not widely characterized. | Less potent than 1,6-hexanediol in disrupting FUS condensates.[2] |
| 1,5-Pentanediol | HO(CH₂)₅OH | Disrupts weak hydrophobic interactions. | 5-10% (w/v) | Not widely characterized. | Potency is generally intermediate between butanediol (B1596017) and hexanediol.[2] |
| 1,6-Hexanediol | HO(CH₂)₆OH | Primarily disrupts weak hydrophobic interactions. | 1-10% (w/v) | 1.5-10% (w/v) | The most common tool for probing liquid-like condensates.[2] Can cause chromatin condensation and inhibit kinase/phosphatase activity.[4] Optimal concentration and treatment time are cell-type dependent.[5][6] |
| 2,5-Hexanediol | HOCH₂(CH₂)₂CH(OH)CH₃ | Isomer control for 1,6-hexanediol. | 1-10% (w/v) | 5-10% (w/v) | Often used as a negative control as it is less effective at disrupting condensates.[7] |
| Tert-Butanol | (CH₃)₃COH | Disrupts hydrophobic interactions. | Varies | Not commonly used. | Miscible with water at all concentrations, which may alter its effects on phase separation compared to other butanol isomers. |
Visualizing Experimental and Mechanistic Logic
To aid in the design and understanding of experiments using alkyl alcohols, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are protocols for key experiments involving alkyl alcohols.
Protocol 1: In Vitro Droplet Dissolution Assay by Microscopy
This protocol is designed to assess the effect of an alkyl alcohol on pre-formed protein condensates in a controlled, in vitro setting.
Materials:
-
Purified protein of interest (stored in a high-salt buffer to prevent premature phase separation).
-
LLPS buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM KCl).
-
Crowding agent (e.g., 10% Dextran or Ficoll), if required for phase separation.
-
Alkyl alcohol stock solutions (e.g., 20% w/v 1,6-hexanediol in LLPS buffer).
-
Low-binding microplates (e.g., 384-well) or microscope slides with coverslips.
-
Brightfield or Differential Interference Contrast (DIC) microscope.
Procedure:
-
Induce Phase Separation:
-
In a low-binding microplate well, combine the LLPS buffer and crowding agent (if used).
-
Add the purified protein to a final concentration known to induce phase separation. The final volume can be 20-50 µL.[8]
-
Mix gently by pipetting.
-
Incubate at the desired temperature (e.g., room temperature or 4°C) for 15-30 minutes to allow droplets to form and equilibrate.[9]
-
-
Confirm Droplet Formation:
-
Place the microplate on the microscope stage.
-
Using a 20x or 40x objective, confirm the presence of spherical, phase-separated droplets.
-
-
Alcohol Treatment:
-
Prepare a serial dilution of the alkyl alcohol in LLPS buffer.
-
Add a small volume of the alcohol solution to the well containing the droplets to reach the desired final concentration (e.g., 1%, 2.5%, 5%, 10%). Add an equal volume of LLPS buffer to a control well.
-
Mix gently.
-
-
Observation and Data Acquisition:
-
Immediately begin imaging the droplets over time (e.g., every minute for 10-15 minutes).
-
Acquire images from multiple fields of view for each condition.
-
-
Analysis:
-
Quantify the number, size, and total area of droplets before and after alcohol addition using image analysis software (e.g., ImageJ/Fiji).
-
Determine the minimal alcohol concentration required to dissolve the condensates.
-
Protocol 2: In Cellulo Condensate Disruption using 1,6-Hexanediol
This protocol describes the treatment of cultured mammalian cells with 1,6-hexanediol to observe the effect on intracellular biomolecular condensates.
Materials:
-
Mammalian cells cultured on glass-bottom dishes suitable for live-cell imaging. The cells should express a fluorescently-tagged protein that localizes to the condensate of interest.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
1,6-hexanediol stock solution (e.g., 20% w/v in sterile PBS or culture medium).
-
Confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes 24-48 hours before the experiment to achieve 60-80% confluency.
-
If transiently transfecting, do so according to the manufacturer's protocol to allow for sufficient protein expression.
-
-
Pre-treatment Imaging:
-
Place the dish on the microscope stage and allow it to equilibrate in the environmental chamber for at least 15 minutes.
-
Identify cells expressing the fluorescently-tagged protein and exhibiting clear condensates.
-
Acquire pre-treatment images and/or time-lapses.
-
-
1,6-Hexanediol Treatment:
-
Prepare the final concentration of 1,6-hexanediol in pre-warmed complete culture medium. Common final concentrations range from 1.5% to 10% (w/v).[5][6] A lower concentration (e.g., 1.5-2.5%) for a short duration (e.g., 2-5 minutes) is often sufficient and minimizes cytotoxicity.[6]
-
Carefully aspirate the existing medium from the dish and replace it with the 1,6-hexanediol-containing medium.
-
-
Post-treatment Imaging:
-
Immediately begin acquiring images or a time-lapse movie to monitor the dissolution of the condensates.
-
-
Washout and Recovery (Optional):
-
Analysis:
-
Quantify changes in the number, size, and fluorescence intensity of the condensates over time.
-
For FRAP (Fluorescence Recovery After Photobleaching) analysis, perform photobleaching on condensates before and after treatment to assess changes in protein mobility.
-
Potential Artifacts and Critical Considerations
While powerful, the use of alkyl alcohols is not without its caveats. Researchers must be aware of potential side effects and interpret their results with caution.
-
Cytotoxicity: Short-chain alcohols can be cytotoxic, affecting membrane integrity and cellular metabolism.[3] It is crucial to perform viability assays (e.g., Trypan Blue exclusion) to ensure that the observed effects are not due to cell death.
-
Off-Target Effects: 1,6-hexanediol has been shown to inhibit the activity of certain kinases and phosphatases and can induce chromatin condensation independent of its effects on LLPS.[4] These off-target effects can confound the interpretation of functional studies.
-
Concentration and Time Dependence: The effects of alcohols are highly dependent on concentration and exposure time. Long exposure or high concentrations can lead to irreversible protein aggregation and cellular stress.[6] It is recommended to use the lowest effective concentration for the shortest possible time.
-
Incomplete Dissolution: Not all condensates are sensitive to 1,6-hexanediol. Structures stabilized by strong electrostatic interactions or those that have aged into a solid-like state may be resistant.[1][2] This resistance can, in itself, be a useful piece of information about the nature of the condensate.
Conclusion
References
- 1. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules in regulating protein phase separation: Regulating protein phase separation by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 5. researchgate.net [researchgate.net]
- 6. Time-dependent effect of 1,6-hexanediol on biomolecular condensates and 3D chromatin organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A User’s Guide for Phase Separation Assays with Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for in vitro phase separation of N terminus of CIDEC proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
A Comparative Guide to Determining Carboxylic Acid Content in Hexanediol Solutions: HPLC vs. Titration
For researchers, scientists, and drug development professionals working with hexanediol solutions, accurate quantification of carboxylic acid impurities is crucial for quality control and process optimization. Carboxylic acids can impact the performance of final products, such as polyurethanes, by affecting reaction kinetics and polymer properties. This guide provides an objective comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and traditional acid-base titration.
Comparison of Analytical Methods
The choice between HPLC and titration depends on the specific information required. HPLC offers the advantage of identifying and quantifying individual carboxylic acids, providing a detailed impurity profile. In contrast, titration is a simpler, faster method that determines the total acid content, often expressed as the "acid number."
A study comparing HPLC and titration for acid content in a different matrix found good agreement between the total acidity measured by titration and the sum of individual acids quantified by HPLC.[1] However, HPLC provides a more granular view of the impurity profile, which can be critical for understanding reaction mechanisms and their impact on product quality. While titration is rapid and does not require a reference standard for each analyte, its margin of error can be higher than that of a properly validated HPLC method.[2]
Table 1: Comparison of HPLC and Titration Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Acid-Base Titration |
| Principle | Chromatographic separation of individual analytes based on their affinity for a stationary phase, followed by detection and quantification. | Neutralization reaction between the acidic sample and a standardized basic titrant. |
| Specificity | High: Can separate and quantify individual carboxylic acids (e.g., adipic acid, succinic acid). | Low: Measures total acidic content (Acid Number). Cannot differentiate between different acids. |
| Sensitivity | High: Can detect and quantify trace levels of impurities. | Moderate to Low: Less sensitive than HPLC, suitable for higher acid concentrations. |
| Speed | Slower: Requires sample preparation, run time, and data analysis. | Faster: Direct titration of the sample. |
| Cost | Higher initial instrument cost and ongoing expenses for columns, solvents, and standards. | Lower instrument cost and less expensive reagents. |
| Information | Provides concentrations of specific carboxylic acids. | Provides a single value for total acidity. |
| Reference | Requires certified reference standards for each analyte to be quantified. | Requires a standardized titrant. |
Experimental Protocols
Method 1: HPLC Analysis of Carboxylic Acids
This protocol describes a general reverse-phase HPLC method suitable for the quantification of common dicarboxylic acids, such as adipic acid, in a this compound matrix. Ion exclusion chromatography is another powerful technique for separating organic acids and can be considered as an alternative.[3][4][5][6][7]
Objective: To separate and quantify individual carboxylic acid impurities in a this compound solution.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2][8]
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Carboxylic acid standards (e.g., adipic acid)
-
This compound solution sample
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acidified water. For example, a 5 mM solution of H3PO4 with the pH adjusted to 2.1.[8] An alternative mobile phase could be a mixture of acetonitrile and acidified water.[9][10]
-
Standard Preparation:
-
Prepare a stock solution of the target carboxylic acid(s) (e.g., 1000 mg/L adipic acid) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations covering the expected range in the sample (e.g., 1, 5, 10, 50, 100 mg/L).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound solution.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample(s).
-
Identify the carboxylic acid peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of each acid using the calibration curve.
-
Expected Performance: Validated HPLC methods for organic acids can achieve excellent linearity (R² > 0.99), with Limits of Detection (LOD) and Quantification (LOQ) in the low mg/L to µg/L range.[8][13]
Method 2: Titrimetric Analysis of Total Acidity (Acid Number)
This protocol is based on the principles outlined in standard methods for determining the acid number of polyols.
Objective: To determine the total carboxylic acid content in a this compound solution.
Materials:
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Potentiometer with a suitable electrode or a colorimetric indicator (e.g., phenolphthalein)
-
Standardized potassium hydroxide (B78521) (KOH) solution in ethanol (B145695) (e.g., 0.1 M)
-
Ethanol
Procedure:
-
Solvent Preparation: Prepare a mixture of equal volumes of toluene and ethanol. Neutralize this mixture with the alcoholic KOH solution in the presence of the chosen indicator.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample into an Erlenmeyer flask.
-
Add approximately 50 mL of the neutralized toluene-ethanol mixture and dissolve the sample completely.
-
-
Titration:
-
If using a colorimetric indicator, add a few drops to the sample solution.
-
Titrate the solution with the standardized alcoholic KOH solution to the endpoint. The endpoint is reached when there is a persistent color change for the indicator or a distinct inflection point in the potentiometric titration curve.
-
-
Blank Titration: Perform a blank titration using the same volume of the toluene-ethanol mixture without the sample.
-
Calculation: Calculate the acid number using the following formula:
Acid Number (mg KOH/g) = [(A - B) * N * 56.1] / W
Where:
-
A = Volume of KOH solution used for the sample (mL)
-
B = Volume of KOH solution used for the blank (mL)
-
N = Normality of the KOH solution (mol/L)
-
56.1 = Molar mass of KOH ( g/mol )
-
W = Weight of the sample (g)
-
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. jmps.crsp.dz [jmps.crsp.dz]
- 3. agilent.com [agilent.com]
- 4. Ion Exclusion HPLC | Phenomenex [phenomenex.com]
- 5. Analysis of Organic Acid Counterions by Ion Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. diduco.com [diduco.com]
- 7. shodex.com [shodex.com]
- 8. scispace.com [scispace.com]
- 9. Separation of Hexanedioic acid, dianhydride with acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Adipic Acid | SIELC Technologies [sielc.com]
- 11. scioninstruments.com [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal Procedures for Hexanediol
This guide provides essential safety and logistical information for the proper disposal of hexanediol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety Precautions: Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[1]
-
Hand Protection : Use chemically resistant gloves.[1]
-
Skin Protection : A standard laboratory coat should be worn.[1]
-
Work Area : Ensure work is conducted in a well-ventilated area, with an eyewash station and safety shower readily accessible.[2]
Key Chemical and Disposal Properties
The following table summarizes essential data for common this compound isomers. This information is critical for a proper risk assessment before disposal.
| Property | 1,2-Hexanediol | 1,6-Hexanediol | 2,3-Hexanediol | General Glycols |
| Primary Hazards | Causes serious eye irritation.[3] | Can cause serious eye damage; fine dust may form explosive mixtures in air.[1] | Flammable liquid and vapor; causes skin, eye, and respiratory irritation.[4] | Can be contaminated with hazardous materials (e.g., heavy metals).[1][2] |
| Environmental Hazards | Not expected to be hazardous to the environment.[3] | Harmful to aquatic life in large quantities.[1] | Ecotoxicity is listed as "None" in the specific SDS.[4] | Large quantities can disrupt wastewater treatment systems.[2][5] |
| Disposal Classification | Dispose of as an approved waste.[3] | Generally not hazardous waste, but must adhere to local regulations.[1] | Dispose of in residential garbage as non-hazardous waste (for the specific product context).[4] | Pure form is often non-hazardous; contaminated form is hazardous waste.[1][6] |
| Prohibited Disposal | Do not pour down the drain. | Do not discharge into waterways or sewer systems.[1][7] | Do not pour down the drain. | Do not pour down the drain, into a septic system, or onto the ground.[2][8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must always be conducted in accordance with local, state, and federal regulations. The following steps provide a compliant and safe pathway for its disposal.
Step 1: Waste Characterization
The initial and most critical step is to determine the nature of the this compound waste.
-
Unused/Pure this compound : If the this compound is uncontaminated and in its pure form, it is generally considered non-hazardous chemical waste.[6] However, it must not be disposed of down the sanitary sewer.[6][9]
-
Used/Contaminated this compound : If the this compound has been used in an experimental process or is mixed with other chemicals, it may be contaminated with hazardous substances. This mixture must be characterized and handled as hazardous waste according to the hazards of all its components.[1][2][6] If there is any doubt, the waste should be managed as hazardous.[6]
Step 2: Waste Collection and Storage
Proper containment is essential to prevent environmental contamination and ensure laboratory safety.
-
Select an Appropriate Container : Collect waste this compound in a chemically compatible, leak-proof container with a secure lid.[2][4] The original product container is often a suitable choice.[2][6] Do not use food or beverage containers.[8]
-
Label the Container Correctly : The container must be clearly labeled.[10]
-
Segregate the Waste : Do not mix this compound waste with other waste streams, especially incompatible chemicals, unless explicitly permitted by your institution's protocols.[6][8]
-
Store Safely : Store the sealed waste container in a designated, cool, dry, and well-ventilated waste accumulation area.[2][6] Keep the container tightly closed when not in use.[2]
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills :
-
Wearing appropriate PPE, contain the spill.
-
For liquid spills, use an inert absorbent material such as sand, vermiculite, or dry earth to soak up the material.[1][3][12] For solid spills, carefully sweep or wipe up the material to avoid creating dust.[1][13][14]
-
Collect the absorbed material or solid into a suitable, sealed container for disposal.[1][3]
-
Clean the spill area thoroughly with soap and water.[4]
-
-
Large Spills :
Step 4: Final Disposal
Disposal must be handled by licensed professionals to ensure full compliance and environmental protection.
-
Contact Your EHS Office : Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2][6]
-
Complete Required Paperwork : Accurately fill out any waste disposal forms provided by your EHS office.[6]
-
Arrange for Pickup : Follow your institution's specific procedures for waste pickup.[6]
-
Approved Disposal Methods : The final disposal will be conducted by a licensed facility. The preferred method is typically controlled incineration in a chemical incinerator.[6][14] The material may be dissolved or mixed with a combustible solvent to aid in this process.[13][14]
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. semiochemical.com [semiochemical.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. jcia-bigdr.jp [jcia-bigdr.jp]
- 8. goglycolpros.com [goglycolpros.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. wku.edu [wku.edu]
- 12. vigon.com [vigon.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Hexanediol
Essential Safety and Handling Guide for Hexanediol
This guide provides immediate, essential safety protocols and logistical information for handling 1,2-Hexanediol and 1,6-Hexanediol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification
1,2-Hexanediol is classified as a hazardous substance that causes serious eye irritation.[1][2][3] It may also cause skin and respiratory irritation.[1][4]
1,6-Hexanediol is generally considered to have low acute toxicity. However, it can cause eye and skin irritation.[5] Fine dust from solid 1,6-Hexanediol can form explosive mixtures with air.[6]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment based on Safety Data Sheets (SDS).
| Protection Type | 1,2-Hexanediol | 1,6-Hexanediol | Standards & Specifications |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield are required.[2] Chemical goggles are recommended.[4] Do not wear contact lenses as they can absorb and concentrate irritants.[4] | Safety glasses with side shields or splash goggles are recommended.[5][7] | Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[8][9] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC, Nitrile rubber).[4] A lab coat or chemical-resistant apron should be worn.[4][10] | Handle with gloves. Nitrile rubber gloves are specified with a minimum thickness of 0.11 mm and a breakthrough time of 480 minutes.[8] A lab coat is required.[5] | Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[8] |
| Respiratory Protection | Generally not required with adequate ventilation.[2] If vapors or mists are generated, use a NIOSH/MSHA approved respirator.[1][2] A type A filter of sufficient capacity is suggested.[4] | Not typically required if there is appropriate exhaust ventilation.[8][9] For nuisance dust levels, a type N95 (US) or P1 (EN 143) dust mask can be used.[8] In case of insufficient ventilation, a vapor respirator is needed.[5] | Respirators and their components must be tested and approved under standards like NIOSH (US) or CEN (EU).[1][8] |
Operational Plan: Step-by-Step Handling Procedure
Following a structured operational plan minimizes risks during the handling of this compound isomers.
1. Preparation:
-
Ensure that an eyewash station and a safety shower are easily accessible and operational.[5]
-
Work in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations of vapors or dust low.[5][9]
-
Confirm all necessary PPE is available and in good condition.
-
Keep containers tightly sealed when not in use and store them in a cool, dry, and well-ventilated place.[1][6][8]
2. Handling:
-
Avoid all personal contact, including the inhalation of vapors, mists, or dust.[4]
-
Wash hands thoroughly with soap and water after handling and before breaks.[4][8]
-
Do not eat, drink, or smoke in the handling area.[4]
-
For 1,6-Hexanediol, which can be a solid, prevent dust formation during handling.[6][9] Use non-sparking tools and prevent fire caused by electrostatic discharge.[11]
3. Post-Handling & Cleanup:
-
Wipe down the work area after use.
-
Properly remove and dispose of contaminated gloves using the correct glove removal technique (without touching the outer surface) to avoid skin contact.[8][9]
-
Launder any contaminated work clothes separately from other clothing.[4]
Disposal Plan: Spills and Waste Management
1. Accidental Spill Response:
-
Minor Spills:
-
Evacuate personnel from the immediate area if necessary.[1]
-
Remove all sources of ignition.[4]
-
Absorb liquid spills with an inert material like sand, earth, or vermiculite.[4][5]
-
For solid spills (1,6-Hexanediol), sweep or shovel the material into a suitable, closed container for disposal, avoiding dust creation.[6][8]
-
Clean the contaminated surface with water.[5]
-
-
Large Spills:
2. Waste Disposal:
-
This compound waste should be treated as hazardous waste.[1]
-
Dispose of unused product and contaminated packaging in accordance with local, regional, and national hazardous waste regulations.[2][8][12]
-
A recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[9]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8][9]
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. happycall.biz [happycall.biz]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tnjchem.com [tnjchem.com]
- 6. fishersci.com [fishersci.com]
- 7. lanxess.com [lanxess.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. trimaco.com [trimaco.com]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
